Endalin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIABZPRBJOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106908-12-7 | |
| Record name | Endalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Endogenous Digitalis-Like Factor: A Technical Guide to Endalin and its Modern Counterparts, the Endogenous Cardiotonic Steroids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Historically referred to as "Endalin," the endogenous digitalis-like factors (EDLFs) are a class of circulating hormones that modulate the activity of the Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of these compounds, now more commonly known as endogenous cardiotonic steroids (CTS). It delves into their biochemical properties, physiological roles, and intricate signaling pathways. Detailed experimental protocols for their study and quantitative data on their interactions and physiological concentrations are presented to serve as a valuable resource for researchers and professionals in drug development. The primary endogenous cardiotonic steroids discussed herein are ouabain (B1677812) and marinobufagenin (B191785).
Introduction: From this compound to Endogenous Cardiotonic Steroids
The term "this compound" emerged from early investigations into a putative endogenous substance with digitalis-like activity, primarily characterized by its ability to inhibit the Na+/K+-ATPase.[1] Scientific consensus and further research have since adopted the more precise terminology of "endogenous digitalis-like factors" (EDLFs) or "endogenous cardiotonic steroids" (CTS).[2][3][4] These molecules are synthesized in the body, with the adrenal glands being a primary source, and are implicated in a range of physiological and pathophysiological processes, particularly in the cardiovascular and renal systems.[2][5]
The two most extensively studied endogenous cardiotonic steroids are:
-
Endogenous Ouabain (EO): A cardenolide identical to the plant-derived ouabain.[5]
-
Marinobufagenin (MBG): A bufadienolide originally identified in the venom of the marine toad Bufo marinus but also produced endogenously in mammals.[5]
This guide will focus on these two key players as representative examples of this class of compounds.
The Primary Target: Na+/K+-ATPase
The principal molecular target of endogenous cardiotonic steroids is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1] This enzyme is a heterodimer composed of a catalytic α-subunit and a regulatory β-subunit.[1] Mammals express multiple isoforms of the α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and varying affinities for cardiotonic steroids.[6][7]
The binding of an endogenous cardiotonic steroid to the extracellular domain of the α-subunit inhibits its ion-pumping function. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the driving force for the sodium-calcium exchanger (NCX), resulting in an elevation of intracellular calcium.[7] This modulation of intracellular ion concentrations is central to the physiological effects of these compounds.
Quantitative Data
Binding Affinities and IC50 Values
The interaction of endogenous cardiotonic steroids with different Na+/K+-ATPase isoforms is characterized by distinct binding affinities (Kd) and inhibitory concentrations (IC50). These values are crucial for understanding the tissue-specific effects of these hormones.
| Compound | Na+/K+-ATPase Isoform | Species | Kd (nM) | IC50 (nM) | Reference(s) |
| Ouabain | α1 | Rat | - | 48,000 | [7] |
| Ouabain | α2 | Rat | 115 | 58 | [7] |
| Ouabain | α3 | Rat | 1.6 | 6.7 | [7] |
| Ouabain | α4 | Rat | 312 | - | [7] |
| Ouabain | α1 | Human | - | 70 | [8] |
| Marinobufagenin | α1 | Human | - | 700 | [8] |
| Ouabain | - | Pig | 100 | - | [9] |
| Marinobufagenin | E1 conformation | - | 3,600 | - | [9] |
| Marinobufagenin | E2P conformation | - | 1,700 | - | [9] |
Table 1: Binding Affinities and IC50 Values of Endogenous Cardiotonic Steroids for Na+/K+-ATPase Isoforms.
Physiological and Pathophysiological Concentrations
The circulating levels of endogenous cardiotonic steroids are tightly regulated and can be altered in various disease states, particularly those involving fluid and electrolyte imbalance.
| Compound | Condition | Concentration Range (nM) | Reference(s) |
| Endogenous Ouabain | Healthy Controls | 0.16 - 0.77 | [10] |
| Endogenous Ouabain | Congestive Heart Failure | 0.17 - 8.76 | [10] |
| Marinobufagenin | Blood Plasma | < 0.01 | [8] |
Table 2: Physiological and Pathophysiological Plasma Concentrations of Endogenous Cardiotonic Steroids.
Signaling Pathways
Beyond their direct impact on ion transport, endogenous cardiotonic steroids also function as signaling molecules by activating intracellular cascades through the Na+/K+-ATPase, which acts as a receptor. A key pathway involves the activation of the non-receptor tyrosine kinase Src.
The Na+/K+-ATPase-Src-EGFR Signaling Cascade
Binding of ouabain to the Na+/K+-ATPase induces a conformational change that leads to the recruitment and activation of Src kinase.[11] Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR) through phosphorylation.[6] This EGFR activation initiates downstream signaling through the Ras-Raf-MEK-ERK/MAPK pathway, which is involved in regulating cell growth, proliferation, and hypertrophy.[12]
Caption: Ouabain-induced Na+/K+-ATPase-Src-EGFR signaling cascade.
Experimental Protocols
Extraction and Quantification of Endogenous Cardiotonic Steroids
The accurate measurement of endogenous cardiotonic steroids in biological fluids is critical for research and clinical studies. The current gold-standard method involves solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[4][13][14]
Caption: Workflow for extraction and quantification of cardiotonic steroids.
Detailed Methodology for Solid-Phase Extraction (SPE):
-
Sample Preparation: To 500 µL of plasma or serum, add an internal standard (e.g., an isotopically labeled cardiotonic steroid). Precipitate proteins by adding 100 µL of zinc sulfate (B86663) solution, vortexing, and adding 400 µL of water, followed by centrifugation.[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.[14]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[14]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[14]
-
Elution: Elute the cardiotonic steroids with 1 mL of methanol.[14]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 150 µL of 30:70 acetonitrile:water with 0.1% formic acid) for UHPLC-MS/MS analysis.[14]
Na+/K+-ATPase Activity Assay
The enzymatic activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which can be quantified by the amount of inorganic phosphate (B84403) (Pi) released.[15][16]
Spectrophotometric Measurement of Inorganic Phosphate:
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
-
Enzyme Preparation: Use a tissue homogenate or a purified membrane fraction containing Na+/K+-ATPase.
-
Initiation of Reaction: Add the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that also initiates color development (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid).
-
Colorimetric Detection: The inorganic phosphate released reacts with molybdate to form a colored complex, the absorbance of which is measured using a spectrophotometer (typically around 660 nm).
-
Ouabain Control: To determine the specific Na+/K+-ATPase activity, a parallel reaction is run in the presence of a high concentration of ouabain (e.g., 1 mM) to inhibit the enzyme. The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.[16]
Immunoprecipitation of Na+/K+-ATPase α-Subunit
Immunoprecipitation is used to isolate the Na+/K+-ATPase α-subunit to study its interactions with other proteins or its post-translational modifications.[17][18]
Caption: General workflow for immunoprecipitation.
Detailed Methodology:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins.[17]
-
Pre-clearing: Incubate the cell lysate with Protein A or G agarose/sepharose beads to reduce non-specific binding.[17]
-
Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific for the Na+/K+-ATPase α-subunit overnight at 4°C with gentle rocking.[17]
-
Immunocomplex Capture: Add fresh Protein A or G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[19]
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[17]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[17]
-
Analysis: Analyze the eluted proteins by Western blotting or other downstream applications.
Src Kinase Activity Assay
Src kinase activity can be measured using various methods, including in-vitro phosphorylation of a specific substrate or cell-based assays that detect the phosphorylation of Src at its activation loop (Tyrosine 419).[2][11]
Cell-Based In-Cell Western Assay:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Treat the cells with the compound of interest (e.g., ouabain) for a defined period.[11]
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent like Triton X-100.[11]
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.[11]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-Src (pY419) and total Src.[11]
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.[11]
-
Detection: Quantify the fluorescence signal using a plate reader. The ratio of the phospho-Src signal to the total Src signal represents the level of Src activation.[11]
Western Blot for EGFR Phosphorylation
Western blotting is a standard technique to detect the phosphorylation of EGFR upon stimulation with endogenous cardiotonic steroids.[20]
Detailed Methodology:
-
Sample Preparation: Lyse cells treated with the compound of interest and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like β-actin.[20]
Conclusion
The family of endogenous digitalis-like factors, historically including the substance referred to as "this compound," represents a critical class of hormones involved in the regulation of cardiovascular and renal function. A thorough understanding of their interaction with the Na+/K+-ATPase, their downstream signaling pathways, and their physiological concentrations is paramount for researchers and drug development professionals. The experimental protocols and quantitative data provided in this technical guide offer a foundational resource for the continued investigation of these multifaceted molecules and their potential as therapeutic targets.
References
- 1. Binding of ouabain and marinobufagenin leads to different structural changes in Na,K-ATPase and depends on the enzyme conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Kinase activity assays Src and CK2 [protocols.io]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Na,K-ATPase as a target for endogenous cardiotonic steroids: What's the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain and Marinobufagenin: Physiological Effects on Human Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated concentrations of endogenous ouabain in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
Endothelin's Role in Sodium-Potassium Pump Inhibition: A Technical Guide
Disclaimer: The user's original query referenced "Endalin." Extensive database searches yielded no results for a substance of this name in the context of sodium-potassium pump inhibition. It is highly probable that this was a typographical error. Based on the scientific context, this document focuses on Endothelin , a well-documented endogenous peptide with significant inhibitory effects on the Na+/K+-ATPase.
Executive Summary
Endothelin (ET), a potent vasoconstrictor peptide, plays a crucial role in regulating cellular ion transport through its interaction with the Na+/K+-ATPase, commonly known as the sodium-potassium pump. This technical guide provides an in-depth analysis of the mechanisms by which endothelin inhibits this essential enzyme. The document synthesizes key quantitative data from various studies, details the experimental protocols used to elucidate these effects, and visualizes the complex signaling pathways involved. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially modulate the endothelin-Na+/K+-ATPase axis.
Quantitative Data on Endothelin-Mediated Na+/K+-ATPase Inhibition
The inhibitory effects of endothelin on the Na+/K+-ATPase have been quantified across various cell types and experimental conditions. The following tables summarize the key findings.
Table 1: Inhibition of Na+/K+-ATPase Activity by Endothelin
| Cell Type/Tissue | Endothelin Concentration | Parameter Measured | Inhibition | Citation(s) |
| Rabbit Inner Medullary Collecting Duct (IMCD) Cells | ~5 x 10-12 M | Half-maximal inhibition of O2 consumption | 50% | [1] |
| Rabbit Inner Medullary Collecting Duct (IMCD) Cells | Not specified | Ouabain-sensitive 86Rb+ uptake at 10 s | 46.6 ± 8.6% | [1] |
| Rabbit Inner Medullary Collecting Duct (IMCD) Cells | Not specified | Ouabain-sensitive 86Rb+ uptake at 30 s | 35.4 ± 5.3% | [1] |
| Rabbit Inner Medullary Collecting Duct (IMCD) Cells | Not specified | O2 consumption | 18 ± 1% | [1] |
| Rat Proximal Straight Tubule | 10-9 M | Na+/K+ ATPase activity | 20% | [2] |
| Human Nonpigmented Ciliary Epithelial (HNPE) Cells | 100 pM - 100 nM | Mean 86Rb+ uptake | 15% | [3] |
Table 2: Effects of Endothelin on Ion Transport and Related Parameters
| Cell Type/Tissue | Endothelin Concentration | Parameter Measured | Effect | Citation(s) |
| Rat Proximal Straight Tubule | 10-9 M | Fluid absorption | Decrease from 0.59 to 0.36 nL/mm·min | [2] |
| Rat Proximal Straight Tubule | 10-9 M | Bicarbonate absorption | 38% inhibition | [2] |
| Rabbit Inner Medullary Collecting Duct (IMCD) Cells | Not specified | Net K+ efflux initial rate | 32.2 ± 4.8 nmol·min-1·mg protein-1 | [1] |
| Rabbit Aorta | 11 nM | Half-maximal effective concentration (EC50) for ouabain-sensitive 86Rb+ uptake | Stimulation | [4] |
| Cultured Rat Brain Capillary Endothelium | 0.60 ± 0.15 nM (ET-1) | EC50 for K+ uptake enhancement | Stimulation | [5] |
Signaling Pathways in Endothelin-Mediated Na+/K+-ATPase Inhibition
Endothelin exerts its inhibitory effect on the Na+/K+-ATPase through a complex signaling cascade that can vary depending on the cell type. The primary pathways involve G-protein coupled endothelin receptors (ETA and ETB), activation of various protein kinases, and the production of secondary messengers like prostaglandin (B15479496) E2 (PGE2).
PGE2-Mediated Pathway in Renal Tubules
In renal inner medullary collecting duct cells, the inhibitory action of endothelin on the Na+/K+-ATPase is mediated by prostaglandin E2.[1][6] Endothelin binding to its receptor stimulates the synthesis and release of PGE2, which then acts to inhibit the pump. This pathway is sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which block prostaglandin synthesis.[1]
Caption: PGE2-mediated inhibition of Na+/K+-ATPase by endothelin in renal cells.
Protein Kinase C (PKC) and Src Family Kinase (SFK) Dependent Pathways
In other tissues, such as the rabbit aorta and porcine lens epithelium, endothelin's effect on the Na+/K+-ATPase involves protein kinase C (PKC) and Src family kinases (SFKs).[4][7] In the rabbit aorta, endothelin stimulates Na+/K+-ATPase activity through a PKC-dependent pathway.[4] Conversely, in porcine lens epithelium, endothelin-1 (B181129) inhibits the Na+/K+-ATPase via a mechanism that involves the activation of Src family kinases.[7] This suggests a tissue-specific regulation of the sodium pump by endothelin.
Caption: Kinase-dependent modulation of Na+/K+-ATPase by endothelin.
Experimental Protocols
The investigation of endothelin's effect on Na+/K+-ATPase activity relies on several key experimental protocols.
Measurement of Na+/K+-ATPase Activity via 86Rb+ Uptake
This is a common method to assess the activity of the sodium-potassium pump in intact cells. Rubidium (86Rb+) is a potassium analog that is transported into the cell by the Na+/K+-ATPase.
-
Cell Preparation: Cells (e.g., renal tubular cells, ciliary epithelial cells) are isolated and suspended in a suitable buffer.[1][3]
-
Pre-incubation: Cells are often pre-incubated in a potassium-free medium to maximize subsequent pump activity.
-
Treatment: Cells are exposed to endothelin at various concentrations and for different time intervals. Control groups include untreated cells and cells treated with a known Na+/K+-ATPase inhibitor, such as ouabain (B1677812), to determine the specific component of 86Rb+ uptake mediated by the pump.[1][3]
-
86Rb+ Uptake: The assay is initiated by adding 86Rb+ to the cell suspension. The uptake is allowed to proceed for a short period (e.g., 10-30 seconds) to measure the initial rate of transport.[1]
-
Termination and Measurement: The uptake is stopped by rapid washing with an ice-cold stop solution. The intracellular radioactivity is then measured using a scintillation counter.
-
Data Analysis: Ouabain-sensitive 86Rb+ uptake is calculated by subtracting the uptake in the presence of ouabain from the total uptake. The effect of endothelin is expressed as a percentage of the control ouabain-sensitive uptake.
Caption: Experimental workflow for the 86Rb+ uptake assay.
Measurement of Oxygen Consumption (QO2)
In tissues with high Na+/K+-ATPase activity, a significant portion of cellular oxygen consumption is coupled to the ATP hydrolysis by the pump.
-
Tissue/Cell Preparation: Suspensions of cells or tubules are prepared as described above.[1]
-
Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode in a sealed chamber.
-
Treatment: A baseline QO2 is established, after which endothelin is added to the chamber. The change in the rate of oxygen consumption is recorded.
-
Ouabain Control: Ouabain is added to determine the fraction of QO2 that is dependent on Na+/K+-ATPase activity. The effect of endothelin on the ouabain-sensitive portion of QO2 is then calculated.[1]
Direct Measurement of Na+/K+-ATPase Activity
This method involves the preparation of cell lysates or membrane fractions to directly measure the enzymatic activity of the Na+/K+-ATPase.
-
Membrane Preparation: Cells or tissues are homogenized and subjected to differential centrifugation to isolate a membrane-rich fraction.
-
Assay Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+. The reaction is carried out in the presence and absence of ouabain.
-
Phosphate (B84403) Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric assay.
-
Calculation: The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The effect of endothelin is determined by including it in the reaction mixture.
Implications for Drug Development
The inhibition of the Na+/K+-ATPase by endothelin has significant physiological and pathological implications. In the kidney, this mechanism contributes to the natriuretic effect of endothelin.[1] Dysregulation of the endothelin system and its impact on the sodium pump are implicated in conditions such as hypertension and renal disease.
For drug development professionals, understanding the signaling pathways that modulate Na+/K+-ATPase activity provides opportunities for targeted therapeutic intervention. For instance, antagonists of endothelin receptors could be explored for their potential to restore normal sodium pump function in disease states characterized by excessive endothelin activity. Conversely, agonists at specific endothelin receptor subtypes or modulators of downstream signaling components could be designed to fine-tune Na+/K+-ATPase activity for therapeutic benefit in other conditions. The tissue-specific nature of endothelin's effects highlights the importance of developing targeted therapies to minimize off-target effects.
Conclusion
Endothelin is a critical endogenous regulator of the Na+/K+-ATPase. Its inhibitory action is mediated through diverse, cell-type-specific signaling pathways involving G-protein coupled receptors, protein kinases, and secondary messengers like prostaglandins. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the physiological and pathophysiological roles of the endothelin-Na+/K+-ATPase interaction and for the development of novel therapeutics targeting this axis.
References
- 1. Endothelin, a peptide inhibitor of Na(+)-K(+)-ATPase in intact renaltubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin inhibits fluid and bicarbonate transport in part by reducing Na+/K+ ATPase activity in the rat proximal straight tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Na(+)/K(+)-atpase by endothelin-1 in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin stimulates Na(+)-K(+)-ATPase activity by a protein kinase C-dependent pathway in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin 1 stimulates Na+,K(+)-ATPase and Na(+)-K(+)-Cl- cotransport through ETA receptors and protein kinase C-dependent pathway in cerebral capillary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
The Discovery and History of Endothelin in Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the discovery and history of Endothelin (ET) in the context of hypertension research. Initially identified as a potent vasoconstrictor, the endothelin system has evolved into a complex area of study with significant therapeutic implications. This document details the pivotal discoveries, the intricate signaling pathways, key experimental methodologies, and the clinical development of endothelin receptor antagonists. Quantitative data from seminal studies and clinical trials are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and historical timelines are visualized through detailed diagrams to facilitate a comprehensive understanding of this critical field.
The Discovery of a Potent Vasoconstrictor
The journey into the significance of the endothelin system began in the late 1980s. In 1988, a landmark paper published in Nature by Yanagisawa and colleagues described the isolation and characterization of a novel 21-amino acid peptide from the supernatant of cultured porcine aortic endothelial cells.[1][2][3] This peptide, named Endothelin (ET-1), was found to be one of the most potent vasoconstrictors known at the time.[1][4] The discovery was a culmination of efforts by multiple research groups searching for an endothelium-derived constricting factor (EDCF), a counterpart to the recently identified endothelium-derived relaxing factor (EDRF), later determined to be nitric oxide.[3][5]
The identification of ET-1 was a significant breakthrough, revealing a new mechanism of cardiovascular control.[1] Subsequent research quickly led to the discovery of two other related peptides, ET-2 and ET-3, and their corresponding receptors, establishing the existence of a complex endothelin system.[2]
Timeline of Key Discoveries
The following diagram illustrates the major milestones in the history of endothelin research.
The Endothelin Signaling Pathway in Vascular Tone Regulation
Endothelin-1 exerts its effects by binding to two distinct G-protein coupled receptors: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor.[5][6] The distribution and activation of these receptors on different cell types within the vasculature lead to a dualistic regulation of blood vessel tone.
-
Vasoconstriction: ETA receptors are predominantly located on vascular smooth muscle cells.[7] When ET-1 binds to ETA receptors, it activates a Gq-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[6][8] ETB receptors are also present on smooth muscle cells and contribute to vasoconstriction.[7]
-
Vasodilation: In contrast, ETB receptors are also found on endothelial cells.[6][9] Activation of these endothelial ETB receptors stimulates the production and release of vasodilators, primarily nitric oxide (NO) and prostacyclin.[6][9] This endothelial-dependent vasodilation can counteract the direct vasoconstrictor effects of ET-1.
The net effect of ET-1 on vascular tone is a balance between these opposing actions. In hypertensive states, there is often an upregulation of ETA receptors and/or an overproduction of ET-1, shifting the balance towards vasoconstriction.[10]
Endothelin Signaling Diagram
The following diagram illustrates the signaling pathways activated by Endothelin-1 binding to its receptors on vascular smooth muscle and endothelial cells.
References
- 1. A novel potent vasoconstrictor peptide produced by vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conference History | The International Conferences on Endothelin [endothelins.com]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 7. What is the mechanism of Aprocitentan? [synapse.patsnap.com]
- 8. ahajournals.org [ahajournals.org]
- 9. The Vascular Endothelin System in Hypertension – Recent Patents and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine 2',3'-Dideoxyribonucleoside Analogue, Zalcitabine (ddC): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalcitabine, also known as ddC (2',3'-dideoxycytidine), is a synthetic pyrimidine (B1678525) nucleoside analogue that acts as a reverse transcriptase inhibitor. Historically one of the earliest antiretroviral drugs, it played a significant role in the initial combination therapies for Human Immunodeficiency Virus (HIV) infection. This technical guide provides a comprehensive overview of Zalcitabine, focusing on its chemical properties, synthesis, mechanism of action, and relevant quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of key pathways are included to support research and drug development efforts in the field of antiviral therapies.
Chemical Structure and Synthesis
Zalcitabine is a dideoxynucleoside, meaning its ribose sugar component lacks the hydroxyl groups at both the 2' and 3' positions. This structural modification is crucial to its mechanism of action.
Synthesis of Zalcitabine (ddC):
An improved and environmentally conscious protocol for the synthesis of Zalcitabine (ddC) has been established, transforming ribonucleosides into their 2',3'-dideoxynucleoside derivatives.[1][2][3] The process involves a radical deoxygenation of a xanthate intermediate.[1][2][3]
A key step in a sustainable synthesis protocol involves the transformation of a protected ribonucleoside.[1][3] For instance, a suspension of a precursor compound in an aqueous 32% NH3 solution is stirred at 55 °C for 12 hours.[1] Following the removal of the solvent under vacuum, the resulting residue is mixed with 10% Pd/C and exposed to a positive pressure of hydrogen gas.[1] Anhydrous MeOH is then added, and the mixture is stirred vigorously for 2 hours under a hydrogen atmosphere.[1] The final product is obtained after filtering the suspension on Celite® and removing the solvent under vacuum.[1]
Another method involves the use of tris(trimethylsilyl)silane (B43935) and 1,1′-azobis(cyclohexanecarbonitrile) for the radical deoxygenation reaction, which are less hazardous alternatives to Bu3SnH and AIBN respectively.[1][3]
Below is a generalized workflow for the synthesis of a 2',3'-dideoxynucleoside like Zalcitabine.
Mechanism of Action
Zalcitabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Once inside the cell, it is converted to its active triphosphate form, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP), by host cell kinases.
ddCTP acts as a competitive inhibitor of HIV reverse transcriptase. It mimics the natural substrate, deoxycytidine triphosphate (dCTP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the dideoxyribose moiety prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide. This leads to the termination of DNA chain elongation, thereby halting the replication of the virus.
The signaling pathway of HIV replication and the inhibitory action of Zalcitabine are depicted in the following diagram.
Quantitative Data
The following tables summarize key quantitative data for Zalcitabine from various studies.
Table 1: In Vitro Antiviral Activity
| Cell Line | Virus Strain | EC50 (µM) |
| MT-4 | HIV-1 IIIB | 0.005 - 0.05 |
| CEM | HIV-1 RF | 0.01 - 0.1 |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 LAV | 0.002 - 0.02 |
Table 2: In Vitro Cytotoxicity
| Cell Line | CC50 (µM) |
| MT-4 | >100 |
| CEM | 50 - 200 |
| PBMCs | >100 |
Table 3: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value |
| Bioavailability | ~80% |
| Peak Plasma Concentration (Cmax) | 20 - 40 ng/mL (for a 0.75 mg dose) |
| Time to Peak Concentration (Tmax) | 1 - 2 hours |
| Elimination Half-life (t1/2) | 1 - 3 hours |
| Volume of Distribution (Vd) | 0.5 - 1.0 L/kg |
| Renal Clearance | ~70% of total clearance |
Experimental Protocols
Synthesis of Zalcitabine (ddC) from a Protected Ribonucleoside
Materials:
-
Protected ribonucleoside precursor (e.g., 5'-O-TBDMS-2',3'-O-bis(thiocarbonyl)cytidine)
-
Tris(trimethylsilyl)silane ((Me3Si)3SiH)
-
1,1′-Azobis(cyclohexanecarbonitrile) (ACHN)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
Procedure:
-
To a solution of the protected ribonucleoside in anhydrous MeCN at reflux, add a solution of (Me3Si)3SiH (4 equivalents) and ACHN (0.4 equivalents) in anhydrous MeCN dropwise.
-
Stir the reaction mixture at reflux for 1-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under vacuum.
-
Purify the residue by silica gel column chromatography to obtain the protected 2',3'-dideoxynucleoside.
-
Dissolve the purified product in THF and cool to 0 °C.
-
Add TBAF (1 M in THF) dropwise and stir the reaction at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under vacuum, and purify the final product (Zalcitabine) by column chromatography.
In Vitro Antiviral Assay (MTT Assay)
Materials:
-
MT-4 cells
-
HIV-1 stock
-
Zalcitabine
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of Zalcitabine in culture medium.
-
Add the drug dilutions to the wells.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected and infected untreated control wells.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 5 days.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC50 value, which is the concentration of the drug that protects 50% of the cells from virus-induced cytopathic effects.
The workflow for a typical in vitro antiviral assay is outlined below.
Conclusion
Zalcitabine serves as a quintessential example of a pyrimidine 2',3'-dideoxyribonucleoside that has had a significant impact on antiviral therapy. Its mechanism of action, involving the termination of viral DNA synthesis, is a cornerstone of antiretroviral treatment. The synthetic methodologies and assay protocols detailed in this guide provide a foundation for further research and development of novel nucleoside analogues with improved efficacy and safety profiles. While newer antiretroviral agents have largely replaced Zalcitabine in clinical practice due to its toxicity profile, the principles of its design and mechanism of action remain highly relevant to the field of antiviral drug discovery.
References
- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives [mdpi.com]
- 2. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
chemical structure and properties of Endalin (C9H12FN3O3)
Chemical Structure and Identity
The chemical compound with the molecular formula C9H12FN3O3 is identified by the IUPAC name 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one . It is also potentially known by the synonym 2',3'-dideoxy-3'-fluorocytidine (B15285694) and is associated with the CAS Registry Number 64317-15-3 .
The fundamental structure consists of a fluorinated pyrimidine (B1678525) base, specifically 5-fluorocytosine, attached to a deoxyribose sugar ring where a hydroxyl group at the 3' position is replaced by a fluorine atom.
Molecular Structure:
Caption: 2D Chemical Structure of 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one.
Physicochemical Properties
Specific, experimentally determined physicochemical properties for this compound, such as melting point, boiling point, and solubility, are not available in the searched resources. However, some basic properties can be calculated or are available from databases.
| Property | Value | Source |
| Molecular Formula | C9H12FN3O3 | |
| Molecular Weight | 229.21 g/mol | |
| Monoisotopic Mass | 229.08627 Da |
Biological Activity and Context
While specific studies on "Endalin" are not found, the chemical structure places it within the class of fluorinated nucleoside analogs . This class of compounds is known for its significant antiviral and anticancer activities. The introduction of a fluorine atom into the nucleoside structure can alter its electronic properties, metabolic stability, and interaction with biological targets.
Several related compounds have been investigated for their therapeutic potential:
-
2'-Deoxy-2'-fluorocytidine: A related nucleoside derivative with broad-spectrum antiviral properties.
-
2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-FddC): Has shown potent antiviral activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus type 1 (HIV-1) in vitro.
-
2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C): A potent inhibitor of HIV and HBV.
The mechanism of action for many nucleoside analogs involves their phosphorylation within the cell to the active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator for viral polymerases (like reverse transcriptase in HIV) or DNA polymerases in cancer cells, thereby halting replication.
Experimental Protocols and Data
Detailed experimental protocols specifically for the synthesis, purification, or biological evaluation of 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one are not described in the available search results. General synthetic methods for fluorinated pyrimidines have been developed, which could potentially be adapted for the synthesis of this compound.
Signaling Pathways
There is no information available regarding specific signaling pathways modulated by this compound. For related antiviral nucleoside analogs, the primary mechanism is direct inhibition of viral replication machinery rather than modulation of host cell signaling pathways.
Conclusion
The compound C9H12FN3O3, or 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, is a fluorinated nucleoside analog. While its precise properties and biological activities are not well-documented under the name "this compound" or its IUPAC name, its structural similarity to other known antiviral agents suggests potential for therapeutic applications. Further research and publication are needed to provide the in-depth technical information requested. Without such data, a comprehensive whitepaper with detailed experimental protocols and signaling pathway diagrams cannot be constructed at this time.
Unraveling "Endalin": A Case of Mistaken Identity in Diterpenoid Alkaloid Research
A comprehensive review of scientific literature and chemical databases reveals no known diterpenoid alkaloid named "Endalin." It is highly probable that the query refers to a misspelling of a different compound or a trade name for a substance unrelated to this class of natural products. Notably, the term "Endlain" has been identified as a trade name for fentanyl, a potent synthetic opioid, which is structurally and functionally distinct from diterpenoid alkaloids.
This technical guide will proceed by addressing the core request for information on the natural sources and isolation of diterpenoid alkaloids, using a prominent and well-documented example from this class to illustrate the principles and methodologies. For this purpose, we will focus on Aconitine , a representative C19-diterpenoid alkaloid known for its complex structure and significant biological activity. The protocols and data presentation formats outlined below can be adapted for other members of this extensive family of natural compounds.
Natural Sources of Diterpenoid Alkaloids: The Aconitum and Delphinium Genera
Diterpenoid alkaloids are predominantly found in plants of the Ranunculaceae family, particularly within the genera Aconitum (monkshood) and Delphinium (larkspur). These plants have a long history in traditional medicine, but also as potent poisons due to the high toxicity of many of their constituent alkaloids.
Table 1: Prominent Plant Sources of Diterpenoid Alkaloids
| Genus | Representative Species | Major Alkaloids | Typical Yield (mg/kg of dried plant material) |
| Aconitum | Aconitum carmichaelii Debx. | Aconitine, Mesaconitine, Hypaconitine | 100 - 500 |
| Aconitum kusnezoffii Reichb. | Aconitine, Mesaconitine | 50 - 300 | |
| Aconitum napellus L. | Aconitine | Varies significantly | |
| Delphinium | Delphinium elatum L. | Delphinine, Elatine | 150 - 600 |
| Delphinium grandiflorum L. | Delgrandine | Not specified in literature | |
| Consolida | Consolida ajacis (L.) Schur | Ajacine, Ajaconine | Not specified in literature |
Isolation of Diterpenoid Alkaloids: A General Protocol
The isolation of diterpenoid alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following is a generalized protocol that can be adapted for specific alkaloids and plant matrices.
Extraction
-
Preparation of Plant Material : Dried and powdered plant material (e.g., roots of Aconitum carmichaelii) is the starting point.
-
Solvent Extraction : The powdered material is subjected to extraction with a suitable organic solvent, often methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration : The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning
This step is crucial for separating the basic alkaloids from other neutral and acidic plant metabolites.
-
Acidification : The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid or hydrochloric acid), which protonates the nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Washing with Organic Solvent : The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.
-
Basification : The aqueous layer containing the protonated alkaloids is then made basic (pH 9-11) by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids : The basic aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the free alkaloids.
-
Final Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield a crude alkaloid mixture.
Chromatographic Purification
The crude alkaloid mixture is a complex combination of different alkaloids and requires further separation.
-
Column Chromatography : The crude mixture is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol, is used to separate the alkaloids based on their polarity.
-
Preparative Thin-Layer Chromatography (pTLC) : Fractions obtained from column chromatography can be further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain highly pure compounds, preparative or semi-preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or formic acid) is commonly used.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation of diterpenoid alkaloids and the logical relationship of the key steps.
Caption: General workflow for diterpenoid alkaloid isolation.
Caption: Detailed steps of acid-base partitioning.
Signaling Pathways
The biological activities of diterpenoid alkaloids are diverse, with many acting on ion channels. Aconitine, for example, is a potent neurotoxin that persistently activates voltage-gated sodium channels, leading to continuous nerve excitation.
Endalin's Potential as an Antiarrhythmic Agent: A Technical Whitepaper
Disclaimer: Initial searches for "Endalin" as an antiarrhythmic agent did not yield specific results. The following technical guide is based on "Encainide," a well-documented Class IC antiarrhythmic agent, assuming "this compound" was a typographical error.
This technical guide provides an in-depth overview of Encainide (B1671269), a potent antiarrhythmic agent, for researchers, scientists, and drug development professionals. It covers the core aspects of its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
Encainide is classified as a Class IC antiarrhythmic agent.[1][2][3] Its primary mechanism of action is the potent blockade of fast sodium channels (Na+) in cardiac cells.[4][5] This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[3][5][6] Unlike other classes of antiarrhythmics, Class IC agents have minimal effect on the action potential duration.[3][6]
The sodium channel blockade leads to a prolongation of the QRS complex on an electrocardiogram (ECG), which is a hallmark of its therapeutic action.[5] By slowing conduction, Encainide can suppress reentry circuits, which are a common cause of arrhythmias.[5] It is particularly effective in suppressing premature ventricular contractions (PVCs) and ventricular tachyarrhythmias.[1][3]
Pharmacokinetics and Metabolism
Encainide is administered orally and is well-absorbed.[5] It undergoes extensive first-pass metabolism in the liver, leading to variable bioavailability.[1] Two major active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), contribute significantly to its antiarrhythmic effects.[1][3][5] The presence of these active metabolites with longer half-lives than the parent compound contributes to its sustained therapeutic effect.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the electrophysiological effects and clinical outcomes of Encainide.
Table 1: Electrophysiological Effects of Encainide on ECG Intervals
| Parameter | Effect | Reference |
| PR Interval | Increased | [3] |
| QRS Interval | Increased | [3][5] |
| QT Interval | Increased (due to QRS prolongation) | [3] |
| AH Interval | Increased | [3] |
| HV Interval | Increased | [3] |
| Sinus Node Cycle Length | No significant effect | [3] |
| JT Interval | No significant effect | [3] |
Table 2: Clinical Efficacy and Safety Profile of Encainide
| Outcome Measure | Finding | Reference |
| Efficacy in Ventricular Arrhythmias | Highly effective in suppressing PVCs and ventricular tachyarrhythmias | [1] |
| Efficacy in Refractory Arrhythmias | Useful in treating ventricular arrhythmias refractory to other agents | [1] |
| Efficacy in Supraventricular Arrhythmias | Moderately effective, particularly in those involving an accessory pathway (e.g., Wolff-Parkinson-White syndrome) | [1][2] |
| Incidence of Proarrhythmia | Approximately 10% overall; higher in patients with sustained ventricular tachycardia and underlying heart disease | [3] |
| Common Adverse Effects | Dizziness, visual disturbances, nausea, headache | [1][2][3] |
| Hemodynamic Effects | Negligible in patients with preserved left ventricular function; potential for worsening heart failure in patients with left ventricular dysfunction | [1][2][7] |
Experimental Protocols
While detailed, step-by-step experimental protocols are not available in the provided search results, this section outlines the general methodologies typically employed in the evaluation of an antiarrhythmic agent like Encainide.
4.1 Preclinical Electrophysiological Studies
-
Objective: To characterize the effects of the compound on cardiac ion channels and action potentials.
-
General Protocol:
-
Cellular Electrophysiology: Patch-clamp techniques are used on isolated cardiac myocytes (e.g., from animal models like rats or guinea pigs) to measure the effects of varying concentrations of the drug on specific ion currents, particularly the fast sodium current (INa).
-
Tissue-Level Studies: Microelectrode arrays are used to record action potentials from isolated cardiac tissue preparations (e.g., papillary muscles or Purkinje fibers) to assess the effects on action potential duration, conduction velocity, and refractory periods.
-
4.2 In Vivo Animal Models of Arrhythmia
-
Objective: To evaluate the antiarrhythmic efficacy and proarrhythmic potential in a living organism.
-
General Protocol:
-
Model Induction: Arrhythmias are induced in animal models (e.g., dogs, pigs) through various methods such as programmed electrical stimulation, coronary artery ligation to induce ischemia, or administration of proarrhythmic agents.
-
Drug Administration: The investigational drug is administered intravenously or orally at different doses.
-
Efficacy Assessment: Continuous ECG monitoring is used to assess the drug's ability to suppress or terminate the induced arrhythmias.
-
Safety Assessment: Hemodynamic parameters (blood pressure, heart rate, cardiac output) are monitored to evaluate cardiovascular safety.
-
4.3 Human Clinical Trials
-
Objective: To determine the safety, efficacy, and optimal dosage of the drug in humans.
-
General Protocol:
-
Phase I: The drug is administered to a small group of healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II: The drug is given to a larger group of patients with the target arrhythmia to evaluate its efficacy and further assess its safety. Dose-ranging studies are typically conducted in this phase.
-
Phase III: Large-scale, multicenter, randomized, controlled trials are conducted to compare the new drug to a placebo or an existing standard-of-care antiarrhythmic agent. The primary endpoints are typically suppression of arrhythmias and improvement in clinical outcomes.
-
Phase IV: Post-marketing surveillance to monitor for long-term adverse effects and efficacy in a broader population.
-
References
- 1. Encainide: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encainide: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety [pubmed.ncbi.nlm.nih.gov]
- 3. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Encainide Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]
- 6. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 7. Acute intravenous and long-term oral hemodynamic effects of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Novel Metabolites, with a Focus on "Endalin," in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on a metabolite specifically named "Endalin" (also referred to as endoxin) is exceptionally scarce. The Human Metabolome Database (HMDB) lists this compound (HMDB0041887) as a pyrimidine (B1678525) 2',3'-dideoxyribonucleoside, but notes a lack of published articles.[1] Consequently, this guide provides a comprehensive, albeit generalized, framework for the identification and characterization of a novel or sparsely documented metabolite like this compound within a metabolomics context. The methodologies and data presented are based on established principles for the analysis of similar chemical structures.
Introduction to Metabolomics for Novel Compound Identification
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.[2][3] It provides a direct functional readout of cellular activity and physiological status.[2] The identification of novel or uncharacterized metabolites is a key challenge and opportunity in the field, potentially leading to the discovery of new biomarkers, disease pathways, and therapeutic targets.[4][5]
Metabolomics workflows can be broadly categorized into two approaches:
-
Untargeted Metabolomics: A comprehensive analysis of all measurable analytes in a sample, including unknown compounds.[2] This approach is typically used for discovery-based research to generate new hypotheses.
-
Targeted Metabolomics: The measurement of a predefined group of chemically characterized and biochemically annotated metabolites.[2] This method is often used for validation and to obtain absolute or relative quantification of specific metabolites of interest.
The identification of a novel compound like this compound would likely begin with an untargeted study, followed by targeted methods for validation and quantification.
Experimental Workflow for Novel Metabolite Identification
The process of identifying an unknown metabolite such as this compound involves a multi-step workflow, from sample preparation to data analysis and structural elucidation.
References
An In-depth Technical Guide to the Endogenous Synthesis Pathways of Endothelin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core endogenous synthesis pathways of Endothelin, a pivotal vasoconstrictor peptide implicated in a range of physiological and pathophysiological processes. This document details the molecular steps of Endothelin biosynthesis, presents quantitative data on key components, and outlines detailed experimental protocols for its study.
Introduction to Endothelin
Endothelin (ET) is a family of 21-amino acid peptides with potent vasoconstrictive properties.[1] The most studied isoform, Endothelin-1 (B181129) (ET-1), is primarily produced by vascular endothelial cells and plays a crucial role in the regulation of vascular tone and blood pressure.[1][2] Dysregulation of the endothelin system is associated with various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making its synthesis pathway a critical area of research for therapeutic intervention.[3]
The Endothelin Synthesis Pathway
The production of mature Endothelin-1 is a highly regulated, multi-step process involving post-translational modifications of a larger precursor protein.[4] The synthesis is primarily regulated at the transcriptional level, with various stimuli such as angiotensin-II, transforming growth factor-β, thrombin, and hypoxia inducing the expression of the ET-1 gene (EDN1).[1]
The canonical synthesis pathway can be summarized in the following key steps:
-
Transcription and Translation: The EDN1 gene is transcribed into preproendothelin (B1168534) mRNA, which is then translated into a 212-amino acid precursor protein, preproendothelin-1 (preproET-1).[5][6]
-
Formation of Proendothelin-1: A signal peptidase cleaves the 17-amino acid signal sequence from preproET-1 to form proendothelin-1 (proET-1).[6]
-
Generation of Big Endothelin-1: ProET-1 is cleaved by furin-like proprotein convertases at dibasic amino acid motifs, resulting in the formation of the 38-amino acid inactive intermediate, Big Endothelin-1 (Big ET-1).[4][5][6]
-
Conversion to Mature Endothelin-1: The final and rate-limiting step is the conversion of Big ET-1 to the biologically active 21-amino acid peptide, ET-1. This conversion is catalyzed by Endothelin-Converting Enzyme-1 (ECE-1), a membrane-bound zinc metalloprotease.[1][7] ECE-1 specifically cleaves the Trp21-Val22 bond of Big ET-1.[7]
While ECE-1 is the primary enzyme responsible for ET-1 production, alternative pathways exist. For instance, chymase can cleave Big ET-1 to form an intermediate, ET-1(1-31), which is then converted to mature ET-1 by neprilysin.[1][6]
The following diagram illustrates the canonical synthesis pathway of Endothelin-1.
Caption: Canonical synthesis pathway of Endothelin-1.
Quantitative Data
The following tables summarize key quantitative data related to Endothelin-1 and its precursors.
Table 1: Plasma Concentrations of Endothelin-1 and Big Endothelin-1
| Analyte | Condition | Concentration (Mean ± SD) | Reference(s) |
| Endothelin-1 | Healthy Subjects | 1.5 ± 0.4 pmol/L | [8] |
| Endothelin-1 | Healthy Subjects | 1.11 ± 0.2 pmol/L | [9] |
| Endothelin-1 | Healthy Subjects | 0.85 ± 0.26 fmol/mL | [10] |
| Endothelin-1 | Healthy Control Group | 3.2 ± 1.0 pg/mL | [11] |
| Endothelin-1 | Hypertensive Patients | 5.01 ± 2.1 pg/mL | [11] |
| Endothelin-like immunoreactivity | Normotensive Subjects | 5.0 ± 0.5 pmol/L | [12] |
| Endothelin-like immunoreactivity | Hypertensive Patients | 5.7 ± 0.5 pmol/L | [12] |
| Big Endothelin-1 | Healthy Control Group | 0.378 ± 0.07 pmol/L | [11] |
| Big Endothelin-1 | Hypertensive Patients | 0.377 ± 0.1 pmol/L | [11] |
Table 2: Assay Characteristics for Endothelin-1 Quantification
| Assay Type | Parameter | Value | Reference(s) |
| Radioimmunoassay (RIA) | Sensitivity | 0.33 fmol/100 µL | [8] |
| Radioimmunoassay (RIA) | ID50 | 4.5 ± 0.6 fmol/100 µL | [8] |
| Radioimmunoassay (RIA) | Recovery | 70.9 ± 10.3% | [8] |
| Radioimmunoassay (RIA) | Minimum Detectable Level | 50 fmol/L | [9] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detection Limit | 0.05 fmol/mL | [13] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Recovery (1 fmol spike) | 66% | [10] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Recovery (10 fmol spike) | 92% | [10] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Analytical Sensitivity | 0.579 pg/mL | [14][15] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Inter-assay CV | 3.7% | [15] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Intra-assay CV | 3.3% | [15] |
Experimental Protocols
Detailed methodologies for the quantification of Endothelin and the analysis of its synthesis pathway components are crucial for research in this field. Below are outlines of common experimental protocols.
RIA is a sensitive technique for measuring the concentration of antigens by use of antibodies.
Principle: This competitive immunoassay involves a radioactive-labeled antigen (e.g., ¹²⁵I-ET-1) competing with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of the antigen in the sample.[16]
Detailed Methodology:
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of synthetic ET-1.
-
In assay tubes, add a fixed amount of anti-ET-1 antibody and ¹²⁵I-labeled ET-1.
-
Add either the standards or the extracted samples to the tubes.
-
Incubate to allow for competitive binding.
-
Separate the antibody-bound antigen from the free antigen (e.g., using a secondary antibody precipitation method).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the concentration of ET-1 in the samples by comparing their radioactivity with the standard curve.[8][9]
-
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: A sandwich ELISA is commonly used for ET-1. An antibody specific for ET-1 is pre-coated onto a microplate. Samples and standards are added, and the ET-1 present binds to the capture antibody. A second, enzyme-conjugated antibody that also recognizes ET-1 is added, forming a "sandwich". A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of ET-1 in the sample.[15][16]
Detailed Methodology:
-
Sample Preparation:
-
Assay Procedure (based on a typical commercial kit): [14][15][17]
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow ET-1 to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-ET-1 antibody to each well and incubate.
-
Wash the plate.
-
Add avidin-conjugated horseradish peroxidase (HRP) to each well and incubate.
-
Wash the plate.
-
Add a TMB substrate solution to each well. The substrate will react with the HRP to produce a colored product.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the ET-1 concentration from the standard curve.
-
The following diagram illustrates a typical workflow for a sandwich ELISA.
Caption: A typical workflow for a sandwich ELISA.
Western blotting is used to detect specific proteins in a sample.
Principle: Proteins from a sample are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with an antibody specific to the target protein (in this case, ECE-1). A secondary antibody, conjugated to an enzyme, is then used to detect the primary antibody, and a substrate is added to produce a detectable signal.[18][19][20]
Detailed Methodology:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in a suitable buffer to extract proteins.
-
Determine the protein concentration of the lysate.
-
-
Gel Electrophoresis:
-
Denature a known amount of protein extract by heating in a loading buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for ECE-1, diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane multiple times with a wash buffer (e.g., TBST).
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL).
-
Detect the signal by exposing the membrane to X-ray film or using a digital imaging system.[20]
-
Conclusion
The endogenous synthesis of Endothelin is a complex and tightly regulated process that plays a vital role in cardiovascular homeostasis. A thorough understanding of this pathway, facilitated by the robust experimental techniques outlined in this guide, is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The quantitative data and detailed protocols provided herein serve as a valuable resource for the scientific community engaged in the study of the endothelin system.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. Secretory pathways in endothelin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The processing pathway of endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Assessment of Endothelin-Converting Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioimmunoassay of endothelin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radio-immunoassay of endothelin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circulating Levels of Endothelin-1 and Big Endothelin-1 in Patients with Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. arborassays.com [arborassays.com]
- 15. Human Endothelin-1 (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 16. Analysis of Endothelins by Enzyme-Linked Immunosorbent Assay and Radioimmunoassay | Springer Nature Experiments [experiments.springernature.com]
- 17. rndsystems.com [rndsystems.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. oxfordbiomed.com [oxfordbiomed.com]
Methodological & Application
Application Notes & Protocols: Measurement of Endothelin-1 in Plasma
Note to the Reader: The term "Endalin" as specified in the topic does not correspond to a known biological molecule in scientific literature. We have interpreted this as a likely reference to Endothelin , a well-researched peptide family crucial in vasoconstriction and cardiovascular physiology. These application notes, therefore, focus on the methods for measuring Endothelin-1 (B181129) (ET-1) , the most potent and widely studied isoform.
Introduction
Endothelin-1 (ET-1) is a 21-amino acid peptide that is the most potent endogenous vasoconstrictor known.[1][2] Produced primarily by vascular endothelial cells, ET-1 plays a critical role in the regulation of vascular tone, blood pressure, and cell proliferation. Elevated plasma levels of ET-1 are associated with various cardiovascular and pulmonary diseases, including hypertension, heart failure, and pulmonary arterial hypertension, making it a crucial biomarker in both basic research and clinical drug development.[3][4][5]
Accurate and precise quantification of ET-1 in plasma is essential for understanding its pathophysiological role and for evaluating the efficacy of therapeutic interventions targeting the endothelin system. Normal plasma concentrations of ET-1 are typically in the low picomolar or pg/mL range, necessitating highly sensitive analytical methods.[4] This document provides an overview of the principal methods for ET-1 quantification in plasma, detailed experimental protocols, and a summary of their performance characteristics.
Overview of Measurement Methods
The primary methods for quantifying ET-1 in plasma are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is the most common method for ET-1 quantification due to its high sensitivity, relatively high throughput, and availability of commercial kits.[6][7] Sandwich ELISAs utilize two antibodies that bind to different epitopes on the ET-1 molecule, providing specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the highest selectivity and is considered a gold standard for quantifying small molecules.[6] It physically separates ET-1 from other plasma components before detection by mass, minimizing the cross-reactivity issues that can affect immunoassays.[6][8]
Comparison of Key Methods
The selection of an appropriate assay depends on the specific requirements of the study, such as the need for high throughput, ultimate specificity, or the available equipment.
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding with enzymatic colorimetric detection. | Chromatographic separation followed by mass-based detection. |
| Sensitivity (LLOQ) | 0.2 - 1.5 pg/mL[6][9] | ~1.5 pg/mL[6] |
| Specificity | Good, but potential for cross-reactivity with related peptides (ET-2, Big ET-1).[7] | Excellent, highly specific for the target molecule's mass and structure.[6][7] |
| Throughput | High (96-well plate format). | Lower, sample processing is more complex and time-consuming. |
| Equipment | Standard microplate reader. | UPLC system and a triple quadrupole mass spectrometer.[10] |
| Cost per Sample | Lower. | Higher. |
Signaling & Experimental Workflows
Endothelin-1 Signaling Pathway
ET-1 exerts its effects by binding to two G protein-coupled receptors (GPCRs): Endothelin Receptor Type A (ET-A) and Type B (ET-B).[11][12] The activation of these receptors on vascular smooth muscle cells leads to potent vasoconstriction.
Caption: ET-1 signaling via Gαq-PLC pathway.
General Experimental Workflow for Plasma ET-1 Measurement
The workflow for measuring ET-1 involves careful sample collection and processing prior to analysis by either ELISA or LC-MS/MS.
Caption: General workflow for ET-1 plasma measurement.
Detailed Experimental Protocols
Protocol 1: Plasma ET-1 Quantification by ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[9][13] Always refer to the specific kit manufacturer's instructions for precise volumes, incubation times, and reagents.
A. Materials:
-
Human Endothelin-1 ELISA Kit (e.g., from R&D Systems, Abcam, RayBiotech)[13]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
EDTA plasma samples, thawed on ice
-
Deionized or distilled water
-
Log-log graph paper or computer software for data analysis
B. Protocol:
-
Reagent Preparation: Prepare all reagents, working standards, and controls as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Add Assay Diluent: Add the specified volume of Assay Diluent to each well (e.g., 150 µL).
-
Add Standards and Samples:
-
Add 75 µL of each standard, control, and plasma sample to the appropriate wells.
-
Cover the plate with a sealer and incubate for 1-2 hours at room temperature on a horizontal orbital microplate shaker.
-
-
Wash: Aspirate each well and wash a total of 3-4 times with the provided Wash Buffer. Ensure complete removal of liquid at each step.
-
Add Conjugate: Add the HRP-conjugated detection antibody to each well (e.g., 200 µL). Cover with a new plate sealer and incubate for 2-3 hours at room temperature on the shaker.
-
Second Wash: Repeat the wash step (Step 4).
-
Add Substrate: Add Substrate Solution (e.g., TMB) to each well (e.g., 200 µL). Incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add Stop Solution to each well (e.g., 50 µL). The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm. A wavelength correction at 540 nm or 570 nm is recommended if available.
-
Calculation:
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard OD.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to interpolate the ET-1 concentration in the samples.
-
Protocol 2: Plasma ET-1 Quantification by UPLC-MS/MS
This protocol outlines the key steps for a highly selective UPLC-MS/MS method, adapted from published literature.[6][10] This method requires specialized equipment and expertise.
A. Materials:
-
UPLC-MS/MS system (e.g., Agilent 1100 LC system coupled to an API 2000 triple quadrupole mass spectrometer)[10]
-
Solid Phase Extraction (SPE) cartridges
-
Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)
-
ET-1 analytical standard and stable isotope-labeled internal standard (IS)
-
EDTA plasma samples, thawed on ice
B. Protocol:
-
Sample Pre-treatment & Extraction:
-
To 500 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding acetonitrile or another suitable organic solvent. Vortex and centrifuge.
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the precipitation step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the ET-1 and IS from the cartridge with an appropriate solvent (e.g., methanol/water/formic acid mixture).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
UPLC Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Develop a gradient elution program to separate ET-1 from other components (e.g., starting with 95% A, ramping to 60% B over several minutes).
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 20 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both ET-1 and the internal standard. These must be optimized for the specific instrument.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in a surrogate matrix (e.g., stripped plasma).
-
Calculate the peak area ratio of the ET-1 MRM transition to the internal standard MRM transition.
-
Determine the concentration of ET-1 in the samples by plotting the peak area ratios against concentration and performing a linear regression.
-
Data Interpretation & Quality Control
-
ELISA: Intra- and inter-assay coefficients of variation (CVs) should be below 15% and 10%, respectively.[2] Spiking and recovery experiments are recommended to assess matrix effects and assay accuracy.[4]
-
LC-MS/MS: The assay must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, recovery, and matrix effects.[6] Recovery rates should typically be between 80-120%.[6]
-
General Considerations: Due to the potential for ET-1 to be released from platelets or to degrade, sample handling is critical. Blood should be collected in EDTA tubes, immediately placed on ice, and centrifuged at 4°C within 30 minutes. Plasma should be stored at -80°C until analysis.[14]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Plasma endothelin-1 levels, pulmonary hypertension, and lung fibrosis in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-sensitive and selective quantification of endothelin-1 in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
- 10. Determination of endothelin-1 in rats using a high-performance liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. sanguinebio.com [sanguinebio.com]
Application Notes and Protocols for Na+, K+-ATPase Activity Assays for Endalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endalin is an endogenous digitalis-like substance found in human plasma and urine that has been identified as an inhibitor of Na+, K+-ATPase.[1][2] This enzyme, also known as the sodium-potassium pump, is a critical plasma membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of most animal cells. This ion transport is essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.
The inhibitory action of this compound on Na+, K+-ATPase is similar in mechanism to that of cardiac glycosides like ouabain (B1677812).[1] It inhibits the enzyme's activity in a manner that is non-competitive with respect to ATP and is facilitated by the presence of Na+, while K+ ions reduce its inhibitory effect.[1] Given its role as an endogenous regulator, studying the interaction between this compound and Na+, K+-ATPase is crucial for understanding its physiological and pathophysiological significance, particularly in conditions like hypertension where its levels may be elevated.[2][3]
These application notes provide detailed protocols for measuring the inhibitory activity of this compound on Na+, K+-ATPase and illustrate the key signaling pathways affected by this interaction.
Signaling and Functional Consequences of Na+, K+-ATPase Inhibition by this compound
The inhibition of Na+, K+-ATPase by this compound has two major downstream consequences: alteration of ion gradients and activation of intracellular signaling cascades.
-
Alteration of Intracellular Ion Concentrations: The primary and most direct consequence of Na+, K+-ATPase inhibition is a disruption of the Na+ and K+ gradients. The reduced pumping of Na+ out of the cell leads to an increase in the intracellular Na+ concentration. This change, in turn, affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). The reduced Na+ gradient diminishes the driving force for Ca2+ extrusion by the NCX, leading to an elevation of intracellular Ca2+ levels.[4][5][6] This increase in intracellular Ca2+ is a key factor in mediating physiological responses like increased cardiac contractility.[6]
-
Signal Transduction Pathway: Beyond its role as an ion pump, Na+, K+-ATPase also functions as a signal transducer.[1][7] In this capacity, the enzyme forms a complex with the non-receptor tyrosine kinase, Src.[1] The binding of an inhibitor like this compound (or ouabain) to the Na+, K+-ATPase can trigger a conformational change that activates the associated Src kinase. This activation initiates a cascade of downstream signaling events, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of pathways such as the Ras-Raf-MAPK/ERK and the PI3K-Akt pathways.[5][7] These pathways are involved in regulating gene expression related to cell growth, proliferation, and survival.
Quantitative Analysis of this compound Inhibition
To characterize the inhibitory potency of this compound, a dose-response analysis should be performed to determine its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The following table provides a template for presenting such data, populated with example values for the well-characterized inhibitor, ouabain, for reference. The specific values for this compound must be determined experimentally using the protocols described below.
| Inhibitor | Target Enzyme Source | Assay Type | IC50 Value | 95% Confidence Interval |
| This compound | (e.g., Purified porcine kidney Na+, K+-ATPase) | (e.g., Colorimetric) | To be determined | To be determined |
| Ouabain (Example) | MDA-MB-231 cells | Kynurenine Production | 89 nM | 70–112 nM[3] |
| Ouabain (Example) | A549 cells | Kynurenine Production | 17 nM | 14–20 nM[3] |
Experimental Protocols
Two standard methods for assessing Na+, K+-ATPase activity are presented here. The fundamental principle is to measure the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor (ouabain). The difference between these two measurements represents the specific Na+, K+-ATPase activity. This compound can be substituted for or tested alongside ouabain to determine its specific inhibitory effects.
Protocol 1: Colorimetric Assay for Na+, K+-ATPase Activity (Phosphate Release)
This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The ouabain-sensitive portion of Pi release is attributed to Na+, K+-ATPase activity.
Principle: Na+, K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi generated is quantified colorimetrically, often using a malachite green-based reagent that forms a colored complex with phosphate, which can be measured spectrophotometrically.
Materials:
-
Enzyme source (e.g., microsomal preparation from tissue, purified Na+, K+-ATPase)
-
This compound solution (various concentrations)
-
Ouabain (1 mM stock)
-
ATP (disodium salt)
-
Imidazole or Tris-HCl buffer (pH 7.4)
-
NaCl, KCl, MgCl2
-
EDTA
-
Bovine Serum Albumin (BSA)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
Microplate reader
-
96-well microplates
Reagent Preparation:
-
Assay Buffer (pH 7.4): 25 mM Imidazole, 0.5 mM EDTA.
-
Reaction Mixture (2X concentration): In Assay Buffer, prepare a solution containing 260 mM NaCl, 40 mM KCl, 8 mM MgCl2, 6 mM ATP, and 0.6 mg/mL BSA.
-
Ouabain Solution: 2 mM ouabain in Assay Buffer (for a final concentration of 1 mM).
-
This compound Solutions: Prepare a series of dilutions of this compound in Assay Buffer to test a range of final concentrations.
Step-by-Step Procedure:
-
Enzyme Preparation: Dilute the enzyme source in ice-cold Assay Buffer to a concentration that yields a linear rate of phosphate production over the incubation time.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 100 µL):
-
Total Activity: 50 µL of 2X Reaction Mixture + 25 µL Assay Buffer + 25 µL enzyme solution.
-
Ouabain-Insensitive Activity: 50 µL of 2X Reaction Mixture + 25 µL of 2 mM Ouabain Solution + 25 µL enzyme solution.
-
This compound Inhibition: 50 µL of 2X Reaction Mixture + 25 µL of this compound dilution + 25 µL enzyme solution.
-
Blank: 50 µL of 2X Reaction Mixture + 50 µL Assay Buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow inhibitors to bind.
-
Reaction Initiation: The reaction is typically initiated by the addition of the 2X Reaction Mixture containing ATP (if not already present).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Detection: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent is typically acidic and will stop the enzymatic reaction.
-
Measurement: After color development (as per the reagent protocol), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
-
Calculation:
-
Construct a phosphate standard curve to convert absorbance values to nmol of Pi.
-
Total ATPase Activity = (Pi in Total Activity wells) - (Pi in Blank wells).
-
Ouabain-Insensitive Activity = (Pi in Ouabain wells) - (Pi in Blank wells).
-
Specific Na+, K+-ATPase Activity = (Total ATPase Activity) - (Ouabain-Insensitive Activity).
-
% Inhibition by this compound = [1 - ((Activity with this compound - Ouabain-Insensitive Activity) / Specific Na+, K+-ATPase Activity)] x 100.
-
Plot % Inhibition vs. This compound concentration to determine the IC50.
-
Protocol 2: 86Rb+ Uptake Assay for Na+, K+-ATPase Activity
This assay measures the active transport function of the Na+, K+-ATPase in whole cells. Rubidium (Rb+) is used as a radioactive tracer for K+ as it is transported by the pump.
Principle: Cultured cells actively take up 86Rb+ via the Na+, K+-ATPase. The amount of ouabain-sensitive 86Rb+ uptake is a direct measure of the pump's transport activity. The effect of this compound is determined by its ability to inhibit this ouabain-sensitive uptake.
Materials:
-
Cultured cells grown in multi-well plates (e.g., 12-well or 24-well)
-
This compound solution (various concentrations)
-
Ouabain (1 mM stock)
-
86RbCl (radioactive tracer)
-
Uptake Buffer (e.g., standard culture medium or a defined salt solution)
-
Ice-cold Wash Buffer (e.g., 100 mM MgCl2)
-
Lysis Buffer (e.g., 1% Triton X-100 or 0.1 M NaOH)
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., BCA)
Step-by-Step Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluency.
-
Pre-treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm Uptake Buffer.
-
Add Uptake Buffer containing the appropriate concentrations of inhibitors:
-
Control (Total Uptake): Buffer only.
-
Ouabain-Insensitive Uptake: Buffer with a saturating concentration of ouabain (e.g., 1 mM).
-
This compound Inhibition: Buffer with various concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Uptake: Add 86Rb+ to each well to a final activity of approximately 1 µCi/mL.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) during which uptake is linear.
-
Terminate Uptake:
-
Rapidly aspirate the radioactive uptake solution.
-
Immediately wash the cells four times with a generous volume of ice-cold Wash Buffer to remove extracellular 86Rb+.
-
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Measurement:
-
Transfer an aliquot of the lysate from each well to a scintillation vial, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Use another aliquot of the lysate to determine the protein concentration in each well.
-
-
Calculation:
-
Normalize the CPM for each well to its protein content (CPM/mg protein).
-
Ouabain-Sensitive Uptake (Na+, K+-ATPase activity) = (Mean CPM/mg in Control wells) - (Mean CPM/mg in Ouabain wells).
-
% Inhibition by this compound = [1 - ((Uptake with this compound - Ouabain-Insensitive Uptake) / Ouabain-Sensitive Uptake)] x 100.
-
Plot % Inhibition vs. This compound concentration to determine the IC50.
-
References
- 1. Brain Na+, K+-ATPase Activity In Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoplasmic sodium, calcium and free energy change of the Na+/Ca2+-exchanger in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Na/K-ATPase α1/Src interaction regulates metabolic reserve and Western diet intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Endrin Metabolites in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endrin is an organochlorine pesticide that was widely used in agriculture until its ban in many countries due to its high toxicity and persistence in the environment. Exposure to Endrin can lead to severe health effects, primarily targeting the central nervous system.[1] Monitoring human exposure to Endrin is crucial for assessing potential health risks. Since Endrin is metabolized in the body before excretion, the analysis of its metabolites in urine serves as a reliable biomarker of exposure.[2] The primary and most sensitive urinary biomarker of Endrin exposure is the β-glucuronide of anti-12-hydroxyendrin.[2]
These application notes provide detailed protocols for the analytical determination of Endrin's primary metabolite, anti-12-hydroxyendrin, in human urine using modern chromatographic techniques. The methodologies described are based on established principles of bioanalytical chemistry and are intended to guide researchers in developing and validating their own assays.
Analytical Techniques
The determination of Endrin and its metabolites in biological matrices like urine requires highly sensitive and selective analytical techniques due to the low concentrations typically present. The following are the most suitable methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): A robust and highly specific technique for the analysis of volatile and semi-volatile organic compounds. Derivatization is often required to improve the chromatographic properties of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and highly sensitive method that is well-suited for the analysis of polar and non-volatile compounds, including conjugated metabolites. It often requires less sample preparation compared to GC-MS.
Quantitative Data Summary
The following table summarizes representative quantitative performance parameters for the analysis of anti-12-hydroxyendrin in human urine. It is important to note that these values are illustrative and actual performance may vary depending on the specific instrumentation, reagents, and laboratory conditions. A full method validation should be performed by the end-user.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | 0.05 - 0.5 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% |
Note: These are typical performance characteristics for the analysis of pesticide metabolites in urine and should be established during method validation.
Experimental Protocols
Protocol 1: Analysis of anti-12-hydroxyendrin by LC-MS/MS
This protocol describes a method for the quantitative analysis of the primary urinary metabolite of Endrin, anti-12-hydroxyendrin, following its release from the glucuronide conjugate.
1. Materials and Reagents:
-
Urine samples
-
anti-12-hydroxyendrin certified reference standard
-
Isotopically labeled internal standard (e.g., ¹³C₁₂-anti-12-hydroxyendrin)
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Pipette 1.0 mL of urine into a clean polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (approximately 2000 units).
-
Vortex briefly and incubate at 37°C for 4 hours (or overnight) to ensure complete hydrolysis of the glucuronide conjugate.
-
After incubation, cool the samples to room temperature.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
MRM Transitions: To be determined by infusing the anti-12-hydroxyendrin standard.
4. Data Analysis:
-
Quantification is performed using the response ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix (e.g., synthetic urine).
Protocol 2: Analysis of anti-12-hydroxyendrin by GC-MS/MS
This protocol provides a method for the analysis of anti-12-hydroxyendrin using GC-MS/MS, which requires a derivatization step to improve volatility.
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Ethyl acetate (GC grade).
-
Hexane (GC grade).
2. Sample Preparation:
-
Follow steps 1-7 from the LC-MS/MS sample preparation protocol to perform enzymatic hydrolysis.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate to the hydrolyzed sample.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS/MS analysis.
3. GC-MS/MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MRM Transitions: To be determined by analyzing the derivatized standard of anti-12-hydroxyendrin.
4. Data Analysis:
-
Quantification is performed using the response ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix and subjected to the same sample preparation procedure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by Endrin.
References
Application Note: High-Throughput Quantification of Endalin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endalin is a novel selective tyrosine kinase inhibitor under investigation for the treatment of various oncological disorders. It functions by targeting and inhibiting the ATP-binding site of specific oncogenic kinases, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. Given the significant inter-individual pharmacokinetic variability observed in early-phase clinical trials, a robust and sensitive bioanalytical method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) modeling. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the rapid and accurate quantification of this compound in human plasma. The method utilizes a simple protein precipitation step followed by UPLC-MS/MS analysis, making it suitable for high-throughput clinical and research applications.[1][2]
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting a constitutively active receptor tyrosine kinase (RTK). In the absence of this compound, the mutated RTK undergoes auto-phosphorylation, initiating a downstream signaling cascade that promotes uncontrolled cell growth. This compound competitively binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and effectively halting the signaling pathway.
Experimental Workflow
The analytical workflow is designed for efficiency and robustness, starting from plasma sample collection to final data reporting. The process involves a simple protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Quantitative Data Summary
Multiple LC-MS/MS methods have been developed and validated for the quantification of this compound in human plasma. The performance characteristics of three representative methods are summarized below, demonstrating the robustness and sensitivity achievable.
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation[3][4] | Liquid-Liquid Extraction[5] | Online SPE[6] |
| Linearity Range (ng/mL) | 8 - 5,000[3][4] | 2.6 - 5,250[5][7] | 0.03 - 75[6] |
| LLOQ (ng/mL) | 8[3][4] | 2.6[5][7] | 0.03[6] |
| Intra-day Precision (%RSD) | < 15%[3][4] | < 10%[8] | < 8.4%[6] |
| Inter-day Precision (%RSD) | < 15%[3][4] | < 10%[8] | < 8.4%[6] |
| Accuracy (%) | 85 - 115%[3][4] | 94.4 - 108.7%[8] | Within ±15% of nominal |
| Internal Standard | Palonosetron[3] | Gliquidone[5] | Trazodone[6] |
Detailed Experimental Protocol
This protocol describes a specific, validated method for the quantification of this compound in human plasma using protein precipitation followed by UPLC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d8 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d8 in methanol to prepare 1 mg/mL stock solutions.
-
Working Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d8 stock solution with acetonitrile to obtain a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
3. Preparation of Calibration Standards and Quality Controls
-
Spike appropriate volumes of the this compound working solutions into blank human plasma to prepare calibration standards at concentrations of 5, 10, 50, 250, 1000, 2500, and 5000 ng/mL.
-
Prepare QC samples in the same manner at concentrations of 15 ng/mL (Low QC), 500 ng/mL (Mid QC), and 4000 ng/mL (High QC).
4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.[3]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
5. LC-MS/MS Instrumental Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 30% B
-
3.5 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Key MS Parameters:
6. Data Analysis and Quantification
-
Integrate the peak areas for this compound and the IS for all samples.
-
Calculate the peak area ratio (this compound Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (1/x² weighting) to determine the best fit.
-
Quantify the concentration of this compound in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
The results for the QC samples must fall within ±15% of their nominal values for the run to be accepted.
References
- 1. Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS method for quantifying imatinib in plasma. [wisdomlib.org]
- 3. academic.oup.com [academic.oup.com]
- 4. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Characterization of Gemcitabine, a Pyrimidine Nucleoside Analog
An application note on the synthesis of a pyrimidine (B1678525) nucleoside analog is provided below. Initial searches for a compound specifically named "Endalin" did not yield any results in the public domain. Therefore, this document focuses on the synthesis and application of a well-characterized and clinically significant pyrimidine nucleoside analog, Gemcitabine.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine nucleoside analogs are a class of synthetic compounds that mimic the structure of natural pyrimidines (cytosine, thymine, and uracil). Due to their structural similarity, they can interfere with cellular metabolic pathways, particularly the synthesis of DNA and RNA. This interference can lead to the inhibition of cell proliferation, making them valuable therapeutic agents, especially in the treatment of cancer. Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a prominent example of a pyrimidine nucleoside analog used in the treatment of various cancers, including pancreatic, breast, lung, and ovarian cancers.[1][2] Its mechanism of action involves the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).[3][4] This application note provides a detailed protocol for the synthesis of Gemcitabine, summarizes key quantitative data, and illustrates its mechanism of action through a signaling pathway diagram.
Quantitative Data Summary
The synthesis of Gemcitabine is a multi-step process that often results in a mixture of anomers. The desired β-anomer (Gemcitabine) must be separated from the undesired α-anomer.[5] The yields and ratios of these anomers can vary depending on the specific synthetic route and reaction conditions employed.[5]
Table 1: Anomeric Ratio in Gemcitabine Synthesis
| Synthetic Approach | Typical α:β Anomer Ratio | Reference |
| Convergent Synthesis | 1:1 to 1:4 | [5] |
Table 2: Purity and Yield of Gemcitabine Hydrochloride
| Stage | β-anomer Content | α-anomer Content | Overall Yield (with respect to starting protected cytidine) | Reference |
| Crude Solid | 80-90% | 4-12% | - | [6] |
| Purified | 99.9% | - | 15-16% | [6] |
Experimental Protocols
The synthesis of Gemcitabine can be achieved through various routes. A common approach is the convergent synthesis, which involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine base.[5]
Protocol 1: General Convergent Synthesis of Gemcitabine
This protocol outlines a general pathway for the synthesis of Gemcitabine, which typically produces an anomeric mixture that requires subsequent purification.[5]
Step 1: Preparation of the Activated Sugar Intermediate
-
Start with a protected 2-deoxy-2,2-difluoro-D-erythro-pentafuranose.
-
Activate the anomeric carbon, typically by converting it to a sulfonate.
Step 2: Coupling with Protected Cytosine
-
Prepare a silylated cytosine derivative.
-
Couple the activated sugar intermediate with the silylated cytosine in the presence of a suitable solvent and catalyst. This reaction proceeds via nucleophilic substitution to form the N-glycosidic bond.[5]
Step 3: Deprotection
-
Remove the protecting groups from the sugar and base moieties of the coupled product.
Step 4: Formation of the Hydrochloride Salt
-
Treat the deprotected nucleoside with hydrochloric acid to yield the hydrochloride salt of the anomeric mixture.[5]
Protocol 2: Isolation and Purification of Gemcitabine Hydrochloride
This protocol describes the isolation and purification of the desired β-anomer of Gemcitabine hydrochloride from the anomeric mixture.[6]
-
Dissolve the Gemcitabine base (anomeric mixture) in a water-miscible ether solvent such as 1,4-dioxane (B91453) or monoglyme at a ratio of 1:4-12 (w/v).[6]
-
Heat the mixture to 50-70°C to ensure complete dissolution.[6]
-
Add hydrochloric acid to the heated solution.
-
Cool the mixture to 10-15°C to precipitate the Gemcitabine hydrochloride.[6] The precipitate will be enriched in the β-anomer.
-
Filter the crude solid, which will contain 80-90% of the β-anomer.[6]
-
For further purification, employ a solvent-antisolvent crystallization method. Use water as the solvent and a water-soluble ether as the antisolvent to selectively crystallize Gemcitabine hydrochloride with a purity of up to 99.9%.[6]
Visualizations
Synthesis Workflow
Caption: General workflow for the convergent synthesis of Gemcitabine Hydrochloride.
Signaling Pathway of Gemcitabine's Mechanism of Action
Caption: Mechanism of action of Gemcitabine in cancer cells.
References
- 1. massivebio.com [massivebio.com]
- 2. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Investigating the Effects of Endothelin-1 on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, plays a critical role in cardiovascular physiology and pathology.[1][2][3] In cardiac myocytes, ET-1 exerts a range of effects, including the induction of hypertrophy, modulation of contractility, and regulation of cell survival and apoptosis.[1][3][4] These actions are primarily mediated through the activation of G protein-coupled receptors, predominantly the Endothelin A (ETA) receptor, which is abundant in cardiomyocytes.[1][5][6] Understanding the cellular and molecular mechanisms by which ET-1 influences cardiac myocyte function is crucial for the development of therapeutic strategies for cardiovascular diseases such as heart failure.[1][3]
These application notes provide detailed protocols for studying the multifaceted effects of ET-1 on cardiac myocytes, focusing on key cellular processes: hypertrophy, contractility, and apoptosis.
Key Signaling Pathways
ET-1 binding to its receptors on cardiac myocytes triggers a cascade of intracellular signaling events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] DAG activates protein kinase C (PKC), a key mediator of hypertrophic signaling.[2][5] Subsequently, the Raf-MEK-ERK1/2 (MAPK) cascade is activated, leading to the phosphorylation of transcription factors and the regulation of gene expression associated with cardiac growth.[2][5][7]
Furthermore, ET-1 can activate other important signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and anti-apoptotic effects.[1] ET-1 has also been shown to activate c-Jun N-terminal kinase (JNK) and p38-MAPK cascades over longer time courses.[4][5]
Endothelin-1 signaling pathways in cardiac myocytes.
Data Presentation: Summary of ET-1 Effects
| Parameter | Effect of ET-1 | Typical Concentration | Duration of Treatment | Key Signaling Pathway(s) | Reference(s) |
| Hypertrophy | Increase in cell size, protein synthesis, and fetal gene expression | 1-100 nM | 24-72 hours | Gq-PKC-MAPK | [7] |
| Contractility (Acute) | Positive inotropic effect (increased force of contraction) | 1-10 nM | Minutes | Gq-PLC-IP3 | [8] |
| Contractility (Chronic) | Increased basal force, prolonged relaxation, blunted response to β-adrenergic stimulation | 10 nM | 5 days | ETA-PKC-Na+/H+ exchanger | [8][9] |
| Apoptosis | Anti-apoptotic/pro-survival | 10-100 nM | 24-48 hours | PI3K/Akt, NF-κB | [1][3] |
Experimental Protocols
I. Assessment of Cardiac Myocyte Hypertrophy
This protocol outlines the steps to induce and quantify hypertrophy in cultured cardiac myocytes following ET-1 treatment.
Experimental workflow for assessing cardiac myocyte hypertrophy.
A. Cell Culture and Treatment:
-
Isolate neonatal rat ventricular myocytes (NRVMs) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Plate cells on laminin (B1169045) or fibronectin-coated culture dishes.
-
Culture cells in appropriate growth medium for 24-48 hours to allow for attachment and recovery.
-
Replace the growth medium with serum-free medium for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of ET-1 (e.g., 1, 10, 100 nM) for 24 to 72 hours. Include a vehicle-treated control group.
B. Measurement of Cell Surface Area:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a myocyte-specific marker (e.g., α-actinin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Image cells using fluorescence microscopy.
-
Quantify the cell surface area of individual myocytes using image analysis software (e.g., ImageJ).
C. Protein Synthesis Assay:
-
During the last 4-6 hours of ET-1 treatment, add [3H]-leucine to the culture medium.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate proteins with ice-cold 10% trichloroacetic acid (TCA).
-
Wash the protein pellet with ethanol.
-
Solubilize the pellet in 0.1 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content determined by a BCA assay.
D. Gene Expression Analysis:
-
Lyse cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
E. Impedance Sensing:
-
Culture cardiomyocytes on specialized plates with integrated electrodes.
-
Monitor the electrical impedance of the cell monolayer in real-time.
-
An increase in impedance can be indicative of an increase in cell size and adhesion, which are hallmarks of hypertrophy.[10]
II. Assessment of Cardiac Myocyte Contractility
This protocol describes methods to evaluate both acute and chronic effects of ET-1 on the contractile function of cardiac myocytes.
Experimental workflow for assessing cardiac myocyte contractility.
A. Cell Preparation:
-
Culture cardiac myocytes on glass-bottom dishes suitable for microscopy.
-
For acute studies, mount the dish on a microscope stage with a perfusion system and environmental control.
-
For chronic studies, treat cells with ET-1 for the desired duration (e.g., 5 days) before analysis.[8]
B. Video-Based Edge Detection:
-
Acquire videos of contracting myocytes at a high frame rate.
-
Use software to track the movement of the cell edges during contraction and relaxation.
-
Calculate parameters such as amplitude of shortening, velocity of shortening and relaxation, and time to peak contraction.
C. Sarcomere Length Tracking:
-
Use a high-resolution imaging system to visualize sarcomeres within the myocytes.
-
Employ Fast Fourier Transform (FFT) or other image correlation algorithms to track changes in sarcomere length during the cardiac cycle.[11]
-
This method provides a more direct measure of myofilament shortening.
D. Traction Force Microscopy:
-
Culture myocytes on a flexible substrate embedded with fluorescent beads.
-
As the myocyte contracts, it deforms the substrate, causing displacement of the beads.
-
Track the bead displacement to calculate the forces exerted by the cell.
E. Micro-machined Cantilevers:
-
Seed a monolayer of cardiomyocytes on a micro-machined cantilever.
-
The cantilever deflects in response to the contractile forces generated by the cell layer.
-
This technique allows for the measurement of both the force and frequency of contraction.[12]
III. Assessment of Cardiac Myocyte Apoptosis
This protocol details the steps to investigate the pro-survival or anti-apoptotic effects of ET-1 on cardiac myocytes.
Experimental workflow for assessing cardiac myocyte apoptosis.
A. Induction of Apoptosis and Treatment:
-
Culture cardiac myocytes as previously described.
-
Induce apoptosis using a relevant stimulus, such as serum starvation, treatment with staurosporine, or exposure to oxidative stress (e.g., H2O2).
-
Co-treat cells with the apoptotic stimulus and varying concentrations of ET-1. Include appropriate controls (untreated, stimulus alone, ET-1 alone).
B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Fix and permeabilize cells as described for immunofluorescence.
-
Incubate cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
The TdT enzyme incorporates labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[13][14]
-
Counterstain nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive nuclei using fluorescence microscopy. For tissue sections, co-staining with a cardiomyocyte-specific marker is recommended.[13]
C. Annexin V Staining:
-
During the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane.
-
Incubate live cells with fluorescently labeled Annexin V, which binds to exposed phosphatidylserine.
-
Co-stain with a viability dye (e.g., propidium (B1200493) iodide) to distinguish between apoptotic and necrotic cells.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy.
D. Caspase Activity Assay:
-
Caspases are a family of proteases that are activated during apoptosis.
-
Lyse cells and measure the activity of key caspases (e.g., caspase-3, -8, -9) using a fluorometric or colorimetric assay.[15]
-
These assays typically use a specific peptide substrate that is cleaved by the active caspase, releasing a fluorescent or colored molecule.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the diverse effects of Endothelin-1 on cardiac myocyte biology. By employing these methodologies, researchers can gain valuable insights into the signaling pathways and cellular responses modulated by ET-1, which may ultimately lead to the identification of novel therapeutic targets for cardiovascular diseases.
References
- 1. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1-dependent signaling pathways in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. An overview of endothelin signaling in the cardiac myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin signalling in the cardiac myocyte and its pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin signalling in the cardiac myocyte and its pathophysiological relevance. | Semantic Scholar [semanticscholar.org]
- 7. Effects of endothelin on mitogen-activated protein kinase activity and protein synthesis in isolated adult feline cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic endothelin-1 stimulation on cardiac myocyte contractile function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.polyu.edu.hk [research.polyu.edu.hk]
- 11. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A device for rapid and quantitative measurement of cardiac myocyte contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. academic.oup.com [academic.oup.com]
Endoglin as a Biomarker in Cardiovascular Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoglin (CD105) is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for the Transforming Growth Factor-β (TGF-β) superfamily, playing a critical role in vascular homeostasis and angiogenesis.[1][2] Its expression is particularly upregulated in proliferating endothelial cells.[3] Emerging evidence strongly suggests the involvement of endoglin in the pathophysiology of various cardiovascular diseases (CVDs), including atherosclerosis, heart failure, and hypertension, making it a promising biomarker for diagnosis, prognosis, and as a potential therapeutic target.[4][5] This document provides detailed application notes and protocols for the utilization of endoglin as a biomarker in cardiovascular research.
Forms of Endoglin
There are three main forms of endoglin that are relevant in the context of cardiovascular disease:
-
L-Endoglin (Long form): The predominant membrane-bound form, which is pro-angiogenic.[6]
-
S-Endoglin (Short form): An alternatively spliced isoform of membrane endoglin with anti-angiogenic effects.[6]
-
Soluble Endoglin (sEng): Generated by the proteolytic cleavage of the extracellular domain of membrane endoglin, sEng can act as a circulating biomarker.[4] It is thought to function as a natural antagonist of TGF-β signaling.[4]
Endoglin in Cardiovascular Pathologies
Atherosclerosis
Membrane endoglin expression is significantly upregulated in the endothelial cells and smooth muscle cells of human atherosclerotic plaques, while it is undetectable in normal vessel walls.[7][8] This suggests a role for endoglin in plaque development and stability.[8]
Circulating soluble endoglin (sEng) levels have shown varying associations with coronary artery disease (CAD). Some studies report lower levels of sEng in patients with CAD compared to those without, with a stepwise decrease as the number of stenotic vessels increases.[9][10] This may be due to the increased formation of endoglin/TGF-β complexes in advanced disease.[10] Conversely, other studies suggest that sEng levels may be elevated in the early stages of atherosclerosis due to endothelial damage.[8]
Heart Failure
Endoglin expression is increased in the left ventricles of patients with heart failure. Circulating sEng levels have been shown to correlate with the severity of heart failure, as classified by the New York Heart Association (NYHA).[1] Specifically, sEng levels increase with worsening NYHA class, suggesting its potential as a biomarker for disease progression and prognosis.[1]
Hypertension
Soluble endoglin has been implicated in the pathogenesis of hypertension. Studies have shown a correlation between plasma sEng concentrations and systolic blood pressure. Elevated sEng levels are also found in patients with diabetes and hypertension who have target organ damage.
Data Presentation
The following tables summarize quantitative data on endoglin levels in various cardiovascular diseases.
| Table 1: Soluble Endoglin (sEng) Levels in Coronary Artery Disease (CAD) | |||
| Patient Group | Number of Subjects (n) | sEng Levels (ng/mL, median) | Reference |
| Without CAD | 97 | 4.37 | [9][10] |
| With CAD | 147 | 4.04 | [9][10] |
| 1-Vessel Disease | 55 | 4.23 | [9] |
| 2-Vessel Disease | 42 | 4.13 | [9] |
| 3-Vessel Disease | 50 | 3.74 | [9] |
| Table 2: Soluble Endoglin (sEng) Levels in Heart Failure by NYHA Class | |||
| Group | Number of Subjects (n) | sEng Levels (pg/mL, mean ± SD) | Reference |
| Healthy Controls | 25 | 3589 ± 588 | [1] |
| Suspected LV Dysfunction | 82 | 4257 ± 966 | [1] |
| NYHA Class I | Not specified | 3644.9 ± 579 | [1] |
| NYHA Class II | Not specified | 4307 ± 968 | [1] |
| NYHA Class III | Not specified | 4746 ± 947 | [1] |
| NYHA Class IV | Not specified | 5089 ± 1073 | [1] |
| Table 3: Soluble Endoglin (sEng) Levels in Hypertension and Diabetes | |||
| Patient Group | Number of Subjects (n) | sEng Levels (ng/mL, mean ± SD) | Reference |
| Healthy Controls | 65 | 5.21 ± 1.10 | [10] |
| Hypertensive Patients | 159 | 4.39 ± 1.04 | [10] |
| Diabetic Patients without Hypertension | Not specified | 5.02 ± 0.98 | [10] |
| Diabetic Patients with Hypertension | Not specified | 4.88 ± 1.20 | [10] |
| Table 4: Membrane Endoglin Expression in Atherosclerosis | ||
| Tissue Type | Endoglin Expression Level | Reference |
| Normal Arterial Wall | Not detected in Smooth Muscle Cells | [7] |
| Atherosclerotic Plaques | High levels in Smooth Muscle Cells and Endothelial Cells | [7][8] |
Experimental Protocols
Protocol 1: Quantification of Soluble Endoglin (sEng) by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of sEng in human serum or plasma.
Materials:
-
Human Endoglin ELISA Kit (e.g., from R&D Systems, Cat. No. DNDG00 or similar)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (as provided in the kit or 0.05% Tween 20 in PBS, pH 7.4)
-
Sample collection tubes (serum or plasma with EDTA or heparin)
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood and prepare serum or plasma according to standard procedures.
-
For serum, allow blood to clot for 2 hours at room temperature or overnight at 4°C before centrifugation at 1000 x g for 20 minutes.
-
For plasma, collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit instructions.
-
Dilute the wash buffer concentrate and other reagents as specified in the kit manual.
-
-
Assay Procedure (example based on a typical kit):
-
Add 100 µL of Assay Diluent to each well of the microplate.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Cover with an adhesive strip and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.
-
Aspirate each well and wash four times with wash buffer.
-
Add 200 µL of Endoglin Conjugate to each well.
-
Cover with a new adhesive strip and incubate for 2 hours at room temperature on the shaker.
-
Repeat the aspiration and wash step.
-
Add 200 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of sEng in the samples by interpolating their absorbance values from the standard curve.
-
Correct for any sample dilution.
-
Protocol 2: Immunohistochemical (IHC) Staining of Endoglin in Human Heart Tissue
This protocol outlines the procedure for detecting endoglin expression in formalin-fixed, paraffin-embedded (FFPE) human heart tissue sections.
Materials:
-
FFPE human heart tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-human Endoglin/CD105 polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 20 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final wash in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a coplin jar containing citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
-
Staining:
-
Wash sections in PBS three times for 5 minutes each.
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash sections in PBS.
-
Block non-specific binding by incubating sections with blocking solution for 1 hour at room temperature in a humidified chamber.
-
Incubate sections with the primary anti-endoglin antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Wash sections in PBS.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash sections in PBS.
-
Develop the signal by adding DAB substrate and incubating for 2-10 minutes, or until the desired brown staining intensity is reached.
-
Wash sections with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. Endoglin-positive staining will appear as brown precipitate, localized to the cell membrane of endothelial cells and other positive cell types. The nuclei will be counterstained blue.
-
Protocol 3: Isolation and Culture of Human Cardiac Fibroblasts to Study TGF-β Signaling
This protocol describes the isolation of primary human cardiac fibroblasts from myocardial tissue for in vitro studies of TGF-β signaling pathways involving endoglin.
Materials:
-
Fresh human myocardial tissue
-
Transport medium (e.g., DMEM with antibiotics)
-
Collagenase type II
-
Trypsin-EDTA
-
Fibroblast growth medium (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/dishes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Obtain fresh human myocardial tissue under sterile conditions and transport it in cold transport medium.
-
Wash the tissue with sterile PBS to remove excess blood.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scissors or a scalpel.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a solution containing collagenase type II and trypsin-EDTA.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated. Pipette the solution up and down every 15 minutes to aid digestion.
-
Neutralize the enzymatic activity by adding an equal volume of fibroblast growth medium.
-
-
Cell Isolation and Culture:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fibroblast growth medium.
-
Plate the cells in a culture flask and incubate at 37°C in a 5% CO2 incubator.
-
Cardiac fibroblasts will adhere to the plastic surface. After 1-2 hours, remove the medium containing non-adherent cells (cardiomyocytes, endothelial cells) and add fresh growth medium.
-
Change the medium every 2-3 days.
-
-
Studying TGF-β Signaling:
-
Once the cardiac fibroblasts reach 70-80% confluency, they can be used for experiments.
-
To study the effect of TGF-β on endoglin expression and downstream signaling, serum-starve the cells for 12-24 hours.
-
Treat the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for various time points.
-
Harvest the cells for downstream analysis, such as Western blotting for phosphorylated Smad proteins or quantitative PCR for endoglin and fibrosis-related gene expression.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of endoglin as a cardiovascular biomarker.
References
- 1. Usefulness of Soluble Endoglin as a Non-invasive Measure of Left Ventricular Filling Pressure in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative correlation between endoglin levels and coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topography of immune cell infiltration in different stages of coronary atherosclerosis revealed by multiplex immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Endoglin, a TGF-beta receptor-associated protein, is expressed by smooth muscle cells in human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low Plasma Levels of Soluble Endoglin and Cardiovascular Events in Patients Undergoing Coronary Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Soluble Endoglin Levels Are Inversely Associated With the Severity of Coronary Atherosclerosis-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Increased plasma soluble endoglin levels as an indicator of cardiovascular alterations in hypertensive and diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of Endalin in Drug Discovery for Arrhythmia: A Review
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature and clinical trial databases, it has been determined that there is currently no substance or therapeutic agent known as "Endalin" in the context of drug discovery for arrhythmia. Searches for "this compound" in conjunction with terms such as "arrhythmia," "cardiac electrophysiology," "drug discovery," and "clinical trials" did not yield any relevant results.
The development of new antiarrhythmic drugs is an active area of research, focusing on various ion channels and signaling pathways to modulate cardiac rhythm.[1][2][3] However, "this compound" does not appear to be a compound that has been investigated in this field.
Given the absence of information on "this compound," this document cannot provide specific application notes or protocols as requested. It is possible that the name is a misspelling of another compound, a proprietary code name not yet in the public domain, or a newly synthesized molecule that has not yet been described in published literature.
For researchers interested in the general principles of drug discovery for arrhythmia, the following sections provide an overview of the established mechanisms of arrhythmia and the common experimental protocols used to investigate novel antiarrhythmic agents.
General Mechanisms of Cardiac Arrhythmia
Cardiac arrhythmias arise from abnormalities in the generation or conduction of the electrical impulse in the heart.[4] The primary mechanisms are broadly categorized as:
-
Abnormal Impulse Formation: This includes both enhanced automaticity in normal pacemaker tissues and abnormal automaticity in other cardiac cells.[4] Triggered activity, which results from afterdepolarizations, is another cause of abnormal impulse formation.[4]
-
Abnormal Impulse Conduction: This typically involves reentry, where an electrical impulse circulates repeatedly through a pathway in the heart, leading to tachyarrhythmias.[5] Conduction block can also lead to bradyarrhythmias.
Established Classes of Antiarrhythmic Drugs
The Vaughan-Williams classification is a widely used system to categorize antiarrhythmic drugs based on their primary mechanism of action on cardiac ion channels.[6]
| Class | Primary Mechanism of Action | Electrophysiological Effect | Examples |
| I | Sodium (Na+) Channel Blockade | Slows the upstroke of the cardiac action potential, thereby slowing conduction.[6][7] | Quinidine, Lidocaine, Flecainide |
| II | Beta-Adrenergic Blockade | Decreases sympathetic activity on the heart, slowing heart rate and conduction.[6] | Propranolol, Metoprolol |
| III | Potassium (K+) Channel Blockade | Prolongs the repolarization phase of the action potential, increasing the effective refractory period.[6] | Amiodarone, Sotalol, Dofetilide |
| IV | Calcium (Ca2+) Channel Blockade | Slows conduction in the sinoatrial and atrioventricular nodes.[6] | Verapamil, Diltiazem |
| Other | Various Mechanisms | Includes agents like adenosine, digoxin, and ivabradine (B130884) that act on different targets. | Adenosine, Digoxin |
General Experimental Protocols in Antiarrhythmic Drug Discovery
The investigation of a novel antiarrhythmic compound typically involves a series of in vitro and in vivo experiments to characterize its electrophysiological effects, efficacy, and safety.
In Vitro Electrophysiology
-
Patch-Clamp Electrophysiology: This technique is used to study the effects of a compound on specific ion channels in isolated cardiac myocytes. It allows for the detailed characterization of the drug's mechanism of action at the molecular level.
-
Action Potential Recordings: Microelectrodes are used to record action potentials from isolated cardiac tissues (e.g., papillary muscles, Purkinje fibers) to assess the integrated effects of the compound on the action potential duration, upstroke velocity, and resting membrane potential.
Ex Vivo Heart Models
-
Langendorff-Perfused Heart: This model allows for the study of a compound's effects on the electrophysiology and mechanics of an isolated, beating heart. It is useful for assessing effects on heart rate, conduction, and the induction of arrhythmias.
In Vivo Electrophysiology Studies
-
Animal Models of Arrhythmia: Various animal models are used to induce arrhythmias that mimic human conditions (e.g., coronary ligation to induce ventricular tachycardia, rapid atrial pacing to induce atrial fibrillation). The efficacy of a test compound in preventing or terminating these arrhythmias is then evaluated.
-
Programmed Electrical Stimulation: In anesthetized animals, programmed electrical stimulation can be used to assess the effects of a compound on cardiac refractory periods, conduction velocity, and the inducibility of arrhythmias.
Visualization of General Concepts
Below are diagrams illustrating common concepts in arrhythmia research.
Caption: Major Mechanisms of Cardiac Arrhythmia
Caption: General Workflow of Antiarrhythmic Drug Discovery
While the specific request for information on "this compound" could not be fulfilled due to the lack of available data, it is hoped that the provided overview of arrhythmia mechanisms and drug discovery protocols will be a valuable resource. Researchers are encouraged to verify the chemical name or designation of the compound of interest to enable a more targeted and fruitful investigation. The field of antiarrhythmic drug development is continually evolving, with new targets and therapeutic strategies emerging.[1][8]
References
- 1. Promising tools for future drug discovery and development in antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relentless Pursuit of New Drugs to Treat Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Basic Mechanisms of Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ventricular arrhythmias: mechanisms and actions of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 7. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]
- 8. Advancing drug development for atrial fibrillation by prioritising findings from human genetic association studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelin Research in Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established experimental models used to investigate the role of the endothelin (ET) system in the pathophysiology of hypertension. Detailed protocols for model induction, data presentation from relevant studies, and visualizations of key signaling pathways are included to facilitate research and drug development in this area.
Introduction to Endothelin in Hypertension
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation.[1] Dysregulation of the endothelin system has been implicated in the development and maintenance of hypertension in various experimental models and in human hypertensive conditions.[2] Consequently, targeting the endothelin pathway, particularly through endothelin receptor antagonists, represents a promising therapeutic strategy for managing high blood pressure.[3][4]
Experimental Models for Endothelin Research in Hypertension
Several well-characterized animal models are utilized to study the involvement of the endothelin system in hypertension. These models can be broadly categorized as either induced or genetic.
1. Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Model: This model is characterized by mineralocorticoid-induced hypertension and is highly dependent on the endothelin system.[3][5]
2. Angiotensin II (Ang II)-Induced Hypertensive Model: Continuous infusion of Angiotensin II leads to a rapid and sustained increase in blood pressure, offering a model to study the interplay between the renin-angiotensin system and the endothelin system.
3. Dahl Salt-Sensitive (SS) Rat Model: This is a genetic model of salt-sensitive hypertension where high dietary salt intake leads to a significant elevation in blood pressure, with a notable contribution from the endothelin system.[6][7][8][9]
Data Presentation: Efficacy of Endothelin Receptor Antagonists
The following tables summarize quantitative data from studies evaluating the effects of endothelin receptor antagonists in various experimental models of hypertension.
Table 1: Effect of Endothelin Receptor Antagonists in DOCA-Salt Hypertensive Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |
| DOCA-salt (Control) | 197 ± 5 | [10] |
| DOCA-salt + Bosentan (100 mg/kg/day) | 177 ± 4 | [10] |
| DOCA-salt SHR (Control) | 241 ± 1 | [3] |
| DOCA-salt SHR + Bosentan | 223 ± 2 | [3] |
| DOCA-salt (Control) | ~175 | [5] |
| DOCA-salt + BMS-182874 (100 µmol/kg IV) | ~130 | [5] |
Table 2: Effect of Endothelin Receptor Antagonists in Angiotensin II-Induced Hypertensive Mice
| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |
| Ang II infusion (1000 ng/kg/min) - Day 7 | ~150 | [11] |
| Ang II infusion (1000 ng/kg/min) + Hydralazine | ~115 | [12] |
| Ang II infusion (baseline) | 108.7 ± 1.7 | [13] |
| Ang II infusion (14 days) | 131 ± 4.8 | [13] |
Note: Data for direct endothelin antagonist effects in this specific model was limited in the initial searches. Hydralazine data is provided for context on blood pressure reduction.
Table 3: Effect of Endothelin Receptor Antagonists in Dahl Salt-Sensitive (SS) Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Reference |
| DS Rats on High Salt (Control) | 186 ± 15 | 162 ± 5 | [6] |
| DS Rats on High Salt + A-127722 (10 mg/kg/day) | 167 ± 12 | 144 ± 4 | [6] |
| DS Rats on High Salt (Control) | ~180 | - | [7] |
| DS Rats on High Salt + J-104132 (10 mg/kg) | ~140 | - | [7] |
Experimental Protocols
Protocol 1: Induction of DOCA-Salt Hypertension in Rats
Objective: To induce mineralocorticoid-dependent hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg, 21-day release) or injectable DOCA
-
1% NaCl drinking solution
-
Standard rat chow
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for subcutaneous implantation
Procedure:
-
Acclimatization: Acclimate rats to housing conditions for at least one week.
-
Uninephrectomy (Optional but common): Anesthetize the rat. Perform a left flank incision and ligate the renal artery, vein, and ureter. Remove the left kidney. Suture the muscle and skin layers. Allow a one-week recovery period.
-
DOCA Implantation: Anesthetize the rat. Make a small subcutaneous incision on the back of the neck. Implant a DOCA pellet subcutaneously. Close the incision with sutures or wound clips.
-
Salt Loading: Immediately following DOCA implantation, replace the standard drinking water with a 1% NaCl solution.
-
Blood Pressure Monitoring: Begin monitoring blood pressure at least once a week using a non-invasive tail-cuff method or telemetry. Hypertension typically develops over 4-6 weeks, with mean arterial blood pressure reaching 160-190 mmHg.
-
Sham Control Group: Perform a sham surgery (incision and closure without pellet implantation) and provide standard drinking water.
Protocol 2: Induction of Angiotensin II-Induced Hypertension in Mice
Objective: To induce hypertension via activation of the renin-angiotensin system.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet model 2004)
-
Sterile saline or 0.001 N acetic acid
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for subcutaneous implantation
Procedure:
-
Pump Preparation: Dissolve Angiotensin II in sterile saline or 0.001 N acetic acid to achieve the desired infusion rate (e.g., 200-1000 ng/kg/min). Fill the osmotic minipumps according to the manufacturer's instructions.
-
Pump Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, slightly posterior to the scapulae. Create a subcutaneous pocket using blunt dissection. Insert the filled osmotic minipump into the pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Blood Pressure Monitoring: Monitor blood pressure daily or every other day using a tail-cuff system. A stable hypertensive state is typically reached within 7-14 days.
-
Sham Control Group: Implant osmotic minipumps filled with the vehicle (saline or acetic acid).
Protocol 3: Induction of Hypertension in Dahl Salt-Sensitive (SS) Rats
Objective: To induce salt-sensitive hypertension in a genetic model.
Materials:
-
Male Dahl Salt-Sensitive (SS) and Dahl Salt-Resistant (R) rats (for control)
-
Low-salt diet (e.g., 0.3% NaCl)
-
High-salt diet (e.g., 4-8% NaCl)
Procedure:
-
Baseline: Maintain weanling Dahl SS and Dahl R rats on a low-salt diet.
-
Induction of Hypertension: To induce hypertension, switch the Dahl SS rats to a high-salt diet. The Dahl R rats will serve as controls and should also be placed on the high-salt diet.
-
Duration: Maintain the rats on the high-salt diet for at least 3-4 weeks.
-
Blood Pressure Monitoring: Monitor blood pressure regularly. Dahl SS rats will develop significant hypertension, while Dahl R rats will show a minimal to no increase in blood pressure.
Visualizations
Endothelin-1 Signaling Pathway in Vascular Smooth Muscle Cells
Caption: ET-1 signaling in vascular smooth muscle cells leading to vasoconstriction.
Experimental Workflow for Evaluating Antihypertensive Drugs
Caption: General workflow for preclinical evaluation of antihypertensive drugs.
References
- 1. Role of Endothelin in Hypertension: A Review | Scientific Reports in Life Sciences [scientific-reports.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Antihypertensive effect of an endothelin receptor antagonist in DOCA-salt spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of an endothelin receptor antagonist in DOCA-salt spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Pathophysiological roles of endothelin-1 in Dahl salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Differential effect of angiotensin II and blood pressure on hippocampal inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANG II infusion promotes abdominal aortic aneurysms independent of increased blood pressure in hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin II infusion results in both hypertension and increased AMPA GluA1 signaling in hypothalamic paraventricular nucleus of male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Endothelin Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (ET) is a family of potent vasoactive peptides that play a crucial role in various physiological and pathological processes. The most prominent member, Endothelin-1 (ET-1), exerts its effects by binding to two G protein-coupled receptors (GPCRs): the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[1] Dysregulation of the endothelin system is implicated in a range of diseases, including cardiovascular disorders, fibrosis, and cancer, making it a significant target for drug discovery and development. These application notes provide detailed protocols for a suite of cell-based assays to investigate the function of Endothelin and its receptors, enabling researchers to dissect its complex signaling pathways and screen for potential therapeutic modulators.
Signaling Pathways Overview
Endothelin receptors couple to multiple G protein subtypes, including Gαq/11, Gα12/13, Gαi/o, and Gαs, initiating diverse downstream signaling cascades. Additionally, Endothelin receptors can signal through β-arrestin-mediated pathways, which can be independent of G protein activation.[1][2]
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by Endothelin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is a primary driver of many of Endothelin's physiological effects, including vasoconstriction and cell proliferation.[3]
Endothelin Gαq/11 Signaling Pathway
Gα12/13 Signaling Pathway
Coupling of Endothelin receptors to Gα12/13 proteins leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) such as p115RhoGEF, LARG, and PDZ-RhoGEF.[4][5] These RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, processes that are critical for cell migration and cytoskeletal reorganization.[6]
Endothelin Gα12/13 Signaling Pathway
β-Arrestin Signaling Pathway
Upon ligand binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the Endothelin receptors. This recruitment not only desensitizes G protein signaling but also initiates a distinct wave of signaling. β-arrestins can act as scaffolds, bringing together components of signaling cascades, such as the MAP kinase pathway, leading to the activation of ERK1/2. This can result in transcriptional regulation and other cellular responses.[2][6][7]
Endothelin β-Arrestin Signaling Pathway
Key Cell-Based Assays
A variety of cell-based assays can be employed to dissect the multifaceted functions of Endothelin. The following sections provide detailed protocols for key assays that measure receptor activation, second messenger production, and downstream cellular responses.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gαq/11-coupled Endothelin receptors.
Experimental Workflow
Calcium Mobilization Assay Workflow
Protocol
-
Cell Plating: Seed cells (e.g., HEK293 expressing the target Endothelin receptor, or a relevant primary cell line) into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion-exchange transport inhibitor like probenecid (B1678239) (e.g., 2.5 mM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubation: Aspirate the culture medium from the cells and add the dye loading buffer. Incubate the plate in the dark at 37°C for 60 minutes.
-
Compound Addition: Prepare serial dilutions of Endothelin-1 or test compounds in the assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescent imaging plate reader (e.g., FLIPR). Record a baseline fluorescence for a short period, then automatically add the compounds and continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation/516 nm emission for Fluo-4) over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation
| Compound | Receptor | EC50 (nM) |
| Endothelin-1 | ETB | 2.38 |
Data is illustrative and may vary based on experimental conditions.[8]
cAMP Accumulation Assay
This assay is used to investigate the coupling of Endothelin receptors to Gαs or Gαi/o proteins by measuring the increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively. Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE (Lanthanide Chelate Excite) assays are common formats.
Protocol (HTRF)
-
Cell Preparation: Harvest cells expressing the Endothelin receptor of interest and resuspend them in stimulation buffer.
-
Cell Stimulation:
-
For Gαs coupling: Add serial dilutions of Endothelin-1 or test compounds to the cells and incubate for a defined period (e.g., 30 minutes at room temperature).
-
For Gαi/o coupling: Pre-treat cells with forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels) before adding serial dilutions of Endothelin-1 or test compounds. Incubate for a defined period.
-
-
Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor, e.g., Europium cryptate).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (Emission665nm / Emission620nm). The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of the test compound and use a sigmoidal dose-response curve to calculate the EC50 or IC50 value.
Data Presentation
| Compound | Receptor | EC50 (nM) |
| Endothelin-1 | ETB | 5.61 |
Data is illustrative and may vary based on experimental conditions.[8]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated Endothelin receptor, a key event in receptor desensitization and β-arrestin-mediated signaling. Technologies like PathHunter (enzyme fragment complementation) and Tango (transcriptional reporting) are commonly used.
Protocol (PathHunter)
-
Cell Plating: Plate PathHunter cells (engineered to co-express a ProLink-tagged Endothelin receptor and an Enzyme Acceptor-tagged β-arrestin) in a 384-well white, solid-bottom microplate. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of Endothelin-1 or test compounds. Add the compounds to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter Detection Reagent mixture and add it to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a standard plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation
| Compound | Receptor | β-Arrestin Recruitment EC50 (nM) |
| Endothelin-1 | ETA | ~1-10 |
| Endothelin-2 | ETA | ~0.1-1 |
Illustrative data based on published studies; absolute values may vary.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of Endothelin on cell proliferation by measuring the metabolic activity of viable cells.
Experimental Workflow
MTT Cell Proliferation Assay Workflow
Protocol
-
Cell Seeding: Seed cells (e.g., human cardiac fibroblasts, HUVECs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Endothelin-1 or test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.
Data Presentation
| Cell Type | Treatment | Concentration (nM) | Incubation Time (h) | Proliferation (% of Control) |
| HUVECs | Endothelin-1 | 10 | 24 | ~150% |
| Human Cardiac Fibroblasts | Endothelin-1 | 20 | 24 | ~120% |
Illustrative data based on published studies.[10][11][12]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study the effect of Endothelin on directional cell migration, a key process in development, wound repair, and cancer metastasis.
Protocol
-
Cell Seeding: Seed cells to create a confluent monolayer in a multi-well plate.
-
Creating the "Wound": Use a sterile pipette tip or a specialized wound healing tool to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: Wash the cells to remove dislodged cells and replace the medium with fresh medium containing Endothelin-1 or test compounds.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Data Presentation
| Cell Type | Treatment | Concentration | Time (h) | Wound Closure (%) |
| HUVECs | Endothelin-1 | 100 nM | 24 | Increased migration observed |
| MCF-7 | Endothelin-1 | 10-100 nM | 24 | Increased migration observed |
Illustrative data based on published studies.[12][13]
Conclusion
The cell-based assays detailed in these application notes provide a robust toolkit for the comprehensive investigation of Endothelin function. By employing these protocols, researchers can elucidate the intricate signaling pathways activated by Endothelin receptors and quantify the resulting cellular responses. This information is invaluable for understanding the role of the Endothelin system in health and disease and for the discovery and development of novel therapeutics targeting this important pathway.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Arrestins and Receptor Signaling in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Endosomal Endothelin-converting Enzyme-1: A REGULATOR OF β-ARRESTIN-DEPENDENT ERK SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming cross-reactivity in Endalin immunoassays
Welcome to the Technical Support Center for Endalin Immunoassays. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome challenges related to cross-reactivity and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of an this compound immunoassay?
A1: Cross-reactivity is a specific type of immunoassay interference where the antibodies in the assay bind to molecules other than the intended analyte, this compound.[1] This occurs when an interfering molecule has a similar structure or epitope to this compound, leading to competition for antibody binding sites.[1][2] Such interference can result in falsely elevated concentration readings, compromising the accuracy of the quantification.[3][4]
Q2: What are the most common causes of cross-reactivity in peptide immunoassays like for this compound?
A2: The primary causes of cross-reactivity stem from the structural similarity between the target analyte and other molecules in the sample.[2][5] For a peptide hormone like this compound, common cross-reactants include:
-
Metabolites: this compound metabolites that retain the antibody-binding epitope.[3]
-
Pro-peptides or Precursors: Larger, unprocessed forms of this compound that may be present in the sample.[6]
-
Structurally Related Peptides: Other endogenous molecules or administered drugs that share similar amino acid sequences or three-dimensional structures.[2][3][5]
Q3: How does the choice of immunoassay format (e.g., Sandwich vs. Competitive) impact susceptibility to cross-reactivity?
A3: The assay format is a critical factor. Competitive immunoassays are generally more susceptible to cross-reactivity because they typically use a single antibody to recognize the analyte.[7][8] Any molecule that can compete with this compound for binding to this one antibody can generate a signal. In contrast, a sandwich ELISA uses two different antibodies that bind to distinct, non-overlapping epitopes on the this compound molecule.[9][10][11] This dual-recognition requirement significantly enhances specificity and reduces the likelihood of cross-reactivity, as it is much less probable that an unrelated molecule will be recognized by both antibodies simultaneously.[10][12]
Troubleshooting Guides
Issue 1: My measured this compound concentrations are unexpectedly high across multiple samples. How do I determine if this is due to cross-reactivity?
Answer: Unexpectedly high results are a classic sign of potential cross-reactivity. To investigate this, a systematic approach is recommended.
-
Review Sample History: Check if the samples come from subjects administered drugs with structures similar to this compound.[3]
-
Perform a Serial Dilution: Dilute the sample in the assay buffer and re-run the measurement. If a cross-reacting substance is present, the measured concentration will often not decrease linearly with the dilution factor.[7]
-
Test for Parallelism: Create a dilution series of your sample and a dilution series of the this compound standard. Plot the results. The curves should be parallel. A lack of parallelism suggests interference, which could be from cross-reactivity or matrix effects.
-
Spike and Recovery Experiment: A spike and recovery experiment can help determine if components in the sample matrix are interfering with the assay.[1] See the detailed protocol below.
Issue 2: I suspect a specific metabolite, "Metabolite-Y," is cross-reacting with my this compound assay. How can I definitively test this?
Answer: You can perform a cross-reactivity experiment using a competitive ELISA format. This involves running the assay with known concentrations of "Metabolite-Y" in place of the this compound standard. By comparing the concentration of "Metabolite-Y" required to displace 50% of the signal (IC50) with the IC50 of this compound, you can calculate the percent cross-reactivity. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Issue 3: How can I reduce or eliminate cross-reactivity in my assay?
Answer: Several strategies can be employed to minimize cross-reactivity:[2]
-
Antibody Selection: The most effective solution is the careful selection of antibodies. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[6] Using a matched pair of monoclonal antibodies in a sandwich ELISA format provides the highest level of specificity.[1][9]
-
Sample Pre-treatment: If the cross-reactant is known, it may be possible to remove it from the sample before the assay. Techniques like solid-phase extraction (SPE) or chromatography can be used to separate this compound from interfering substances.[13]
-
Assay Optimization: Adjusting assay conditions such as incubation times, temperature, or buffer pH can sometimes favor the binding of the specific analyte over cross-reactants.[2][5] Reducing incubation times can favor high-affinity interactions (antibody-Endalin) over lower-affinity, non-specific interactions.[6]
-
Use of Blocking Agents: Adding blocking agents to the assay buffer can help saturate non-specific binding sites and reduce interference from certain molecules, such as heterophilic antibodies.[1]
Data Presentation
The following table presents example data on the cross-reactivity of several compounds tested in the this compound Competitive ELISA. The percent cross-reactivity is calculated to quantify the degree of interference from each substance.
| Compound | IC50 (ng/mL) | % Cross-Reactivity* |
| This compound (Standard) | 1.5 | 100% |
| This compound Pro-peptide | 45.0 | 3.33% |
| This compound Metabolite X | 12.5 | 12.0% |
| This compound Fragment (1-12) | >1000 | <0.15% |
| Structalin (Related Peptide) | 250.0 | 0.60% |
| Neuropeptide Z | >1000 | <0.15% |
*Percent Cross-Reactivity = (IC50 of this compound / IC50 of Compound) x 100
Experimental Protocols
Protocol 1: Determining Percent Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to quantify the cross-reactivity of a specific compound in your this compound immunoassay.
Materials:
-
This compound ELISA plate (pre-coated with anti-Endalin antibody)
-
This compound Standard
-
Suspected Cross-Reacting Compound
-
Biotinylated this compound Detection Antibody
-
Assay Buffer
-
Wash Buffer
-
Streptavidin-HRP Conjugate
-
TMB Substrate
-
Stop Solution
-
Microplate Reader
Procedure:
-
Prepare Standard Curves:
-
Create a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Separately, create a serial dilution of the suspected cross-reacting compound over a broad concentration range in the same assay buffer.
-
-
Assay Setup:
-
Add 50 µL of each standard dilution and each cross-reactant dilution to separate wells of the microplate.
-
Add 50 µL of assay buffer to blank wells.
-
-
Competition Step:
-
Washing:
-
Aspirate the liquid from each well.
-
Wash each well 3 times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.[14]
-
-
Enzyme Conjugation:
-
Add 100 µL of Streptavidin-HRP conjugate solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[15]
-
-
Second Washing: Repeat the wash step as described in step 4, but for a total of 5 washes.[14]
-
Signal Development:
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 5 minutes of adding the stop solution.[15]
-
Data Analysis:
-
Plot the OD values against the log of the concentration for both the this compound standard and the cross-reactant.
-
Determine the IC50 value (the concentration that produces 50% of the maximum signal) for both curves.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical this compound G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Troubleshooting workflow for high signal in this compound immunoassays.
Caption: Common sources of interference in this compound immunoassays.
References
- 1. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 2. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. myadlm.org [myadlm.org]
- 8. scispace.com [scispace.com]
- 9. Sandwich ELISA protocol | Abcam [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Assay Procedure for Competitive-ELISA [elabscience.com]
- 15. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Optimizing HPLC Separation for Endalin and its Metabolites
Welcome to the technical support center for the analysis of Endalin and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC separation methods.
I. Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
Problem 1: Poor Resolution Between this compound and its Primary Metabolite, M1
Symptoms:
-
Overlapping peaks for this compound and M1.
-
Inability to accurately quantify individual compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | The polarity of the mobile phase may not be optimal for separating the structurally similar this compound and M1.[1][2][3][4] Action: 1. Adjust Organic Modifier Percentage: If using reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in 5% increments to increase retention and potentially improve separation.[5] 2. Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[4] |
| Incorrect pH of the Mobile Phase | This compound is a weakly basic compound (pKa = 8.2), while its M1 metabolite is more polar and less basic (pKa = 7.5). The ionization state of these compounds significantly affects their retention.[1][2][4] Action: 1. Adjust pH: To ensure consistent ionization and improve separation, adjust the mobile phase pH to be at least 2 units away from the pKa of both analytes.[2][4] For this compound and M1, a mobile phase pH of 3.0 is recommended. This can be achieved using a buffer such as 20 mM potassium phosphate.[3] |
| Suboptimal Column Chemistry | The stationary phase may not provide sufficient selectivity for the analytes.[6] Action: 1. Select an Appropriate Column: For basic compounds like this compound, a column with end-capping or a polar-embedded stationary phase can minimize secondary interactions with residual silanol (B1196071) groups, leading to better peak shape and resolution.[7][8][9] |
Problem 2: Peak Tailing for this compound
Symptoms:
-
Asymmetrical peak shape with a trailing edge.
-
Tailing factor (Tf) greater than 1.2.[5]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing peak tailing.[7][10] Action: 1. Lower Mobile Phase pH: Reduce the mobile phase pH to around 3.0 to protonate the silanol groups and minimize unwanted interactions.[8][10] 2. Use an End-capped Column: Employ a column that has been end-capped to block the residual silanol groups.[7][8] 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (0.1%), into the mobile phase to saturate the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][8] Action: 1. Dilute the Sample: Prepare a more diluted sample and inject it to see if the peak shape improves.[5] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][8] Action: 1. Minimize Tubing: Use shorter, narrower internal diameter (e.g., 0.005") tubing to reduce dead volume.[9] |
Problem 3: Retention Time Shifts
Symptoms:
-
Inconsistent retention times for this compound and its metabolites across different runs.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in the mobile phase composition, especially the pH of the buffer, can lead to significant shifts in retention time.[11] Action: 1. Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase.[7] 2. Ensure Proper Mixing and Degassing: Thoroughly mix the mobile phase components and degas them before use to prevent bubbles in the system.[2][12] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[11][13] Action: 1. Flush the Column: Wash the column with a strong solvent to remove any contaminants.[5] 2. Replace the Column: If the performance does not improve after flushing, the column may need to be replaced.[5][11] |
| Pump Malfunction | Inconsistent flow rates from the HPLC pump can cause retention times to drift.[11] Action: 1. Check for Leaks: Inspect the pump and fittings for any leaks.[11][13] 2. Prime the Pump: Ensure the pump is properly primed to remove any air bubbles.[12] |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and its metabolites?
A1: A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[14]
Recommended Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of this compound (e.g., 275 nm).[14]
Q2: How should I prepare my plasma samples for the analysis of this compound and its metabolites?
A2: Sample preparation is crucial to remove interferences and protect the HPLC column.[15][16][17] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[16][17][18]
Recommended Sample Preparation Protocol (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Q3: What are "ghost peaks" and how can I prevent them?
A3: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.[7][13] They are typically caused by contamination in the system.[13]
Prevention Strategies:
-
Use High-Purity Solvents: Ensure that the mobile phase is prepared with HPLC-grade solvents.[7]
-
Clean the Injector: Sample residue on the injector needle can carry over to subsequent injections.[13] Implement a needle wash step in your method.
-
Properly Clean Glassware: Ensure all glassware used for sample and mobile phase preparation is thoroughly cleaned.
III. Experimental Protocols and Data
Optimized HPLC Method for this compound and Metabolites
This protocol provides a validated method for the simultaneous determination of this compound and its two primary metabolites, M1 and M2, in human plasma.
Chromatographic Conditions:
| Parameter | Setting |
| Column | ACE C18, 4.6 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 275 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 70 |
| 8.1 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 12.0 | 10 |
Typical Retention Times:
| Compound | Retention Time (min) |
| M2 (most polar) | 3.5 |
| M1 | 5.2 |
| This compound | 7.8 |
IV. Visualizations
Workflow for HPLC Analysis of this compound from Plasma
Caption: Workflow for this compound analysis in plasma.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting logic for peak tailing.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. mastelf.com [mastelf.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. mastelf.com [mastelf.com]
- 13. technewslit.com [technewslit.com]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. organomation.com [organomation.com]
- 18. ijisrt.com [ijisrt.com]
Technical Support Center: Endalin (Ibuprofen) Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of Endalin, a model compound analogous to Ibuprofen (B1674241). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Ibuprofen?
A1: The two most well-known industrial syntheses for Ibuprofen are the Boots process and the Boots-Hoechst-Celanese (BHC) process. The Boots process is a six-step synthesis, while the BHC process is a more atom-economical, three-step synthesis.[1][2][3] The BHC process is considered "greener" as it minimizes waste and recycles the catalyst.[2][3]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: The Friedel-Crafts acylation is a crucial step in many Ibuprofen synthesis routes.[2][4][5] Key parameters to control include:
-
Temperature: Excessive temperatures can lead to side reactions and the formation of impurities.[6][7]
-
Catalyst: The choice and handling of the Lewis acid catalyst (e.g., AlCl₃) are critical for reaction efficiency.
-
Solvent: The solvent can influence the reaction rate and selectivity.
Q3: What are the common impurities found in crude Ibuprofen?
A3: Common impurities in synthetic Ibuprofen can originate from starting materials, intermediates, or side reactions.[8] These may include Ibuprofen isomer impurities, related carboxylic acid impurities, and residual solvents.[8] 4-isobutylacetophenone is a known process impurity.[9] Regulatory bodies set strict limits on these impurities to ensure the safety and quality of the final product.[8]
Q4: What is the optimal method for purifying crude Ibuprofen?
A4: Crystallization is the most common and effective method for purifying crude Ibuprofen.[10][11] The choice of solvent and anti-solvent is critical for obtaining high-purity crystals with desirable physical properties.[12] Preparative liquid chromatography (LC) can also be used for purification, especially for removing closely related impurities.[13][14][15]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of Ibuprofen ester | - Incomplete reaction due to insufficient reflux time.- Inactive or insufficient amount of catalyst (e.g., sulfuric acid).- Presence of water in the reaction mixture. | - Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[16]- Use fresh, concentrated sulfuric acid.- Ensure all glassware is dry and use absolute ethanol (B145695).[16] |
| Formation of oily product instead of solid precipitate | - Presence of unreacted starting materials or byproducts. | - Ensure the reaction has gone to completion using TLC.- Thoroughly wash the crude product with cold distilled water to remove impurities.- Attempt recrystallization from a suitable solvent like ethanol.[16] |
| Difficulty in isolating the final product | - The product may be too soluble in the reaction solvent. | - After the reaction is complete, try to precipitate the product by adding a suitable anti-solvent or by cooling the reaction mixture. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor crystal quality (e.g., needle-like crystals) | - The crystallization solvent and conditions are not optimized. Commercial Ibuprofen often has poor flow and compaction properties due to its needle-like crystal habit.[12][17] | - Experiment with different solvent and anti-solvent systems.[10]- Control the rate of cooling and agitation during crystallization.- Consider using additives like PEG 6000 or PVA to modify crystal habit and improve mechanical properties.[12] |
| Low purity after crystallization | - Presence of impurity complexes that are not removed by simple crystallization from a hydrocarbon solvent.[11]- Inefficient removal of colored impurities. | - Water washing of the crude Ibuprofen mixture before crystallization can help break up impurity complexes.[11][18]- Heat treatment of the washed mixture can also aid in decomposing these complexes.[11]- For colored impurities, treatment with activated carbon during the purification process can be effective.[19] |
| Sticking of crystals to tablet punches | - This is a common problem with untreated Ibuprofen crystals due to their physicochemical properties.[20] | - Crystal engineering through techniques like quasi-emulsion solvent diffusion in the presence of surfactants (e.g., Sodium Lauryl Sulfate, Tween 80) can produce agglomerated crystals with improved tableting properties.[20] |
Experimental Protocols
Synthesis of Ibuprofen Ethyl Ester (Esterification)
-
In a round-bottomed flask, dissolve Ibuprofen (0.01 mol, 2.06 g) in absolute ethanol (20 ml).
-
Carefully add concentrated sulfuric acid (0.5 ml) as a catalyst.
-
Reflux the mixture for 8 hours, monitoring the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 10% sodium bicarbonate solution until the pH reaches 8.
-
Extract the product with dichloromethane (B109758) (3 x 10 ml).
-
Dry the combined organic phases with anhydrous magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude Ibuprofen ethyl ester.[21]
Purification of Ibuprofen by Crystallization
-
Dissolve the crude Ibuprofen in a suitable solvent (e.g., acetone, ethanol) at an elevated temperature.[10]
-
Slowly add an anti-solvent (e.g., water) to the solution with stirring until turbidity is observed.[10]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent/anti-solvent mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis and purification of Ibuprofen.
Caption: A logical flowchart for troubleshooting common synthesis and purification issues.
References
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 5. medicilon.com [medicilon.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Ibuprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 12. Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discover a method for the preparative purification of Ibuprofen | Separation Science [sepscience.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. benchchem.com [benchchem.com]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. EP0474509A2 - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 19. CN102701948B - Refining method for ibuprofen production - Google Patents [patents.google.com]
- 20. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 21. staff.najah.edu [staff.najah.edu]
addressing stability issues of Endalin in solution
<
Disclaimer: "Endalin" is a fictional compound name used for illustrative purposes. The data, protocols, and pathways described below are hypothetical examples based on common scenarios in pharmaceutical development and are intended to serve as a comprehensive template.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: this compound has the highest solubility and stability in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage, prepare high-concentration stock solutions in anhydrous DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C with desiccant. When preparing aqueous solutions for experiments, it is advisable to make them fresh daily from the DMSO stock.
Q2: My this compound solution, prepared in an aqueous buffer, has turned cloudy. What is the cause and how can I fix it?
A2: Cloudiness or precipitation in aqueous solutions is a common issue indicating that this compound may have poor solubility or is degrading into an insoluble product in your specific buffer system.[1]
Troubleshooting Steps:
-
Verify Solubility Limit: Check if the concentration of this compound exceeds its solubility limit in the aqueous buffer. You may need to lower the concentration.
-
Adjust pH: this compound's solubility is pH-dependent. Ensure the buffer pH is within the optimal range of 6.0-7.5.
-
Add a Co-solvent: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) or propylene (B89431) glycol to your buffer to improve solubility.[2]
-
Analyze the Precipitate: If possible, analyze the precipitate using techniques like HPLC to determine if it is the parent this compound compound or a degradant.[1]
Q3: What is the stability of this compound in aqueous solutions at different pH values?
A3: this compound is susceptible to pH-dependent hydrolysis. It exhibits maximal stability in a neutral to slightly acidic pH range. Extreme acidic or alkaline conditions can significantly accelerate its degradation.[2][3][4][5] This is a critical factor for formulation development.[3][5]
Data Summary: this compound Stability in Aqueous Buffers at 25°C
| pH | Buffer System | % this compound Remaining (24 hours) | Observations |
| 3.0 | Citrate | 78% | Significant degradation |
| 5.0 | Acetate | 95% | Minor degradation |
| 7.4 | Phosphate | 99% | Stable |
| 9.0 | Borate | 65% | Rapid degradation |
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures accelerate the chemical degradation of this compound.[2][6][7] It is recommended that stock solutions be stored at -80°C and aqueous solutions for assays be kept on ice and used promptly. Storing aqueous solutions even at 4°C for extended periods is not recommended. Temperature fluctuations can induce physical changes and promote chemical reactions.[6]
Data Summary: Effect of Temperature on this compound in pH 7.4 Buffer
| Temperature | % this compound Remaining (48 hours) |
| 4°C | 92% |
| 25°C (RT) | 85% |
| 37°C | 70% |
Q5: Is this compound sensitive to light?
A5: Yes, this compound is photosensitive and can undergo degradation upon exposure to light, particularly UV light.[7][8][9] This process is known as photolysis.[7] Therefore, all solutions containing this compound should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.[7][10] Photostability testing is a crucial part of drug development to evaluate the impact of light exposure.[8][9][10][11]
Troubleshooting Guide
This guide helps to identify the root cause of common stability issues encountered during experiments.
Logical Diagram: Troubleshooting this compound Stability Issues
Caption: A decision tree for troubleshooting common this compound stability problems.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in an acetonitrile:water (1:1) mixture.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.[15]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours, protected from light.[15][16]
-
Thermal Degradation: Incubate a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][17] A dark control sample wrapped in foil should be stored under the same conditions.[10]
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2).
Diagram: Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing, allowing for the separation and quantification of the API and its degradation products.[18][19][20]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
This method should be validated to demonstrate it can separate this compound from all potential degradation products identified in the forced degradation study.[12]
Signaling Pathway Context
This compound is a potent inhibitor of the hypothetical JNK-AP1 signaling pathway, which is implicated in inflammatory responses. Instability of this compound leading to reduced active concentration can result in diminished pathway inhibition and misleading experimental outcomes.
Diagram: this compound's Role in the JNK-AP1 Signaling Pathwaydot
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 6. Factors Affecting Drug Stability: Temperature – StabilityStudies.in [stabilitystudies.in]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 9. q1scientific.com [q1scientific.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. acdlabs.com [acdlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Photostability | SGS [sgs.com]
- 18. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
refining animal models for studying Endalin's physiological effects
This technical support center is designed for researchers, scientists, and drug development professionals working with animal models to study the physiological effects of Endothelin. The term "Endalin" from the user's request appears to be a likely typographical error for "Endothelin," a well-researched vasoconstrictor peptide. This guide is therefore based on Endothelin-1 (B181129) (ET-1), the most potent and widely studied isoform.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin-1 (ET-1) and what are its primary physiological roles?
A1: Endothelin-1 (ET-1) is a 21-amino acid peptide and the most powerful vasoconstrictor known in the human body.[1][2] It is produced primarily by endothelial cells. ET-1 exerts its effects by binding to two main G-protein coupled receptor types: ET-A and ET-B.[3][4] Its key physiological functions include blood pressure regulation, vascular remodeling, and involvement in processes like inflammation, fibrosis, and cell proliferation.[1][3] Dysregulation of the endothelin system is implicated in various diseases, including pulmonary hypertension, heart failure, kidney disease, and certain cancers.[1][3]
Q2: Which animal models are most commonly used for studying ET-1's effects on blood pressure?
A2: Rodent models, particularly mice and rats, are extensively used. Key models include:
-
Inducible Overexpression Models: Transgenic mice with inducible, endothelium-restricted overexpression of human ET-1 have been developed. These models allow for temporal control of ET-1 elevation, leading to a significant rise in systolic blood pressure, which is reversible with ET-A receptor antagonists.[5][6]
-
Knockout Models:
-
Endothelial cell-specific ET-1 knockout mice (ET-1flox/flox;Tie2-Cre) exhibit blood pressure that is 10-12 mmHg lower than controls, demonstrating the crucial role of endothelial-derived ET-1 in maintaining basal vascular tone.[7][8]
-
Global knockout of the ET-1 or ET-A receptor genes is neonatally lethal in mice, highlighting their critical role in development.[9][10]
-
Collecting duct-specific ET-B receptor knockout mice develop hypertension, indicating the importance of this receptor in renal salt excretion.[7]
-
-
Pharmacological Models: Direct administration of ET-1 via infusion or injection is used to model acute conditions like stroke or to study immediate hemodynamic responses.[11][12]
Q3: What are the main signaling pathways activated by ET-1?
A3: ET-1 binding to its receptors (ET-A and ET-B) activates several intracellular signaling cascades. Both receptors are coupled to Gq-proteins, leading to the activation of Phospholipase C (PLC).[13][14] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to smooth muscle contraction.[13][14] DAG activates Protein Kinase C (PKC), which is involved in long-term cellular responses like cell proliferation via the MAPK cascade.[14] ET-B receptors on endothelial cells can also stimulate the production of nitric oxide (NO), a vasodilator.[13]
Troubleshooting Guides
This section addresses common issues encountered during experiments with ET-1 in animal models.
Problem 1: High variability in blood pressure readings after ET-1 administration.
| Potential Cause | Troubleshooting Step |
| Anesthesia Effects | Anesthetics can significantly impact hemodynamics. Whenever possible, use telemetry for blood pressure measurements in conscious, unrestrained animals to get the most accurate and consistent data.[7] |
| Peptide Instability | ET-1 peptides can be prone to degradation. Reconstitute lyophilized ET-1 in a small amount of sterile DMSO to create a concentrated stock, then aliquot into single-use volumes and store at -80°C to avoid freeze-thaw cycles.[15][16] Prepare fresh dilutions for each experiment. |
| Route of Administration | The method of delivery (e.g., bolus IV injection vs. continuous infusion) will produce different pharmacokinetic and pharmacodynamic profiles. Continuous infusion via an osmotic minipump is recommended for chronic studies to maintain stable plasma levels.[12] |
| Animal Stress | Handling and restraint can cause acute stress, leading to blood pressure fluctuations. Allow for a sufficient acclimatization period before taking baseline measurements. |
Problem 2: Knockout model for an ET receptor shows an unexpected or mild phenotype.
| Potential Cause | Troubleshooting Step |
| Compensatory Mechanisms | The chronic absence of a gene can lead to the upregulation of compensatory pathways. For example, in endothelial nitric oxide synthase (eNOS) knockout mice, other endothelium-derived hyperpolarizing factors (EDHFs) can compensate to preserve vasodilation.[17] It's important to measure the expression levels of related genes and proteins (e.g., other ET receptors, components of the renin-angiotensin system) to identify potential compensatory changes.[8] |
| Receptor Subtype Complexity | The phenotype may depend on which receptor is knocked out in which cell type. Cardiomyocyte-specific ET-A receptor knockout mice, for instance, have normal cardiac function at baseline, suggesting cardiac ET-A receptors are not essential for this function under normal conditions.[10] Consider the specific roles of ET-A vs. ET-B receptors in your target tissue. |
| Genetic Background of Mice | The phenotypic expression of a gene knockout can vary between different mouse strains. Ensure that wild-type littermate controls from the same genetic background are used for all comparisons. Some studies have shown that the vasoconstrictive effect of ET-1 is less potent in mice compared to rats and can be strain-dependent.[18] |
Problem 3: Inconsistent results in in vitro vascular reactivity assays (e.g., aortic ring)
| Potential Cause | Troubleshooting Step |
| Endothelial Integrity | The endothelium is crucial for mediating ET-1's effects, including ET-B receptor-mediated vasodilation.[13] Damage during dissection can lead to inconsistent results. Ensure careful dissection and handling of vascular tissues. You can confirm endothelial integrity by testing the response to an endothelium-dependent vasodilator like acetylcholine. |
| Presence of Nitric Oxide (NO) | ET-1 can stimulate NO production, which can counteract its vasoconstrictive effects. To isolate the direct contractile response, consider pre-incubating tissues with a nitric oxide synthase (NOS) inhibitor like L-NAME.[19] |
| Peptide Aggregation | Cloudiness in the peptide solution indicates potential aggregation, which will reduce the effective concentration. Try brief sonication or gentle warming. If it persists, centrifuge the solution and use the supernatant, noting the potential for altered concentration.[16] |
Key Experimental Protocols
Protocol 1: Measurement of Blood Pressure in Conscious Mice via Telemetry Following ET-1 Overexpression
This protocol is adapted from studies using inducible ET-1 overexpression models.[5]
-
Animal Model: Use male, 9-12 week old transgenic mice with tamoxifen-inducible, endothelium-restricted human ET-1 overexpression (ieET-1) and corresponding ieCre control mice.
-
Telemetry Implantation: Under isoflurane (B1672236) anesthesia, surgically implant a telemetric transducer into the left carotid artery. Allow the animals to recover for at least 7 days post-surgery.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP) for 2 days prior to induction.
-
Induction of ET-1 Overexpression: Administer tamoxifen (B1202) (1 mg/kg/day, subcutaneous injection) for 5 consecutive days to both ieET-1 and ieCre mice.
-
Post-Induction Monitoring: Continuously record SBP for at least 16 days following the start of tamoxifen treatment. Data is typically averaged for the light and dark cycles.
-
(Optional) Antagonist Treatment: To confirm the role of the ET-A receptor, a subset of induced ieET-1 mice can be treated with an ET-A receptor blocker, such as atrasentan (B1666376) (10 mg/kg/day in drinking water), starting from day 10 post-induction.[5]
-
Data Analysis: Compare the change in SBP from baseline between the ieET-1 and ieCre groups. Assess the effect of the antagonist in the treated ieET-1 group.
Protocol 2: In Vitro Vasoconstriction Assay in Mouse Aortic Rings
This protocol is based on standard methods for assessing vascular reactivity.[19][20]
-
Tissue Preparation: Euthanize male C57/BL6J mice (8–12 weeks old). Rapidly excise the thoracic or abdominal aorta and place it in ice-cold physiological salt solution (PSS). Carefully clean the aorta of adhering fat and connective tissue.
-
Ring Mounting: Cut the aorta into 2-3 mm rings. Mount the rings in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 0.5 g, replacing the PSS every 15-20 minutes.
-
Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Experimental Procedure:
-
To study the direct contractile effect, pre-incubate the rings with a NOS inhibitor (e.g., L-NAME, 1 mM) for 15-20 minutes.[19]
-
Generate a cumulative concentration-response curve by adding ET-1 in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M).
-
Record the isometric tension development after each addition.
-
-
Data Analysis: Express the contractile force generated by ET-1 as a percentage of the maximum contraction induced by 60 mM KCl. Calculate the EC50 value from the concentration-response curve.
Reference Data Tables
Table 1: Summary of Phenotypes in Key Endothelin System Knockout Mouse Models
| Gene Knockout | Model Type | Key Phenotype | Reference(s) |
| ET-1 | Global Knockout | Neonatal lethality; severe craniofacial and cardiac abnormalities. | [8][9] |
| ET-A Receptor | Global Knockout | Phenotype nearly identical to ET-1 knockout mice. | [9][10] |
| ET-1 | Endothelial Cell-Specific Knockout | Viable; mean blood pressure is 10-12 mmHg lower than controls. | [7][8] |
| ET-A Receptor | Cardiomyocyte-Specific Knockout | Viable with normal baseline cardiac function; unaltered hypertrophic response to angiotensin II. | [10] |
| ET-B Receptor | Collecting Duct-Specific Knockout | Hypertension and salt retention. | [7][21] |
Table 2: Blood Pressure Effects of Modulating the Endothelin System in Mice
| Experimental Model | Intervention | Approximate Change in Systolic BP | Reference(s) |
| Endothelial ET-1 Knockout | Genetic Deletion | ↓ 10-12 mmHg | [7][8] |
| Inducible Endothelial ET-1 Overexpression | Tamoxifen Induction | ↑ ≥20 mmHg | [5] |
| Inducible Endothelial ET-1 Overexpression | Induction + Atrasentan (ET-A antagonist) | Rise in BP is reversed/abrogated. | [5][6] |
| Angiotensin-II Infusion Model | ET-1 Administration | Potentiated vasoconstriction. | [12] |
Visualizations: Signaling Pathways and Workflows
Caption: Endothelin-1 (ET-1) signaling pathways in vascular cells.
Caption: Workflow for in vivo study of chronic ET-1 effects on blood pressure.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ENDOTHELIN IN HEALTH AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Low blood pressure in endothelial cell-specific endothelin 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin Knockout Mice and Cardiovascular Development [jstage.jst.go.jp]
- 10. Cardiomyocyte-Specific Endothelin A Receptor Knockout Mice Have Normal Cardiac Function and an Unaltered Hypertrophic Response to Angiotensin II and Isoproterenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin-1 induced Stroke & Brain Ischemia Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. Endothelin-1-Induced Microvascular ROS and Contractility in Angiotensin-II-Infused Mice Depend on COX and TP Receptors [mdpi.com]
- 13. CV Physiology | Endothelin [cvphysiology.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Compensatory Vasodilator Mechanisms in the Ophthalmic Artery of Endothelial Nitric Oxide Synthase Gene Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse model of focal cerebral ischemia using endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pnas.org [pnas.org]
- 21. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Endalin from natural product extraction
Endalin Yield Improvement: Technical Support Center
Welcome to the technical support center for optimizing the extraction and yield of this compound from its natural source, the leaves of the Endalinia officinalis plant. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound from Endalinia officinalis leaves?
A1: The optimal solvent for this compound extraction is a mixture of 90% ethanol (B145695) and 10% water. This combination has been shown to provide the highest yield compared to other solvents, as it effectively balances polarity to extract this compound while minimizing the co-extraction of undesirable compounds.
Q2: How does extraction temperature affect the yield and purity of this compound?
A2: Extraction temperature plays a critical role. While higher temperatures can increase the rate of extraction, they can also lead to the degradation of this compound and the extraction of impurities. The recommended temperature range for optimal yield and purity is between 40°C and 50°C.
Q3: What is the ideal pH for the extraction buffer to maximize this compound stability and yield?
A3: this compound is most stable at a slightly acidic pH. An extraction buffer with a pH of 6.0 has been demonstrated to produce the highest yield. Deviations from this pH can lead to the degradation of the compound.
Q4: What is the most effective method for purifying crude this compound extract?
A4: A multi-step purification process involving Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) is recommended. C18 is the suggested sorbent for SPE, which effectively removes highly polar and non-polar impurities. Subsequent purification with reverse-phase HPLC using a C18 column will yield high-purity this compound.
Troubleshooting Guide
Problem 1: Low this compound Yield
-
Possible Cause 1: Inefficient Extraction Solvent.
-
Solution: Ensure you are using a 90:10 ethanol-to-water ratio. Prepare the solvent mixture fresh for each extraction to maintain its composition. Refer to the data in Table 1 for a comparison of solvent efficiencies.
-
-
Possible Cause 2: Sub-optimal Extraction Temperature.
-
Solution: Calibrate your heating equipment to maintain a stable temperature between 40°C and 50°C. Temperatures outside this range can significantly decrease your yield. See Table 2 for temperature effects.
-
-
Possible Cause 3: Incorrect pH of Extraction Buffer.
-
Solution: Prepare a fresh extraction buffer at pH 6.0 using a calibrated pH meter. An incorrect pH can cause this compound to degrade. The impact of pH on yield is summarized in Table 3.
-
-
Possible Cause 4: Incomplete Cell Lysis.
-
Solution: Ensure that the Endalinia officinalis leaves are thoroughly ground into a fine powder before extraction. Inadequate grinding will result in incomplete cell lysis and a lower yield.
-
Problem 2: Poor Purity of Final Product
-
Possible Cause 1: Inefficient Primary Extraction.
-
Solution: If the initial extract contains a high level of impurities, consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds before the main extraction.
-
-
Possible Cause 2: Sub-optimal Purification Protocol.
-
Solution: Review your SPE and HPLC protocols. Ensure that the SPE cartridge is properly conditioned and that the mobile phase gradient for HPLC is optimized for separating this compound from closely related impurities.
-
Data Presentation
Table 1: Effect of Solvent Composition on this compound Yield
| Solvent System (v/v) | Average this compound Yield (mg/g of dry leaf) | Standard Deviation |
| 100% Methanol (B129727) | 1.8 | 0.21 |
| 90% Ethanol / 10% Water | 3.5 | 0.25 |
| 70% Acetone / 30% Water | 2.5 | 0.30 |
| 100% Dichloromethane | 0.5 | 0.10 |
Table 2: Influence of Extraction Temperature on this compound Yield
| Temperature (°C) | Average this compound Yield (mg/g of dry leaf) | Standard Deviation |
| 25 | 2.1 | 0.22 |
| 40 | 3.4 | 0.26 |
| 50 | 3.2 | 0.24 |
| 60 | 2.7 | 0.31 |
Table 3: Impact of Extraction Buffer pH on this compound Yield
| Buffer pH | Average this compound Yield (mg/g of dry leaf) | Standard Deviation |
| 5.0 | 2.9 | 0.28 |
| 6.0 | 3.6 | 0.25 |
| 7.0 | 2.4 | 0.30 |
| 8.0 | 1.5 | 0.20 |
Experimental Protocols
Protocol 1: this compound Extraction from Endalinia officinalis Leaves
-
Preparation of Plant Material: Dry the leaves of Endalinia officinalis at 40°C for 48 hours. Grind the dried leaves into a fine powder using a Wiley mill.
-
Extraction:
-
Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 90% ethanol / 10% water (v/v) adjusted to pH 6.0.
-
Seal the flask and place it in a shaking incubator at 45°C and 150 rpm for 4 hours.
-
-
Filtration:
-
After incubation, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Wash the solid residue with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the crude extract in 2 mL of 50% methanol and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.
-
Elution: Elute the this compound-containing fraction with 10 mL of 80% methanol.
-
Drying: Evaporate the solvent from the eluted fraction to obtain the semi-purified this compound extract.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
dealing with matrix effects in mass spectrometry analysis of Endalin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Endalin. Our goal is to help you overcome common challenges, with a specific focus on mitigating matrix effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components within a sample other than the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and metabolites from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]
Q2: What are the primary causes of ion suppression and enhancement in this compound analysis?
A2: Ion suppression is the more common phenomenon and can arise from several mechanisms:[4]
-
Competition for Ionization: When matrix components co-elute with this compound, they can compete for the available charge in the ion source, thereby reducing the ionization efficiency of this compound.
-
Changes in Droplet Properties: In electrospray ionization (ESI), certain matrix components can alter the surface tension and viscosity of the droplets, which in turn affects the efficiency of solvent evaporation and the release of this compound ions.[4]
-
Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated this compound ions, leading to a reduced signal.[4]
Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of this compound, for instance, by favorably altering the gas-phase chemistry within the ion source.
Q3: How can I determine if my this compound assay is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects in your this compound assay:
-
Qualitative Assessment (Post-Column Infusion): This technique helps to identify the regions in your chromatogram where ion suppression or enhancement are occurring.[3] By understanding where these effects happen, you can adjust your chromatographic method to shift the this compound peak to a "cleaner" region of the chromatogram.[3]
-
Quantitative Assessment (Post-Extraction Spike Method): This is considered the gold standard for measuring the extent of matrix effects.[3] It involves comparing the response of this compound spiked into a blank matrix extract against its response in a neat (pure) solvent.[3][5]
Q4: How is the Matrix Factor (MF) calculated and what is an acceptable range?
A4: The Matrix Factor (MF) provides a quantitative measure of the degree of ion suppression or enhancement. It is calculated using the following formula:
MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Ideally, the matrix factor should be between 0.8 and 1.2 . The precision of the matrix factor, expressed as the coefficient of variation (%CV), across at least six different lots of the biological matrix should be ≤15% .
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the bioanalysis of this compound.
Problem 1: High variability and poor reproducibility in my this compound quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of your biological matrix.
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using a minimum of six different lots of the biological matrix.
-
Calculate Matrix Factor: Determine the matrix factor for each individual lot. A high coefficient of variation (%CV) for the matrix factor across the different lots will confirm variability.
-
Optimize Sample Preparation: If significant lot-to-lot variability is observed, your current sample preparation method may not be sufficiently removing interfering components. Consider more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[6]
-
Problem 2: My this compound peak shows significant ion suppression.
-
Possible Cause: Co-elution of this compound with highly abundant matrix components, such as phospholipids.
-
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Adjust Gradient: Modify the mobile phase gradient to improve the separation between this compound and the interfering peaks.
-
Change Column Chemistry: Experiment with a different column stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) to alter selectivity.[7]
-
Increase Run Time: A longer chromatographic run can often provide better resolution from matrix components.
-
-
Sample Preparation Enhancement:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol. There are commercially available plates and cartridges designed for this purpose.[8]
-
Solid-Phase Extraction (SPE): Develop a robust SPE method to selectively isolate this compound and wash away interfering matrix components.[7]
-
-
Problem 3: My stable isotope-labeled internal standard (SIL-IS) is not adequately correcting for the matrix effect.
-
Possible Cause: The SIL-IS and this compound are not experiencing the same degree of matrix effect. This can happen if they are not perfectly co-eluting or if the matrix effect is highly variable across the peak.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the SIL-IS and this compound are perfectly co-eluting. Even a slight separation can lead to differential matrix effects.
-
Investigate the Matrix Effect Profile: Use a post-column infusion experiment to visualize the matrix effect profile across the entire chromatogram. If the this compound peak is on the edge of a region of severe ion suppression, even a slight shift in retention time could significantly alter the impact of the matrix effect.
-
Improve Sample Cleanup: A cleaner sample extract is always the most reliable solution to minimize matrix effects and ensure the SIL-IS can perform its function effectively.[6]
-
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
System Setup: Configure the LC-MS/MS system. Use a 'T' union to introduce a constant, low-flow infusion of a standard solution of this compound into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.
-
Establish Baseline: Begin the infusion and acquire data on the this compound MRM transition to establish a stable baseline signal.
-
Inject Blank Matrix: While the infusion is running, inject a processed blank matrix extract onto the LC column.
-
Monitor Signal: Monitor the this compound signal throughout the chromatographic run. Any significant dip in the baseline indicates ion suppression, while a rise indicates ion enhancement. The retention times of these deviations correspond to the elution of interfering matrix components.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of matrix effects by calculating the Matrix Factor (MF).
Methodology:
-
Prepare Sample Sets:
-
Set A (Analyte in Neat Solution): Spike a known concentration of this compound into the mobile phase or a solvent identical to the final extractant.
-
Set B (Analyte in Spiked Matrix Extract): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final extraction step, spike the same known concentration of this compound into the extracted matrix.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the established LC-MS/MS method.
-
Calculate Matrix Factor:
-
Determine the average peak area for this compound from the replicates in Set A (Neat Solution).
-
Determine the average peak area for this compound from the replicates in Set B (Spiked Matrix Extract).
-
Calculate the Matrix Factor (MF) for each lot of the biological matrix using the formula mentioned in the FAQ section.
-
Calculate the mean MF and the %CV across all the lots.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Matrix Effect
| Sample Preparation Method | Mean Matrix Factor (MF) | % Coefficient of Variation (%CV) |
| Protein Precipitation (PPT) | 0.65 | 25.8% |
| Liquid-Liquid Extraction (LLE) | 0.88 | 12.1% |
| Solid-Phase Extraction (SPE) | 0.97 | 6.2% |
Table 2: Effect of Chromatographic Conditions on this compound Signal-to-Noise Ratio in the Presence of Matrix
| Chromatographic Condition | This compound Retention Time (min) | Signal-to-Noise (S/N) Ratio |
| Isocratic Elution (50:50 A:B) | 2.1 | 45 |
| Gradient Elution (5-95% B in 5 min) | 4.3 | 152 |
| Gradient Elution with Phenyl-Hexyl Column | 5.8 | 310 |
Visualizations
Caption: A general experimental workflow for the mass spectrometry analysis of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
method validation for clinical measurement of Endalin
Welcome to the Technical Support Center for the clinical measurement of Endalin. This resource provides comprehensive guidance on method validation, troubleshooting, and frequently asked questions to ensure the accuracy and reliability of your this compound measurements.
Disclaimer: "this compound" is a hypothetical biomarker used for illustrative purposes within this guide. The information provided is based on established principles of clinical assay validation for peptide biomarkers.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its clinical measurement important?
This compound is a novel peptide biomarker associated with endothelial dysfunction and cardiovascular disease. Accurate clinical measurement of this compound is crucial for patient stratification, monitoring disease progression, and evaluating the efficacy of therapeutic interventions in clinical trials.
2. Which assay platforms are recommended for this compound measurement?
Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for quantifying this compound in plasma and serum due to their high throughput and sensitivity. Other platforms like mass spectrometry may be employed for higher specificity and multiplexing capabilities. The choice of platform can be influenced by factors such as the required sensitivity, sample throughput, and the specific context of use.[1]
3. What are the critical pre-analytical considerations for this compound measurement?
Proper sample collection and handling are paramount for accurate this compound measurement. Use of protease inhibitors during sample collection is recommended to prevent degradation of the peptide. Samples should be processed and frozen at -80°C as quickly as possible. Multiple freeze-thaw cycles should be avoided.
4. What are the key parameters for validating an this compound assay?
A full validation of an this compound assay should characterize its accuracy, precision, specificity, sensitivity, linearity, and range.[2] These parameters ensure that the method is reliable and fit for its intended purpose.[3][4]
5. How do I establish a reference range for this compound in a healthy population?
Establishing a robust population reference range is essential for the correct interpretation of clinical data.[5] This involves measuring this compound levels in a large, well-characterized cohort of healthy individuals, and then determining the distribution of these values to define the normal range.
Troubleshooting Guide
This guide addresses common issues encountered during the clinical measurement of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | - Insufficient washing- Cross-reactivity of antibodies- Contaminated reagents | - Increase the number and vigor of wash steps.- Evaluate the specificity of the primary and secondary antibodies.- Use fresh, high-quality reagents and buffers. |
| Low or No Signal | - Inactive reagents- Incorrect assay procedure- Low this compound concentration in samples | - Check the expiration dates and storage conditions of all kit components.[6]- Review the experimental protocol to ensure all steps were performed correctly.[6]- Concentrate the sample or consider using a more sensitive assay platform. |
| High Inter-Assay Variability | - Inconsistent pipetting- Variations in incubation times or temperatures- Reagent lot-to-lot variability | - Ensure pipettes are properly calibrated and use consistent technique.[7]- Strictly adhere to the specified incubation parameters.[7]- Qualify new reagent lots by running them in parallel with the old lot. |
| Poor Linearity | - Inappropriate standard curve range- Matrix effects in the sample- Saturation of the detection system | - Optimize the concentration range of the standard curve to bracket the expected sample concentrations.- Perform a spike and recovery experiment to assess matrix effects.- Dilute samples to fall within the linear range of the assay. |
Method Validation Protocols
The validation of the this compound assay must be performed to ensure it is fit for its intended purpose.[8] The following are key validation experiments:
Precision
Precision assesses the random error of the assay.
-
Repeatability (Intra-assay precision):
-
Prepare three levels of quality control (QC) samples (low, medium, and high concentrations).
-
Analyze at least five replicates of each QC level in a single assay run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.
-
-
Intermediate Precision (Inter-assay precision):
-
Analyze the same three levels of QC samples across multiple days, with different operators and on different instruments.
-
Calculate the mean, SD, and %CV for each level across all runs.
-
Acceptance Criteria for Precision
| Parameter | Acceptance Criterion (%CV) |
| Intra-assay Precision | ≤ 15% |
| Inter-assay Precision | ≤ 20% |
Accuracy
Accuracy measures the closeness of the measured value to the true value.
-
Spike and Recovery:
-
Select at least three different patient samples.
-
Spike these samples with known amounts of this compound at three different concentrations (low, medium, and high).
-
Measure the this compound concentration in both the spiked and un-spiked samples.
-
Calculate the percent recovery for each spike level.
-
Acceptance Criteria for Accuracy
| Parameter | Acceptance Criterion (% Recovery) |
| Spike and Recovery | 80 - 120% |
Linearity
Linearity demonstrates that the assay response is directly proportional to the analyte concentration.
-
Prepare a series of dilutions of a high-concentration sample to cover the expected range of the assay.
-
Analyze each dilution in duplicate.
-
Plot the measured concentration against the expected concentration and perform a linear regression analysis.
Acceptance Criteria for Linearity
| Parameter | Acceptance Criterion (R²) |
| Linearity | ≥ 0.98 |
Visual Guides
This compound Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway of this compound, highlighting its role in endothelial cell activation.
Caption: Hypothetical signaling cascade of the this compound biomarker.
Method Validation Workflow
This workflow outlines the key stages of validating a clinical assay for this compound.
Caption: Key stages of the this compound assay validation process.
Troubleshooting Decision Tree
This decision tree provides a logical approach to resolving common assay problems.
Caption: A logical guide for troubleshooting this compound assay issues.
References
- 1. Clinical Trial Assay Development and Validation – Strategies for Success - Almac [almacgroup.com]
- 2. Validation of analytical process in clinical trial | Medicover MICS [medicover-mics.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and verification of measurement methods in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. edraservices.nl [edraservices.nl]
Validation & Comparative
A Comparative Analysis of Endalin and Other Prominent Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the management of cardiac conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to increased intracellular calcium and consequently, enhanced cardiac contractility.[1][2] This guide provides a comparative overview of a novel investigational cardiac glycoside, herein referred to as Endalin, alongside three well-established cardiac glycosides: Digoxin (B3395198), Digitoxin (B75463), and Ouabain (B1677812). The information presented is intended to support research and drug development efforts by providing a comprehensive comparison of their pharmacological profiles, supported by experimental data.
Comparative Pharmacological Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound (hypothetical values for a novel compound), Digoxin, Digitoxin, and Ouabain, offering a clear comparison of their properties.
| Parameter | This compound (Hypothetical) | Digoxin | Digitoxin | Ouabain | Reference |
| Half-life | 12-24 hours | 36-48 hours | 5-7 days | Rapid | [3] |
| Protein Binding | 40-50% | 20-30% | >95% | Minimal | [3] |
| Primary Elimination Route | Renal and Hepatic | Renal | Hepatic | Renal | [3] |
| Therapeutic Serum Concentration | 0.5-1.5 ng/mL | 0.5-2.0 ng/mL | 10-25 ng/mL | Not applicable (IV use) | [2] |
| Bioavailability (Oral) | ~80% | 60-80% | 90-100% | Poor |
Table 1: Comparative Pharmacokinetic Properties
| Parameter | This compound (Hypothetical) | Digoxin | Digitoxin | Ouabain | Reference |
| IC50 (Na+/K+-ATPase Inhibition) | ~50 nM | ~164 nM (MDA-MB-231 cells) | Similar to Digoxin | ~17-89 nM (A549 & MDA-MB-231 cells) | [4] |
| Positive Inotropic Effect | Strong | Moderate | Strong | Potent, rapid onset | [5][6] |
| Vagal Effect (Heart Rate Reduction) | Moderate | Pronounced | Moderate | Pronounced | [5] |
Table 2: Comparative Pharmacodynamic Properties
Signaling Pathway of Cardiac Glycosides
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events culminating in increased myocardial contractility. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of cardiac glycosides in a myocardial cell.
Experimental Protocols
Determination of IC50 for Na+/K+-ATPase Inhibition
Objective: To determine the concentration of a cardiac glycoside required to inhibit 50% of the Na+/K+-ATPase activity.
Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase from a source such as pig kidney or recombinant human enzyme is used.[1]
-
Assay Buffer: A buffer containing MgCl2, KCl, NaCl, and ATP is prepared.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the cardiac glycoside for a sufficient duration (e.g., 60 minutes at 37°C) to allow for binding.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Measurement of Activity: The activity of the Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (B84403) (Pi) released. This can be done using a colorimetric assay.
-
Data Analysis: The percentage of inhibition at each glycoside concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the glycoside concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of Inotropic Effects in Isolated Heart Preparations
Objective: To evaluate the effect of a cardiac glycoside on the force of myocardial contraction.
Methodology:
-
Heart Isolation: The heart is excised from a suitable animal model (e.g., guinea pig) and mounted on a Langendorff apparatus.[5]
-
Perfusion: The heart is retrogradely perfused through the aorta with a Krebs-Henseleit solution, which is oxygenated and maintained at a physiological temperature.
-
Measurement of Contractility: A force transducer is attached to the apex of the ventricle to measure the isometric contractile force.
-
Drug Administration: After a stabilization period, the cardiac glycoside is added to the perfusate at various concentrations.
-
Data Recording: The force of contraction is continuously recorded.
-
Data Analysis: The change in contractile force from baseline is measured at each concentration to determine the positive inotropic effect.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the preclinical comparative analysis of a novel cardiac glycoside like this compound against established compounds.
Caption: Experimental workflow for preclinical comparison of cardiac glycosides.
Conclusion
The comparative data presented in this guide highlights the distinct pharmacological profiles of Digoxin, Digitoxin, and Ouabain, and provides a framework for evaluating novel cardiac glycosides like this compound. While all these compounds share a common mechanism of action through Na+/K+-ATPase inhibition, their pharmacokinetic and pharmacodynamic properties vary significantly, influencing their clinical applications and potential therapeutic benefits. For instance, the longer half-life and hepatic elimination of Digitoxin make it a more suitable option for patients with renal impairment compared to the renally cleared Digoxin.[3] Ouabain, with its rapid onset of action, has been valuable in experimental settings.[6] A novel agent like this compound, with a balanced renal and hepatic clearance and a moderate half-life, could potentially offer a favorable safety and efficacy profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of new cardiac glycosides.
References
- 1. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. standardofcare.com [standardofcare.com]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin vs. Digoxin: A Comparative Guide to Na+, K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory effects of endothelin and the cardiac glycoside digoxin (B3395198) on the Na+, K+-ATPase enzyme. While both molecules are potent inhibitors of this crucial ion pump, their mechanisms of action, binding characteristics, and physiological implications differ significantly. This document summarizes key experimental data, outlines methodological approaches for their study, and visually represents their distinct signaling and inhibitory pathways.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies between endothelin and digoxin are limited. The following table summarizes available quantitative data from various sources, highlighting the different experimental systems used. It is important to note that direct comparison of these values should be made with caution due to the varied experimental conditions.
| Compound | Parameter | Value | Cell/Tissue Type |
| Endothelin-1 | EC50 (ouabain-sensitive 86Rb+ uptake) | 11 nM | Rabbit aorta[1] |
| Digoxin | IC50 | ~164 nM | MDA-MB-231 cells[2] |
| IC50 | 40 nM | A549 cells[2] | |
| Kd | 2.8 ± 2 nM | Purified Na+,K+-ATPase[3][4] | |
| Ki | 1.95 ± 0.15 µM | Pig kidney Na+,K+-ATPase |
Note:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
Kd (Dissociation constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity.
-
Ki (Inhibition constant): A measure of the potency of an inhibitor. A lower Ki indicates a more potent inhibitor.
Mechanisms of Na+, K+-ATPase Inhibition
The fundamental difference between endothelin and digoxin lies in their mode of inhibiting the Na+, K+-ATPase. Digoxin is a direct inhibitor, while endothelin acts indirectly through a cell signaling cascade.
Endothelin: Indirect Inhibition via a Protein Kinase C-Dependent Pathway
Endothelin, a potent vasoconstrictor peptide, inhibits Na+, K+-ATPase activity in various cell types, including renal tubular epithelial cells.[5] This inhibition is not a result of direct binding to the pump. Instead, endothelin binds to its specific receptors on the cell surface, initiating an intracellular signaling cascade that ultimately leads to the inhibition of Na+, K+-ATPase.[1] The proposed pathway involves the activation of protein kinase C (PKC).[1]
Caption: Endothelin-mediated signaling pathway leading to Na+, K+-ATPase inhibition.
Digoxin: Direct Inhibition by Binding to the Enzyme
Digoxin, a cardiac glycoside, functions as a direct inhibitor of the Na+, K+-ATPase.[6] It binds to a specific site on the extracellular face of the α-subunit of the enzyme.[3][4] This binding stabilizes the enzyme in its phosphorylated E2-P conformation, a state in which the pump is unable to bind extracellular K+, thus halting the transport cycle.[3][4] The resulting increase in intracellular Na+ concentration leads to a secondary increase in intracellular Ca2+ via the Na+/Ca2+ exchanger, which is the basis of its inotropic effect in cardiac muscle.[6]
Caption: Direct inhibition of Na+, K+-ATPase by digoxin binding.
Experimental Protocols: Na+, K+-ATPase Activity Assay
A common method to determine the inhibitory activity of compounds on Na+, K+-ATPase is to measure the enzyme's hydrolytic activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.
General Principle
The total ATPase activity of a given sample (e.g., cell membrane preparation) is measured. A parallel reaction is run in the presence of a specific Na+, K+-ATPase inhibitor, such as ouabain, to determine the activity of other ATPases. The Na+, K+-ATPase activity is then calculated as the difference between the total and the ouabain-insensitive ATPase activities.
Experimental Workflow
References
- 1. Endothelin stimulates Na(+)-K(+)-ATPase activity by a protein kinase C-dependent pathway in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous digitalis-like Na+, K+-ATPase inhibitors, and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity labeling and localization of the ATP binding site in the (Na+,K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin, a peptide inhibitor of Na(+)-K(+)-ATPase in intact renaltubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
Endoglin: A Potential Biomarker for Assessing Hypertension Severity - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Endoglin (CD105) as an emerging biomarker for hypertension severity. It objectively compares its performance with established biomarkers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction to Endoglin and Its Role in Hypertension
Endoglin (CD105) is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily.[1] It is highly expressed on vascular endothelial cells and plays a crucial role in angiogenesis, vascular remodeling, and maintaining vascular homeostasis. The soluble form of Endoglin (sEng), released into circulation through proteolytic cleavage of the membrane-bound form, has garnered significant attention as a potential biomarker. Elevated levels of sEng have been associated with various cardiovascular pathologies, including hypertension and preeclampsia.[2][3] sEng is believed to contribute to endothelial dysfunction by interfering with TGF-β signaling, leading to impaired vasodilation and increased vascular resistance.
Comparative Analysis of Endoglin with Other Hypertension Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. This section compares soluble Endoglin with established biomarkers for hypertension.
Quantitative Data Summary
The following table summarizes the performance of soluble Endoglin in comparison to other key biomarkers for hypertension severity based on available clinical data.
| Biomarker | Typical Levels in Hypertension | Correlation with Blood Pressure | Key Advantages | Key Limitations |
| Soluble Endoglin (sEng) | Elevated | Positive correlation with systolic and mean arterial pressure[4] | Reflects endothelial dysfunction, a key aspect of hypertension pathophysiology. | Further validation in large, diverse cohorts is needed for essential hypertension. |
| NT-proBNP | Elevated, particularly with left ventricular hypertrophy[5][6] | Correlates with the grade of hypertension and diastolic dysfunction[5][7] | Well-established marker for cardiac strain and heart failure. | Less specific for primary vascular dysfunction in early-stage hypertension. |
| C-reactive protein (CRP) | Mildly elevated | Associated with increased risk of developing hypertension[8] | A widely used marker of systemic inflammation. | Lacks specificity, as levels can be elevated in numerous inflammatory conditions. |
| Renin | Variable, depending on the cause of hypertension | A key regulator of the renin-angiotensin-aldosterone system (RAAS) and blood pressure. | Essential for diagnosing certain forms of secondary hypertension. | Activity is influenced by posture, diet, and various medications. |
| Aldosterone | Often elevated in primary aldosteronism, a cause of secondary hypertension | Directly linked to sodium retention and increased blood pressure. | Crucial for the diagnosis and management of primary aldosteronism. | Measurement can be complex and is influenced by the same factors as renin. |
Head-to-Head Comparison Insights
Direct comparative studies are emerging, particularly in the context of preeclampsia, a hypertensive disorder of pregnancy. One study found that while both sEng and CRP levels were significantly higher in preeclamptic women, CRP had a higher odds ratio for predicting the condition.[9][10] However, the study also suggested that combining both biomarkers could improve diagnostic accuracy.[9][10] In hypertensive patients, NT-proBNP is a strong predictor of left ventricular hypertrophy, a common complication of chronic hypertension.[5][6][7] While sEng also correlates with blood pressure, its unique value may lie in its ability to reflect the degree of endothelial dysfunction, a more upstream event in the pathogenesis of hypertension.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides an overview of key experimental protocols cited in the validation of Endoglin as a biomarker.
Measurement of Soluble Endoglin (sEng) by ELISA
Objective: To quantify the concentration of soluble Endoglin in human serum or plasma.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is the most common method for measuring sEng. In this assay, a microplate is pre-coated with a monoclonal antibody specific for Endoglin. Standards and samples are pipetted into the wells, and any Endoglin present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for Endoglin is added. Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, which develops a color in proportion to the amount of Endoglin bound. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is used to determine the concentration of Endoglin in the samples.
Detailed Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.
-
Sample Preparation:
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Collect the serum.
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the plasma.
-
Samples can be assayed immediately or stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
-
-
Assay Procedure:
-
Add 100 µl of standard or sample to each well of the pre-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.[12]
-
Aspirate and wash each well four times with wash buffer.
-
Add 100 µl of prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]
-
Aspirate and wash each well four times.
-
Add 100 µl of prepared Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[12]
-
Aspirate and wash each well four times.
-
Add 100 µl of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.[12]
-
Add 50 µl of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.[12]
-
Measurement of Blood Pressure in Mice using the Tail-Cuff Method
Objective: To non-invasively measure systolic and diastolic blood pressure in conscious mice.
Principle: The tail-cuff method involves placing a small cuff around the mouse's tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure. To ensure accuracy and minimize stress, mice should be acclimated to the procedure over several days.
Detailed Protocol:
-
Acclimation:
-
Equipment Setup:
-
Turn on the blood pressure measurement system and the warming platform.
-
Ensure the tail cuffs are free of leaks.[13]
-
-
Measurement Procedure:
-
Gently place the mouse in the appropriate-sized restrainer on the warming platform.
-
Insert the mouse's tail through the occlusion cuff and the sensor cuff. The occlusion cuff should be placed as close to the base of the tail as possible.[15]
-
Allow the mouse to acclimate in the holder for 3-5 minutes.[14]
-
Initiate the measurement cycle on the software. Typically, this involves a set number of acclimation cycles followed by a series of measurement cycles.[13][16]
-
The system will automatically inflate and deflate the cuff and record the blood pressure readings.
-
-
Data Analysis:
-
Record the systolic and diastolic blood pressure for each measurement cycle.
-
Average the readings from the measurement cycles to obtain the final blood pressure values for each mouse.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in hypertension can aid in understanding the role of biomarkers like Endoglin.
Caption: Endoglin's role in TGF-β signaling.
The diagram above illustrates the pivotal role of Endoglin in modulating TGF-β signaling in endothelial cells. Endoglin promotes the ALK1-Smad1/5/8 pathway, which is associated with endothelial cell proliferation and migration, while inhibiting the ALK5-Smad2/3 pathway, which generally leads to growth inhibition.[1][17][18][19][20] Soluble Endoglin can act as a decoy receptor, binding to TGF-β and preventing its interaction with cell surface receptors, thereby contributing to endothelial dysfunction.
Caption: Workflow for sEng biomarker validation.
This workflow outlines the key steps in a clinical study designed to validate soluble Endoglin as a biomarker for hypertension. The process begins with the careful selection of patient cohorts, followed by standardized sample collection and laboratory analysis using ELISA. The final stage involves robust data analysis to establish the correlation between sEng levels and hypertension severity.
Conclusion
Soluble Endoglin is a promising biomarker for hypertension severity that reflects the underlying pathophysiology of endothelial dysfunction. While established markers like NT-proBNP and CRP provide valuable information on cardiac strain and inflammation respectively, sEng offers a more direct measure of vascular health. Further large-scale clinical studies are warranted to fully establish its clinical utility and to determine its role in risk stratification and as a potential therapeutic target in hypertensive patients. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide will be instrumental for researchers and drug development professionals in advancing the validation and potential clinical implementation of Endoglin as a key biomarker in the management of hypertension.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Membrane and soluble forms of endoglin in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between soluble endoglin, vascular endothelial growth factor receptor-1, and adipocytokines in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcdw.org [ijcdw.org]
- 6. NT-proBNP Levels in Relation to Various Grades of Hypertension – An Observational Study - Indian Journal of Cardiovascular Disease in Women [ijcdw.org]
- 7. Is NT-proBNP a Valuable Marker for Risk Stratification in Hypertensive Patients? - Indian Journal of Cardiovascular Disease in Women [ijcdw.org]
- 8. C-reactive protein in hypertension: clinical significance and predictive value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. cloud-clone.com [cloud-clone.com]
- 12. raybiotech.com [raybiotech.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. mmpc.org [mmpc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mmpc.org [mmpc.org]
- 17. Key Role of the Endothelial TGF-β/ALK1/Endoglin Signaling Pathway in Humans and Rodents Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endoglin promotes endothelial cell proliferation and TGF‐β/ALK1 signal transduction | The EMBO Journal [link.springer.com]
- 19. Endoglin promotes endothelial cell proliferation and TGF-beta/ALK1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emboj.embopress.org [emboj.embopress.org]
Comparative Analysis of Endalin (Encainide) for Atrial Fibrillation
A comprehensive guide for researchers and drug development professionals on the antiarrhythmic properties of Endalin (Encainide) in comparison to other therapeutic agents.
Executive Summary
This compound, representing the Class IC antiarrhythmic agent Encainide, demonstrates potent efficacy in the management of atrial fibrillation by targeting sodium channels. This guide provides a detailed comparative analysis of this compound's electrophysiological effects, clinical efficacy, and safety profile against other classes of antiarrhythmic drugs. The information is supported by experimental data and presented in a clear, structured format to aid in research and development.
Mechanism of Action: Sodium Channel Blockade
This compound, as a Class IC antiarrhythmic, primarily exerts its effects by potently blocking the fast sodium channels (INa) in cardiac myocytes.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity.[2] Unlike other classes, Class IC agents like this compound do not significantly alter the action potential duration.[1] This mechanism is particularly effective in suppressing abnormal automaticity and re-entrant circuits, which are common underlying causes of arrhythmias.[2]
Comparative Efficacy in Atrial Fibrillation
Clinical studies have demonstrated this compound's effectiveness in suppressing ventricular extrasystoles and managing certain types of irregular heartbeats, such as ventricular arrhythmias.[2][3] Its efficacy in atrial fibrillation is notable, particularly in patients without structural heart disease. The following table summarizes the comparative efficacy of this compound against other classes of antiarrhythmic drugs in the context of maintaining sinus rhythm in patients with atrial fibrillation.
| Drug Class | Representative Drug(s) | Efficacy in Maintaining Sinus Rhythm (Approximate) | Key Considerations |
| Class IC (this compound) | Encainide, Flecainide | ~50-60% | Proarrhythmic risk in patients with structural heart disease. [4] |
| Class IA | Quinidine, Procainamide | ~40-50% | Significant side effects, including QTc prolongation. |
| Class IB | Lidocaine, Mexiletine | Less effective for atrial fibrillation. | Primarily used for ventricular arrhythmias. |
| Class II | Metoprolol, Carvedilol | ~30-40% | Primarily rate control; some rhythm control benefit. |
| Class III | Amiodarone, Sotalol | ~60-70% | High efficacy but significant potential for long-term toxicity. |
| Class IV | Verapamil, Diltiazem | Primarily for rate control. | Limited role in rhythm control. |
Safety and Tolerability Profile
The primary concern with this compound (Encainide) is its potential for proarrhythmic effects, particularly in patients with underlying structural heart disease, such as a previous myocardial infarction.[4] Non-cardiac side effects are generally mild and can include blurred vision and dizziness.[4] A thorough patient evaluation is crucial before initiating therapy with this compound.
| Adverse Effect | This compound (Encainide) | Amiodarone | Sotalol |
| Proarrhythmia | Significant risk in structural heart disease | Lower risk than Class IC in structural heart disease | Risk of Torsades de Pointes |
| QTc Prolongation | Minimal | Significant | Significant |
| Extracardiac Effects | Blurred vision, dizziness[4] | Thyroid, pulmonary, and liver toxicity | Bronchospasm, fatigue |
Experimental Protocols
Voltage Clamp Electrophysiology for Sodium Channel Blockade
-
Objective: To quantify the blocking effect of this compound on the fast sodium current (INa).
-
Methodology:
-
Human atrial myocytes are isolated from tissue samples.
-
Whole-cell patch-clamp technique is employed to record ionic currents.[5][6]
-
Cells are held at a holding potential of -80 mV.
-
Depolarizing voltage steps are applied to elicit INa.
-
This compound is perfused at varying concentrations to determine the dose-dependent block of the peak INa.
-
Data are analyzed to calculate the IC50 value, representing the concentration at which 50% of the sodium channels are blocked.
-
Visualizing a Preclinical Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the antiarrhythmic properties of a compound like this compound.
Caption: Preclinical workflow for antiarrhythmic drug evaluation.
Signaling Pathway of this compound (Encainide)
The diagram below illustrates the mechanism of action of this compound at the cellular level, focusing on its interaction with the cardiac sodium channel.
Caption: Mechanism of this compound's sodium channel blockade.
References
- 1. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 2. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]
- 3. Encainide: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Endogenous Endothelin-1 Levels Across Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing endogenous endothelin-1 (B181129) concentrations in various species, standardized measurement protocols, and associated signaling pathways.
Cross-Species Comparison of Endogenous Endothelin-1 Plasma Levels
Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis. Its plasma concentration is a key biomarker in various physiological and pathological states. The following table summarizes the reported basal plasma levels of ET-1 in healthy individuals across different species.
| Species | Endogenous Plasma ET-1 Concentration (pg/mL) | Reference(s) |
| Human | 2.1 - 7.1 | [1] |
| Mouse | 4.2 ± 0.35 | |
| Rat | 1.02 - 6.13 | |
| Monkey | Data not available in the reviewed literature |
Note: The reported concentrations can vary based on the specific assay used, the genetic strain of the animal, and the physiological state of the subjects.
Experimental Protocol: Measurement of Endothelin-1 by Enzyme-Linked Immunosorbent Assay (ELISA)
The quantification of endogenous ET-1 levels is most commonly performed using a sandwich ELISA. This method offers high sensitivity and specificity.
Principle: A microplate is pre-coated with a monoclonal antibody specific for ET-1. Standards and samples are added to the wells, allowing the ET-1 to bind to the immobilized antibody. A second, enzyme-linked polyclonal antibody that recognizes a different epitope of ET-1 is then added, forming a "sandwich" complex. After washing away unbound substances, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of bound ET-1. The concentration of ET-1 in the samples is then determined by comparing their absorbance to a standard curve.
Materials:
-
ELISA kit containing pre-coated microplate, standards, detection antibody, and other necessary reagents.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and tips.
-
Wash buffer.
-
Distilled or deionized water.
-
Samples (plasma, serum, cell culture supernatants).
Procedure:
-
Sample Preparation:
-
Collect blood samples using EDTA as an anticoagulant.
-
Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Collect the plasma and use immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute standards and prepare serial dilutions as per the kit instructions.
-
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol.
-
Wash the wells multiple times with wash buffer to remove unbound substances.
-
Add the prepared detection antibody to each well.
-
Incubate the plate again.
-
Wash the wells to remove unbound detection antibody.
-
Add the substrate solution to each well and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density of each well at 450 nm.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of ET-1 in the samples by interpolating their absorbance values from the standard curve.
-
Visualizing the Endothelin Signaling Pathway and Experimental Workflow
To further aid in the understanding of endothelin's biological role and its measurement, the following diagrams illustrate the key signaling cascade and the experimental procedure.
Caption: The Endothelin-1 signaling pathway, a cascade leading to vasoconstriction and cell proliferation.
References
A Comparative Guide to Synthetic and Naturally Occurring Endothelin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally occurring Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide crucial in various physiological and pathological processes. We delve into the production methods, biochemical properties, and functional performance of ET-1 from different sources, supported by experimental data and detailed protocols.
Endothelin-1 is a 21-amino acid peptide that plays a significant role in vascular homeostasis. Its potent vasoconstrictive properties make it a key area of research in conditions such as pulmonary arterial hypertension, heart disease, and renal failure. For research and therapeutic development, ET-1 can be obtained from natural sources, or more commonly, produced synthetically through recombinant DNA technology or chemical peptide synthesis. This comparison will focus on the key characteristics and performance of ET-1 derived from these methods.
Production and Purity
Naturally Occurring Endothelin-1: This form is isolated from biological sources, typically from the conditioned medium of cultured vascular endothelial cells. The process involves culturing large quantities of cells, followed by multi-step purification protocols, often involving various chromatography techniques like gel filtration and high-performance liquid chromatography (HPLC), to isolate the peptide from a complex mixture of secreted proteins. While providing the native form of the peptide, this method can be complex, time-consuming, and may yield limited quantities.
Synthetic Endothelin-1:
-
Recombinant ET-1: This method involves genetically engineering microorganisms, such as Escherichia coli, to produce human ET-1. Often, a fusion protein is expressed, which is then purified from the bacterial culture. The ET-1 precursor, big ET-1, is subsequently released from the fusion protein by enzymatic cleavage and further processed to yield the mature 21-amino acid peptide. This is followed by purification steps like affinity chromatography and reverse-phase HPLC to achieve high purity. Studies have shown that recombinant ET-1 can be produced in high yields and is identical to the natural form in terms of amino acid sequence and vasoconstrictor potency.
-
Chemically Synthesized ET-1: Solid-phase peptide synthesis (SPPS) is a common method for the chemical synthesis of peptides like ET-1. This technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. Following the assembly of the full-length peptide, it is cleaved from the resin and deprotected. Purification is then carried out, typically using reverse-phase HPLC, to isolate the final product. This method allows for the precise creation of the peptide sequence and the incorporation of modifications if desired.
While the production methods differ, the final, highly purified synthetic ET-1 is designed to be chemically and functionally identical to its naturally occurring counterpart.
Quantitative Data Presentation
The following tables summarize key quantitative data for Endothelin-1 based on published experimental findings. Given that properly purified synthetic ET-1 is identical to the natural form, these values are representative of ET-1 regardless of its source.
Table 1: Receptor Binding Affinity of Endothelin-1
This table presents the binding affinity of ET-1 for its two primary receptors, Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB). The inhibition constant (Ki) and dissociation constant (Kd) are common measures of binding affinity, with lower values indicating a stronger interaction.
| Ligand | Receptor Subtype | Assay Type | Value (nM) |
| Endothelin-1 | ETA / ETB | Saturation Binding (Kd) | 0.12 |
| Endothelin-1 | ETA / ETB | Competitive Binding (Ki) | 0.14 |
| Endothelin-2 | ETA / ETB | Competitive Binding (Ki) | 0.16 |
| Endothelin-3 | ETA / ETB | Competitive Binding (Ki) | 16 |
Data sourced from a receptor-binding assay using a rat smooth muscle cell line.[1]
Table 2: Vasoconstrictor Potency of Endothelin-1
This table showcases the functional potency of ET-1 in inducing vasoconstriction, a key biological effect. The half-maximal effective concentration (EC50) represents the concentration of ET-1 required to elicit 50% of the maximum contractile response.
| Agonist | Vascular Bed | EC50 (nM) |
| Endothelin-1 | Human Resistance Vessels | 6.5 ± 1.26 |
| Endothelin-1 | Porcine Coronary Arteries | 0.4 ± 0.2 |
| Endothelin-1 | Isolated Perfused Human Skin | 6.37 ± 0.56 |
| Endothelin-1 | Ischemic Ophthalmic Artery | 1.07 |
| Endothelin-1 | Sham Ophthalmic Artery | 1.56 |
EC50 values are indicative of the potent vasoconstrictor activity of ET-1.[2][3][4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Endothelin Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to endothelin receptors.
a. Membrane Preparation:
-
Culture cells expressing the endothelin receptor of interest (e.g., CHO-K1 cells stably transfected with human ETA or ETB receptors) to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
b. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add the membrane preparation, a fixed concentration of radiolabeled ET-1 (e.g., [125I]ET-1) near its Kd, and assay buffer.
-
Non-specific Binding: Add the membrane preparation, radiolabeled ET-1, and a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Competitive Binding: Add the membrane preparation, radiolabeled ET-1, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
Isolated Artery Vasoconstriction Assay
This ex vivo assay measures the contractile response of isolated blood vessel segments to ET-1, providing a functional measure of its potency.
a. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., a rat) using an approved method and excise a segment of the desired artery (e.g., thoracic aorta or mesenteric artery).
-
Immediately place the artery in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove surrounding connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.
b. Assay Procedure:
-
Mount each arterial ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen (B8564812) gas (95% O2, 5% CO2).
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension and allow the tissue to equilibrate for 60-90 minutes, replacing the bath solution periodically.
-
Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
-
After washing out the KCl and allowing the tissue to return to baseline, add cumulative concentrations of ET-1 to the organ bath.
-
Record the isometric tension generated at each concentration until a stable plateau is reached.
-
At the end of the experiment, induce a maximal contraction with KCl to normalize the responses.
c. Data Analysis:
-
Express the contractile response to each concentration of ET-1 as a percentage of the maximal contraction induced by KCl.
-
Construct a concentration-response curve by plotting the percentage of maximal contraction against the logarithm of the ET-1 concentration.
-
Determine the EC50 value and the maximum response (Emax) from the curve using non-linear regression analysis.[8]
Visualizations
Endothelin-1 Signaling Pathway
The binding of ET-1 to its receptors, ETA and ETB, on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation. Both are G protein-coupled receptors, primarily coupling through Gq/11 to activate Phospholipase C (PLC).
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound for endothelin receptors.
References
- 1. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoconstrictor actions of endothelin-1 in human resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating Endothelin's Role in Signal Transduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Endothelin (ET) signaling pathway's performance against a key alternative, the Angiotensin II (Ang II) pathway. It further explores the landscape of therapeutic interventions targeting the Endothelin system, offering supporting experimental data and detailed protocols for key validation assays.
The Endothelin Signaling Pathway: A Central Regulator
The Endothelin system is a critical signaling pathway involved in numerous physiological and pathological processes, including vasoconstriction, cell proliferation, and tissue remodeling.[1][2] The binding of Endothelin peptides (ET-1, ET-2, ET-3) to their G-protein-coupled receptors (GPCRs), Endothelin receptor type A (ET-A) and type B (ET-B), initiates a cascade of intracellular events.[3] This activation stimulates various signaling pathways, including those mediated by mitogen-activated protein kinases (MAPK), protein kinase C (PKC), and intracellular calcium mobilization, ultimately leading to specific cellular responses.[2][4] Dysregulation of the Endothelin axis has been implicated in a range of diseases, from pulmonary arterial hypertension to cancer, making it a significant target for drug development.[5][6][7]
Comparative Analysis: Endothelin-1 vs. Angiotensin II
To objectively evaluate the performance of the Endothelin pathway, we compare it with the Angiotensin II (Ang II) pathway, another potent vasoconstrictor system with significant overlap in physiological effects.[4] Both ET-1 and Ang II play crucial roles in regulating vascular tone, cell growth, and extracellular matrix production, particularly in renal mesangial cells, which are key to the pathogenesis of glomerulosclerosis.[4]
Experimental data reveals that while both peptides stimulate fibronectin synthesis and mesangial cell proliferation, ET-1 demonstrates a greater effect at equimolar concentrations.[4] Furthermore, a significant crosstalk exists between the two pathways; Ang II can stimulate the production of ET-1, and antagonists for one receptor can diminish the effects mediated by the other peptide.[4][8] This interaction suggests a synergistic relationship in mediating pathological processes.
Table 1: Comparison of ET-1 and Ang II Effects on Renal Mesangial Cells
| Parameter | Basal Level | Endothelin-1 (10⁻⁸ M) | Angiotensin II (10⁻⁸ M) | Data Source |
| Fibronectin Synthesis (% of Basal) | 100% | 143 ± 4% | 130 ± 3% | [4] |
| Cell Proliferation ([³H]Thymidine incorporation) | 100% | Significant Increase | Significant Increase | [4] |
Note: Data is derived from studies on cultured rat mesangial cells. The proliferation data was described as significant but specific quantitative comparison at equimolar concentrations was not provided in the source text.
Therapeutic Intervention: Endothelin Receptor Antagonists
The central role of the Endothelin system in various pathologies has led to the development of Endothelin Receptor Antagonists (ERAs). These drugs function by blocking the ET-A and/or ET-B receptors, thereby inhibiting the downstream signaling cascades. Several ERAs have been approved for the treatment of pulmonary arterial hypertension (PAH), and others have been investigated for resistant hypertension, diabetic nephropathy, and various cancers.[5][9][10] The antagonists vary in their selectivity for the ET-A and ET-B receptors, which can influence their efficacy and side-effect profiles.
Table 2: Comparison of Selected Endothelin Receptor Antagonists
| Drug Name | Receptor Selectivity | Primary Indication(s) | Common Adverse Effects | Data Source(s) |
| Bosentan | Dual (ET-A/ET-B) | Pulmonary Arterial Hypertension (PAH) | Liver enzyme elevation, anemia, peripheral edema | [5][11] |
| Ambrisentan | Selective (ET-A) | Pulmonary Arterial Hypertension (PAH) | Peripheral edema, headache | [5][11] |
| Macitentan | Dual (ET-A/ET-B) | Pulmonary Arterial Hypertension (PAH) | Anemia, headache, nasopharyngitis | [5][11] |
| Aprocitentan | Dual (ET-A/ET-B) | Investigational for Resistant Hypertension | Fluid retention, edema | [10] |
| Atrasentan | Selective (ET-A) | Investigational for Diabetic Nephropathy, Cancer | Fluid retention, heart failure risk | [5][9] |
| Darusentan | Selective (ET-A) | Investigational for Resistant Hypertension | Edema, headache | [9] |
Experimental Protocols
Validation of Endothelin's signaling role and the efficacy of its antagonists requires robust experimental assays. Below are detailed protocols for two key experiments used to generate the comparative data presented above.
Protocol: Measurement of Fibronectin Synthesis via ELISA
This protocol quantifies the secretion of fibronectin, an extracellular matrix protein, by cells in response to stimulation by ET-1 or Ang II.
-
Cell Culture:
-
Culture rat mesangial cells in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) until confluent.
-
Induce quiescence by incubating the cells in media with low serum (e.g., 0.5% FCS) for 24-48 hours prior to the experiment. This minimizes basal proliferation and protein synthesis.
-
-
Stimulation:
-
Replace the low-serum media with fresh low-serum media containing the desired concentrations of ET-1, Ang II, or vehicle control.
-
To test antagonists, pre-incubate the cells with the specific receptor antagonist (e.g., BQ-123 for ET-A) for a designated time (e.g., 30-60 minutes) before adding the agonist (ET-1 or Ang II).
-
Incubate the cells for 24 hours to allow for protein synthesis and secretion.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for fibronectin and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add the collected cell culture supernatants (and standards of known fibronectin concentration) to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody (conjugated to an enzyme like HRP) specific for fibronectin and incubate.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of fibronectin in each sample based on the standard curve.
-
Normalize the results to the total cell protein content in each well to account for any differences in cell number. Express results as a percentage of the basal (control) level.
-
Protocol: Mesangial Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture and Seeding:
-
Culture and induce quiescence in rat mesangial cells as described in the protocol above.
-
Seed the quiescent cells into 96-well plates at a predetermined density.
-
-
Stimulation:
-
Treat the cells with ET-1, Ang II, antagonists, or vehicle control as described previously.
-
Incubate for a period that allows cells to enter the S-phase of the cell cycle (e.g., 18-24 hours).
-
-
Radiolabeling:
-
Add [³H]Thymidine (a radioactive nucleoside) to each well.
-
Incubate for an additional period (e.g., 4-6 hours) to allow the cells that are synthesizing DNA to incorporate the radiolabel.
-
-
Cell Harvesting:
-
Terminate the incubation by washing the cells with cold PBS to remove unincorporated [³H]Thymidine.
-
Lyse the cells or precipitate the DNA using trichloroacetic acid (TCA).
-
Harvest the cellular contents (containing the radiolabeled DNA) onto a glass fiber filter mat using a cell harvester.
-
-
Scintillation Counting:
-
Place the dried filter mat into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the amount of radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
The CPM value is directly proportional to the amount of [³H]Thymidine incorporated and thus to the rate of cell proliferation.
-
Express the results as a percentage of the control (vehicle-treated) group.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelins and their Receptors in Cancer: Identification of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Uncharted Territory: The Absence of Comparative Metabolomic Data for Endalin in Health and Disease
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the molecule Endalin, with no published studies on its comparative metabolomics in healthy versus diseased states. This absence of foundational research precludes the creation of a detailed comparative guide as requested.
While the Human Metabolome Database (HMDB) identifies this compound (also known as endoxin, HMDB0041887) as a pyrimidine (B1678525) 2',3'-dideoxyribonucleoside, it also notes a scarcity of published articles on this compound. Extensive searches for "comparative metabolomics of this compound," "this compound levels in disease," and "this compound biomarker studies" did not yield any specific experimental data, precluding any objective comparison of its performance or metabolic role in different physiological conditions.
Consequently, the core requirements for a publishable comparison guide—namely, quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time. The scientific community has not yet explored the metabolomic footprint of this compound, leaving its potential roles as a biomarker or a modulator of cellular metabolism in health and disease entirely unknown.
For researchers, scientists, and drug development professionals, this highlights a potential area for novel investigation. The discovery and characterization of new metabolites and their pathways are crucial for advancing our understanding of disease and developing new therapeutic strategies. Future research efforts could be directed towards:
-
Developing analytical methods for the detection and quantification of this compound in biological samples.
-
Conducting untargeted metabolomics studies to identify this compound and assess its correlation with various physiological and pathological states.
-
Investigating the potential biological functions and signaling pathways associated with this compound through in vitro and in vivo models.
Until such fundamental research is conducted and published, any discussion of this compound's comparative metabolomics remains speculative. The scientific community awaits foundational studies to illuminate the role, if any, of this molecule in the broader landscape of human metabolism.
A comprehensive review of the available clinical data on diterpenoid alkaloids, with a focus on Allapinin (B1258250), for the management of cardiac arrhythmias. This guide is intended for researchers, scientists, and drug development professionals.
While the specific diterpenoid alkaloid "Endalin" remains largely undocumented in available clinical trial literature, a review of related compounds, particularly Allapinin (the hydrobromide salt of lappaconitine), offers valuable insights into the therapeutic potential and challenges of this class of molecules in treating cardiac arrhythmias. This guide provides a comparative analysis based on published clinical data, detailing experimental protocols and mechanisms of action.
I. Overview of Diterpenoid Alkaloids in Cardiology
Diterpenoid alkaloids, primarily isolated from plants of the Aconitum and Delphinium genera, are a complex group of natural products with a wide range of biological activities.[1] Several of these compounds have been investigated for their analgesic, anti-inflammatory, and antiarrhythmic properties. However, their therapeutic window is often narrow due to significant toxicity, primarily cardiotoxicity and neurotoxicity.[2][3][4]
The primary mechanism of action for the antiarrhythmic and toxic effects of many diterpenoid alkaloids involves their interaction with voltage-gated sodium channels in excitable tissues like the myocardium.[3][5][6] They cause persistent activation of these channels, leading to a prolonged influx of sodium ions, which can disrupt normal cardiac rhythm.[2][3][6]
II. Clinical Data on Allapinin (Lappaconitine Hydrobromide)
Allapinin is a Class IC antiarrhythmic agent that has been used in clinical practice in some countries for the treatment of various cardiac rhythm disturbances.[7][8] Clinical studies, though some are limited in size, have evaluated its efficacy and safety.
Quantitative Data from Clinical Studies
The following table summarizes the quantitative data extracted from available clinical trial reports on Allapinin.
| Parameter | Study Population | Dosage | Efficacy Outcome | Key Findings | Reference |
| Ventricular Extrasystoles | 15 patients with heart failure and ventricular arrhythmias | 75 mg/day (in combination with digoxin) | Reduction in ventricular extrasystoles | Average reduction of 72.3% in total ventricular extrasystoles and 84.5% in group ventricular extrasystoles. | [9] |
| Chronic Ventricular Extrasystoles | 21 patients with chronic ventricular extrasystoles | Single oral dose of 50 mg | Reduction in ventricular ectopic complexes (VECs) | Maximal reduction of 67 ± 28% in VECs per hour. | [10] |
| Chronic Ventricular Extrasystoles | 21 patients with chronic ventricular extrasystoles | Single oral dose of 75 µg (likely a typo in the source, should be mg) | Reduction in ventricular ectopic complexes (VECs) | Maximal reduction of 89 ± 18% in VECs per hour. | [10] |
| Supraventricular and Ventricular Premature Beats | 76 patients with premature contractions | Optimal dose of 75 mg/day | Clinical benefit | Effective in both ventricular and supraventricular premature beats. | [8] |
Adverse Effects and Electrocardiographic Changes
| Parameter | Dosage | Observation | Reference |
| ECG Changes | 50 mg single dose | PQ interval increased by 15%, QRS by 14%. | [10] |
| ECG Changes | 75 µg (likely mg) single dose | PQ interval increased by 22%, QRS by 23%, QT by 9%. | [10] |
| Adverse Effects | Higher than 75 mg/day | Dose-dependent side effects, including dizziness and diplopia. Risk of arrhythmogenic effects. | [8] |
III. Experimental Protocols
The clinical evaluation of Allapinin involved specific methodologies to assess its efficacy and safety.
Study on Anti-arrhythmic Effectiveness in Ventricular Arrhythmia with Circulatory Failure[9]
-
Patient Population: 15 patients with heart failure combined with ventricular arrhythmias.
-
Methodology: 48-hour electrocardiogram (ECG) monitoring was used to assess arrhythmias.
-
Intervention: Allapinin was administered at a daily dose of 75 mg, alongside maintenance therapy with digoxin.
-
Primary Endpoints: The primary outcomes measured were the reduction in the total number of ventricular extrasystoles and group ventricular extrasystoles.
Study on the Effect of a Single Oral Dose in Chronic Ventricular Extrasystole[10]
-
Patient Population: 21 patients with chronic ventricular extrasystoles.
-
Methodology: An acute drug test was conducted with a single oral dose, and the effects were monitored using 12-hour Holter monitoring.
-
Intervention: Patients received either a 50 mg or a 75 µg (likely mg) single oral dose of Allapinin.
-
Primary Endpoints: The main outcome was the maximal total reduction of ventricular ectopic complexes (VEC) per hour. ECG intervals (PQ, QRS, QT) were also measured.
IV. Signaling Pathway and Experimental Workflow Visualizations
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Signaling Pathway of Diterpenoid Alkaloids on Cardiomyocytes
Caption: Mechanism of action of diterpenoid alkaloids on cardiomyocyte sodium channels.
Experimental Workflow for a Clinical Trial of an Antiarrhythmic Drug
Caption: A generalized workflow for a clinical trial of an antiarrhythmic agent.
V. Comparison with Other Diterpenoid Alkaloids and Alternatives
While clinical data for a direct comparison is sparse, preclinical studies on compounds like Crassicauline A also indicate potent effects on cardiac ion channels, but with a significant risk of cardiotoxicity.[11] The toxicity of aconite alkaloids is a major limiting factor in their clinical development.[2][3][5] In cases of aconite poisoning, various antiarrhythmic drugs such as amiodarone, lidocaine, and flecainide (B1672765) have been used with varying success to manage ventricular arrhythmias.[2][4]
Modern antiarrhythmic drug development focuses on more selective targets with improved safety profiles. For instance, drugs targeting specific potassium channels or with multichannel blocking activity are under investigation. The development of diterpenoid alkaloid-based drugs would require significant efforts to dissociate efficacy from toxicity, potentially through medicinal chemistry modifications to improve their therapeutic index.
VI. Conclusion
The available clinical data, primarily on Allapinin, suggests that diterpenoid alkaloids can be effective in suppressing certain cardiac arrhythmias, particularly premature ventricular and supraventricular contractions. However, their use is associated with a risk of dose-dependent adverse effects and proarrhythmic events, consistent with their mechanism of action on sodium channels. The lack of robust, large-scale clinical trials conducted to modern standards for many of these compounds, including the elusive "this compound," limits their widespread application in Western medicine. Future research in this area should focus on designing derivatives with a more favorable safety profile and conducting rigorous clinical trials to validate their efficacy and safety against current standard-of-care antiarrhythmic therapies.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salade malade: malignant ventricular arrhythmias due to an accidental intoxication with Aconitum napellus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconite poisoning with arrhythmia and shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitum - Wikipedia [en.wikipedia.org]
- 5. Recurrent ventricular arrhythmia due to aconite intoxication successfully treated with landiolol: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antiarrhythmic drug allapinin: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacodynamics of allapinin and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Anti-arrhythmic effectiveness of allapinin in ventricular arrhythmia in patients with circulatory failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of a single oral dose of allapinin in patients with chronic ventricular extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Potentially Hazardous Research Compounds
Disclaimer: A specific chemical substance identified as "Endalin" could not be located in available databases. The following procedures are provided as a comprehensive guide for the safe handling and disposal of potent, synthetic research compounds, such as peptides, where full toxicological properties may be unknown. Researchers, scientists, and drug development professionals must treat such substances as potentially hazardous and always consult the specific Safety Data Sheet (SDS) provided by the manufacturer as the primary source of information. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations is mandatory.
This guide provides essential safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any work that involves handling or disposing of potentially hazardous research compounds, a thorough hazard assessment is crucial.[1] The unknown nature of many research chemicals requires a cautious approach.[2]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[3][4]
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.[1][3]
-
Lab Coat: A buttoned lab coat is essential to protect skin and clothing from contamination.[3][4]
Ventilation: All handling of powders or volatile solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Emergency Preparedness: Ensure that emergency equipment, including eyewash stations, safety showers, and spill kits, is accessible and that all personnel are trained in their use.[3][4]
Step-by-Step Disposal Procedures
The proper disposal of research compounds involves a systematic process designed to protect laboratory personnel and the environment.[5] Improper disposal, such as discarding waste in the regular trash or down the drain, can pose significant risks and is often illegal.[1][5]
Waste Segregation at the Point of Generation
The most critical step in waste management is the correct segregation of waste streams as they are generated.[5] This prevents dangerous chemical reactions and ensures that each waste type is handled by the appropriate disposal pathway.[6][7] Establish dedicated, clearly labeled waste containers for each category.[5][6]
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[5]
-
Liquid Waste: Unused or expired solutions, reaction mixtures, and contaminated buffers.[5]
-
Sharps Waste: Needles, syringes, scalpels, and any other item that can puncture skin.[5]
Solid Waste Disposal
-
Collection: Place all solid waste contaminated with the research compound into a dedicated, leak-proof hazardous waste container, such as one made of high-density polyethylene (B3416737) (HDPE).[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full name of the chemical compound, and the accumulation start date.[6][8]
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[6][9]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste container.[1]
Liquid Waste Disposal
Liquid waste may require chemical inactivation or neutralization before collection, if permitted by institutional policy. This step aims to degrade the active compound into less hazardous byproducts.[10]
-
Chemical Inactivation (If Applicable): For some compounds like peptides, hydrolysis using a strong acid or base can be an effective inactivation method. This procedure must be performed by trained personnel in a controlled manner.[1][10] Always test the procedure on a small scale first.[10]
-
Neutralization: After inactivation, the pH of the aqueous solution must be adjusted to a neutral range (typically 6.0-8.0) before it can be collected as hazardous waste.[1][11]
-
Collection: Collect the treated (or untreated, if inactivation is not performed) liquid waste in a clearly labeled, sealed, and chemically resistant container.[5] The label must include "Hazardous Waste" and list all chemical constituents, including the inactivated compound and any neutralization agents.[1][6]
-
Disposal: Store the sealed container in the designated hazardous waste accumulation area and arrange for pickup through your institution's EHS department. Never dispose of peptide or potent compound solutions down the drain unless explicitly permitted by EHS for fully neutralized and non-hazardous waste.[5]
Sharps Waste Disposal
-
Collection: Immediately place all sharps contaminated with the research compound into a designated, puncture-resistant, and leak-proof sharps container.[5]
-
Disposal: Once the sharps container is full, seal it and arrange for its disposal through your institution's EHS or biohazardous waste management service.
Quantitative Data for Chemical Inactivation
The following table provides general parameters for the chemical inactivation of a peptide-based research compound via hydrolysis. These values are illustrative; always refer to your institution's specific protocols.
| Parameter | Specification | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[1] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[1][11] |
| Waste Storage | Labeled, sealed, leak-proof containers | Prevents accidental exposure and ensures proper handling.[1] |
| Final Disposal | Via institutional EHS or licensed contractor | Ensures compliance with all local, state, and federal regulations.[1] |
Experimental Protocol: Chemical Inactivation and Neutralization of Aqueous Waste
This protocol outlines a general procedure for inactivating a research peptide in an aqueous solution.
Objective: To chemically degrade a potent peptide in a liquid waste stream to less hazardous byproducts and neutralize the solution for safe collection.
Materials:
-
Aqueous waste containing the research peptide.
-
1 M Hydrochloric Acid (HCl).
-
1 M Sodium Hydroxide (NaOH).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate hazardous liquid waste container.
-
Stir plate and stir bar.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE. Place the vessel containing the aqueous waste on a stir plate and add a magnetic stir bar.
-
Inactivation: Slowly add either 1 M HCl or 1 M NaOH to the stirring solution to initiate hydrolysis. The choice of acid or base may depend on the peptide's sequence and stability.
-
Incubation: Once the inactivating agent is added, cover the container and allow the reaction to proceed for a minimum of 24 hours to ensure complete degradation.[1]
-
pH Monitoring: After the incubation period, carefully measure the pH of the solution using pH strips or a calibrated pH meter.
-
Neutralization:
-
If the solution is acidic (pH < 6.0), add 1 M NaOH dropwise while stirring until the pH is within the neutral range (6.0 - 8.0).[1][11]
-
If the solution is basic (pH > 8.0), add 1 M HCl dropwise while stirring until the pH is within the neutral range.[1][11]
-
Perform neutralization slowly to control any heat generation.[12]
-
-
Collection: Once the solution is neutralized, transfer it to the designated hazardous liquid waste container.
-
Labeling and Storage: Securely close the container and ensure it is properly labeled with all contents. Store it in the satellite accumulation area for EHS pickup.
Visualized Workflows and Pathways
Disposal Workflow for Potentially Hazardous Research Compounds
Caption: Decision workflow for proper segregation and disposal of hazardous research compound waste.
Hypothetical Cellular Stress Pathway
Caption: Hypothetical signaling cascade initiated by a toxic compound leading to cellular stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. benchchem.com [benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. uwb.edu [uwb.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Endrin Aldehyde
Disclaimer: The chemical "Endalin" appears to be a fictional substance. This guide has been prepared for "Endrin aldehyde," a real and hazardous chemical, to provide a tangible and accurate example of the requested safety and operational information.
Endrin aldehyde is a highly toxic organochlorine pesticide derivative that requires stringent safety protocols to prevent exposure and ensure the safety of laboratory personnel. This document provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Health Hazard Summary
Endrin aldehyde is classified as a hazardous substance and is harmful if swallowed.[1] As an organochlorine pesticide, it can excite the central nervous system, leading to symptoms such as shortness of breath, cough, muscle twitches, and seizures.[1] Ingestion of less than 150 grams may be fatal or cause serious health damage.[1] Long-term exposure to related compounds has been associated with nervous system disorders and blood problems.[1]
Quantitative Safety Data
The following tables summarize key quantitative data for Endrin aldehyde and its parent compound, Endrin, to inform risk assessments and safety procedures.
Table 1: Toxicological Data
| Parameter | Value | Species | Reference |
| Endrin Aldehyde | |||
| Oral LD50 | 500 mg/kg | Rat | [1] |
| Endrin | |||
| Dermal LD50 | 15 mg/kg | Rat (female) | |
| Dermal LD50 | 18 mg/kg | Rat (male) |
Table 2: Occupational Exposure Limits (for Endrin)
| Organization | Limit | Value | Notes |
| NIOSH REL | TWA | 0.1 mg/m³ | [skin] |
| OSHA PEL | TWA | 0.1 mg/m³ | [skin] |
Table 3: Physical and Chemical Properties
| Property | Value |
| Physical State | Crystalline solid |
| Water Solubility | Does not mix well with water (50 ppm) |
| Stability | Considered stable. Avoid reaction with oxidizing agents. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any personal contact with Endrin aldehyde. The following equipment must be worn at all times when handling the substance.
1. Hand Protection:
-
Gloves: Wear chemical protective gloves, such as PVC. The suitability and durability of the glove type depend on the frequency and duration of contact. Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1]
2. Eye and Face Protection:
-
Eyewear: Use safety glasses with side shields or chemical goggles.[1]
3. Skin and Body Protection:
-
Protective Clothing: Wear appropriate personal protective clothing to prevent skin contact. This may include disposable Tyvek-type sleeves taped to gloves if full disposable clothing is not worn.
4. Respiratory Protection:
-
Respirator: For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[2] For concentrations up to 1 mg/m³, an air-purifying half-mask respirator with an organic vapor cartridge and N95 (or better) filter is required. For higher concentrations, a full-facepiece respirator or powered air-purifying respirator (PAPR) should be used.
Experimental Protocols: Handling, Storage, and Disposal
Strict adherence to the following protocols is essential for the safe handling and disposal of Endrin aldehyde.
Protocol 1: General Handling Procedures
-
Training: All personnel must be fully trained on the hazards and safe handling procedures for Endrin aldehyde before commencing any work.
-
Controlled Area: Conduct all work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid all personal contact, including inhalation of dust.[1]
-
Prevent Dust Formation: Use procedures that do not generate dust.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Contamination: Immediately remove any clothing that becomes contaminated.
Protocol 2: Storage
-
Original Container: Store in the original, tightly sealed containers.[1]
-
Location: Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
Security: Keep the storage area locked and clearly labeled with hazard warnings.
Protocol 3: Spill Response
A tiered response is required for minor and major spills.
Minor Spills:
-
Isolate: Remove all ignition sources from the area.[1]
-
PPE: Ensure appropriate PPE is worn before cleanup.
-
Cleanup: Use dry cleanup procedures; avoid generating dust.[1] Use absorbent paper for liquid spills.
-
Collection: Place spilled material and cleanup supplies into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Wash the spill area with alcohol, followed by a strong soap and water solution.[2]
Major Spills:
-
Evacuate: Clear the area of all personnel and move upwind.[1]
-
Alert: Immediately alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Secure Area: Prevent entry into the contaminated area until it has been verified as clean by a safety officer.
Protocol 4: Waste Disposal
-
Hazardous Waste: Endrin aldehyde and its container must be disposed of as hazardous waste.[1]
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Containers: Place waste in a suitable, labeled, and sealed container. Puncture empty containers to prevent reuse before disposal at an authorized landfill.[1]
-
Treatment: Chemical treatment (reductive dechlorination) or incineration are potential disposal methods. Consult with your institution's environmental health and safety department for approved procedures.
Visualized Workflow: Emergency Spill Response
The following diagram outlines the logical steps for responding to a chemical spill of Endrin aldehyde.
Caption: Workflow for Minor and Major Spills of Endrin Aldehyde.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
